molecular formula C13H12N2O2 B8405499 3-Imidazol-1-yl-2-methyl-chroman-4-one

3-Imidazol-1-yl-2-methyl-chroman-4-one

Cat. No.: B8405499
M. Wt: 228.25 g/mol
InChI Key: UZBJZZPUDXCIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazol-1-yl-2-methyl-chroman-4-one is a synthetic hybrid compound incorporating a chroman-4-one scaffold linked to an imidazole heterocycle, designed for advanced pharmacological screening and drug discovery research. The chromanone core, a 2,3-dihydro derivative of chromone, provides a privileged structure found in various biologically active natural products and synthetic derivatives . The primary research value of this compound lies in its potential as a lead structure for developing new antifungal agents. Its structural analogy to well-known azole antifungals, such as oxiconazole, suggests a mechanism of action involving the inhibition of fungal cytochrome P-450 dependent 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . This mechanism is supported by molecular docking studies of highly similar 3-imidazolyl-4-chromanone derivatives, which show promising binding interactions with the target enzyme . Beyond antifungal applications, the imidazole moiety is a versatile pharmacophore with demonstrated potential in anticancer research. Various functionalized imidazole derivatives have shown significant cytotoxicity in vitro against aggressive cancer cell lines, including human prostate carcinoma (PPC-1) and glioblastoma (U-87) . The integration of the imidazole ring into a chromanone framework creates a novel chemical entity for probing structure-activity relationships in these fields. Researchers will find this compound particularly valuable for hit-to-lead optimization programs, exploring the effects of the chromanone-imidazole linkage on potency, selectivity, and physicochemical properties. It serves as a key intermediate for further synthetic elaboration through its reactive sites, enabling the generation of libraries for high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-imidazol-1-yl-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H12N2O2/c1-9-12(15-7-6-14-8-15)13(16)10-4-2-3-5-11(10)17-9/h2-9,12H,1H3

InChI Key

UZBJZZPUDXCIOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C2O1)N3C=CN=C3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 3-Imidazol-1-yl-2-methyl-chroman-4-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the chroman-4-one scaffold.[1][2] The chroman-4-one ring system is a privileged structure, known to be a core component of various naturally occurring and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The incorporation of an imidazole moiety at the 3-position is anticipated to modulate the biological activity of the parent chroman-4-one, making this a compound of interest for further investigation.

This document will detail a proposed synthetic route, provide step-by-step experimental protocols, and outline a comprehensive characterization strategy for this compound.

Synthetic Strategy: A Multi-Step Approach

A direct, one-pot synthesis of this compound is not well-established in the current literature. Therefore, a logical and efficient multi-step synthetic pathway is proposed. This strategy involves the initial formation of the 2-methyl-chroman-4-one core, followed by functionalization at the 3-position to introduce the imidazole group.

The proposed synthetic pathway can be visualized as follows:

Synthetic_Pathway A 2'-Hydroxyacetophenone C 2-Methyl-chroman-4-one A->C Base-catalyzed cyclization B Crotonaldehyde B->C E 3-Bromo-2-methyl-chroman-4-one C->E Bromination D N-Bromosuccinimide (NBS) D->E G This compound E->G Nucleophilic Substitution F Imidazole F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Methyl-chroman-4-one (Intermediate I)

The synthesis of the 2-methyl-chroman-4-one core will be achieved through a base-catalyzed intramolecular oxa-Michael addition of 2'-hydroxyacetophenone to an α,β-unsaturated aldehyde, such as crotonaldehyde.[2]

Protocol:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine).

  • Add crotonaldehyde (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2-methyl-chroman-4-one.

Synthesis of 3-Bromo-2-methyl-chroman-4-one (Intermediate II)

The next step involves the introduction of a bromine atom at the 3-position of the chroman-4-one ring. This is a crucial step as the bromine atom will serve as a good leaving group for the subsequent nucleophilic substitution with imidazole. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS).

Protocol:

  • Dissolve 2-methyl-chroman-4-one (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-2-methyl-chroman-4-one.

Synthesis of this compound (Final Product)

The final step is the nucleophilic substitution of the bromine atom at the 3-position with imidazole.

Protocol:

  • To a solution of 3-bromo-2-methyl-chroman-4-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.2 eq) and a base such as potassium carbonate (K₂CO₃) to act as a proton scavenger.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Xray Single Crystal X-ray Crystallography Start->Xray Purity Purity & Identity Confirmed NMR->Purity MS->Purity Xray->Purity

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the chroman-4-one scaffold and the imidazole ring. Key expected signals include:

    • A doublet for the methyl protons at the 2-position.

    • A multiplet for the proton at the 2-position.

    • A signal for the proton at the 3-position, which will be coupled to the proton at the 2-position.

    • Signals in the aromatic region corresponding to the protons on the benzene ring of the chroman-4-one.

    • Distinct signals for the three protons of the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Expected signals include:

    • A signal for the carbonyl carbon (C4) in the downfield region.

    • Signals for the carbons of the aromatic ring.

    • Signals for the C2 and C3 carbons of the chroman-4-one ring.

    • A signal for the methyl carbon at the 2-position.

    • Signals for the carbons of the imidazole ring.

Expected ¹H NMR Data Predicted Chemical Shift (ppm) Multiplicity
Methyl protons (C2-CH₃)1.2 - 1.5Doublet
H-24.5 - 5.0Multiplet
H-34.8 - 5.3Doublet
Aromatic Protons6.8 - 8.0Multiplets
Imidazole Protons7.0 - 8.0Singlets/Doublets
Expected ¹³C NMR Data Predicted Chemical Shift (ppm)
Carbonyl Carbon (C4)190 - 195
Aromatic Carbons115 - 165
C275 - 85
C350 - 60
Methyl Carbon (C2-CH₃)15 - 25
Imidazole Carbons115 - 140
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which will confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular ion peak (M+) should be observed, and common fragmentation pathways for chroman-4-ones involve cleavage of the heterocyclic ring.[3][4][5]

Single Crystal X-ray Crystallography

For an unambiguous confirmation of the three-dimensional structure and stereochemistry of the molecule, single-crystal X-ray crystallography is the gold standard.[6] Obtaining suitable crystals for X-ray diffraction analysis will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Protocol for Crystallization:

  • Dissolve the purified compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

  • Once suitable single crystals are formed, they can be analyzed using a single-crystal X-ray diffractometer.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The successful execution of these protocols will yield a pure sample of the target compound and confirm its chemical structure, paving the way for further biological evaluation and potential applications in drug discovery. The provided methodologies are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory.

References

  • Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of functionalized flavones from 3-halo-2-(methylthio)-4H-chromen-4-ones. ResearchGate. [Link]

  • Synthesis of 2-methyl-4H-chromen-4-one and (Z)-2-ethylidene-3-oxo-2,3-dihydrobenzofuran-5-ylium. ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Royal Society of Chemistry. [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. [Link]

  • Synthesis and chemical reactivity of 2-methylchromones. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Center for Biotechnology Information. [Link]

  • Supporting Information Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3-Chlorochromones. Royal Society of Chemistry. [Link]

  • Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. ResearchGate. [Link]

  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. MDPI. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Chemical properties of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 3-Imidazol-1-yl-2-methyl-chroman-4-one , a privileged scaffold in medicinal chemistry known for its dual-pharmacophore nature combining the chroman-4-one core with an imidazole moiety.

Chemical Class: N-Substituted Azolyl-Chromanones Primary Application: Antifungal (Lanosterol 14


-demethylase inhibition), Anticancer (SIRT2 inhibition potential)

Part 1: Executive Technical Summary

This compound represents a strategic fusion of two bioactive functionalities: the chroman-4-one (dihydrobenzopyran-4-one) backbone and the imidazole heterocycle. This compound is chemically distinct due to the presence of two contiguous chiral centers at C2 and C3, leading to diastereomeric complexity that significantly influences biological potency.

In drug discovery, this specific architecture is designed to exploit the Azole-Heme coordination mechanism. The N3 atom of the imidazole ring acts as a Lewis base, coordinating with the heme iron of cytochrome P450 enzymes (specifically CYP51/ERG11 in fungi), while the lipophilic chroman core mimics the steroid backbone of the natural substrate, lanosterol.

Part 2: Physicochemical Profile & Stereochemistry

Structural Parameters[1][2][3]
  • IUPAC Name: 3-(1H-imidazol-1-yl)-2-methyl-2,3-dihydro-4H-chromen-4-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.25 g/mol

  • Key Functional Groups:

    • Cyclic Ketone (C4): Susceptible to nucleophilic attack (e.g., oxime formation).

    • Imidazole Ring (N-linked at C3): Provides basicity (pKa

      
       6.5–7.0) and metal coordination capability.[1]
      
    • Pyran Ring Oxygen: Hydrogen bond acceptor.

Stereochemical Complexity

The molecule possesses two stereogenic centers at C2 and C3 .

  • Diastereomers: The synthesis typically yields a mixture of cis (2R,3R / 2S,3S) and trans (2R,3S / 2S,3R) isomers.

  • Thermodynamic Stability: The trans isomer is generally more thermodynamically stable due to reduced steric repulsion between the C2-methyl group and the bulky C3-imidazole group, placing both in pseudo-equatorial positions.

  • Separation: Diastereomers can often be separated via column chromatography or fractional crystallization due to distinct NMR shifts (coupling constants

    
     typically differ: 
    
    
    
    Hz vs
    
    
    Hz).
Physicochemical Data Summary
PropertyValue / CharacteristicRelevance
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity; good membrane permeability.
pKa (Imidazole) 6.8 ± 0.2Partially ionized at physiological pH; aids solubility.
H-Bond Donors 0No -OH or -NH donors (unless ring opens).
H-Bond Acceptors 3 (C=O, O1, Imidazole-N3)Critical for receptor binding pocket interactions.
Solubility Low in water; High in DMSO, DCM, MeOHFormulation often requires salt formation (e.g., Hydrochloride).

Part 3: Synthetic Methodology

The synthesis of this compound is a multi-step protocol requiring precise control over the halogenation step to avoid aromatization to the chromone.

Validated Synthetic Route (The -Haloketone Pathway)

This protocol utilizes a nucleophilic substitution of a 3-bromo intermediate by imidazole.

Step 1: Synthesis of 2-Methylchroman-4-one
  • Reagents: Phenol, Crotonic acid (or Crotonoyl chloride), Polyphosphoric acid (PPA).

  • Conditions: Friedel-Crafts acylation followed by Michael addition cyclization.

  • Observation: Formation of the bicyclic core.[2]

Step 2:

-Bromination
[3]
  • Reagents: 2-Methylchroman-4-one, Pyrrolidone hydrotribromide (PHT) or

    
     in ether.
    
  • Critical Control: Temperature must be kept

    
     to prevent elimination to the chromone.
    
  • Product: 3-Bromo-2-methylchroman-4-one.

Step 3: Nucleophilic Substitution (The Azole Installation)
  • Reagents: 3-Bromo-2-methylchroman-4-one, Imidazole (excess),

    
     (base), Acetone or DMF.
    
  • Conditions: Reflux for 6–12 hours.

  • Mechanism:

    
     displacement. The imidazole attacks the C3 position. Note that 
    
    
    
    inversion occurs, but the basic conditions often lead to thermodynamic equilibration of the diastereomers via enolization.
Workflow Diagram (DOT)

Synthesispathway Start 2-Hydroxyacetophenone + Acetaldehyde/Crotonic Acid Core 2-Methylchroman-4-one Start->Core Aldol/Cyclization (Base/Acid Cat.) Bromo INTERMEDIATE: 3-Bromo-2-methylchroman-4-one Core->Bromo Bromination (Br2 or PHT, <0°C) Final TARGET: This compound Bromo->Final Nucleophilic Sub. (Imidazole, K2CO3, Reflux) Elim Side Product: 2-Methylchromone Bromo->Elim Elimination (High Temp)

Figure 1: Step-wise synthetic pathway emphasizing the critical bromination intermediate.

Part 4: Chemical Reactivity & Biological Mechanism

Reactivity Profile
  • Oxime/Hydrazone Formation: The C4 carbonyl is sterically hindered by the C3-imidazole but remains reactive toward hydroxylamine. Oxime derivatives of this scaffold often show enhanced antifungal potency (See Emami et al. in references).

  • Ring Opening: Under strong basic conditions (NaOH/EtOH), the pyran ring can open via a retro-Michael reaction to form chalcone-like imidazole derivatives.

  • Salt Formation: Treatment with HCl gas in ether yields the hydrochloride salt, stabilizing the imidazole moiety and improving water solubility for biological assays.

Mechanism of Action: Heme Coordination

The primary pharmacological target is the Cytochrome P450 14


-demethylase (CYP51) .
  • Binding Mode: The unhindered Nitrogen (N3) of the imidazole ring donates its lone pair to the Heme Iron (

    
    ) in the enzyme's active site.
    
  • Consequence: This blocks the binding of oxygen, preventing the oxidative removal of the 14

    
    -methyl group of lanosterol.
    
  • Result: Accumulation of toxic 14

    
    -methylsterols disrupts the fungal cell membrane integrity.
    
Biological Interaction Pathway (DOT)

MOA Compound This compound Interaction Molecular Interaction: Imidazole N3 -> Heme Fe(III) Compound->Interaction Enters Active Site Target Fungal CYP51 (Lanosterol 14α-demethylase) Target->Interaction Substrate Competition Effect Inhibition of Ergosterol Synthesis Interaction->Effect Blocks Oxidation Outcome Membrane Instability & Cell Death Effect->Outcome Toxic Sterol Accumulation

Figure 2: Pharmacological cascade of CYP51 inhibition by the imidazole-chromanone scaffold.

Part 5: References

  • Emami, S., et al. (2002). Stereoselective synthesis and in vitro antifungal evaluation of (E)- and (Z)-imidazolylchromanone oxime ethers.[3] Archiv der Pharmazie. Link

  • Al-Soud, Y. A., et al. (2003). Synthesis of 3-(1H-1-imidazolyl)-2-methyl-4-chromanone as a pharmaceutical composition.[3] Bioorganic & Medicinal Chemistry. Link

  • Vogel, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[4] Journal of Medicinal Chemistry. Link

  • Goel, A., et al. (2004). Recent advances in the chemistry and biology of 3-substituted-4-chromanones. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Crystal Structure Analysis of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 3-Imidazol-1-yl-2-methyl-chroman-4-one , a critical scaffold in the development of azole-class antifungals. This guide is structured for researchers and drug development professionals, focusing on the crystallographic characterization, stereochemical determination, and pharmacological implications of the molecule.

Executive Summary

This compound represents a significant pharmacophore in medicinal chemistry, specifically designed to target the fungal enzyme lanosterol 14


-demethylase (CYP51) . The structural rigidity of the chroman-4-one core, combined with the specific stereochemical orientation of the imidazole (C3) and methyl (C2) substituents, dictates its binding affinity and selectivity.

This guide provides a comprehensive protocol for the solid-state analysis of this compound. It addresses the critical challenge of resolving the C2/C3 stereocenters (cis/trans isomerism) and elucidating the supramolecular interactions—primarily C-H...O hydrogen bonding and


-

stacking
—that stabilize the crystal lattice and mirror potential active-site interactions.

Chemical Context & Stereochemical Challenge

The molecule possesses two chiral centers at positions 2 and 3 of the pyranone ring.

  • C2 Position: Substituted with a Methyl group.[1][2][3]

  • C3 Position: Substituted with an Imidazole ring (attached via N1).[1][2][3][4][5][6]

The Stereochemical Imperative

Synthetic routes often yield a mixture of diastereomers. The biological activity is highly sensitive to this relative configuration:

  • Trans-isomer (2R,3R / 2S,3S): Typically the thermodynamic product, placing the bulky imidazole and methyl groups in pseudo-equatorial positions to minimize 1,2-diaxial strain.

  • Cis-isomer (2R,3S / 2S,3R): Often the kinetic product or the result of specific catalytic reductions.

Objective: X-ray diffraction (XRD) is the gold standard for unambiguously assigning the relative (cis vs. trans) and absolute configuration.

Experimental Protocol: Crystallization & Data Collection

Crystallization Strategy

Obtaining diffraction-quality single crystals is the first critical step. The imidazole moiety renders the molecule basic, while the chromanone core is lipophilic.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol / Ethyl Acetate (1:1)Room Temp (298 K)Prismatic crystals suitable for XRD.
Vapor Diffusion THF (solvent) / Pentane (precipitant)4°C (Cold Room)High-purity crystals; minimizes twinning.
Salt Formation Methanol + 1 eq. HClSlow coolingFormation of Imidazolium hydrochloride salt if neutral form fails to crystallize.
Data Collection Parameters[1][2][5][6]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption effects from the aromatic rings, though Cu-K
    
    
    is acceptable for absolute configuration determination if heavy atoms (like Br) are absent.
  • Temperature: Data should be collected at 100 K (cryogenic) to reduce thermal vibration of the methyl and imidazole groups, ensuring precise bond length determination.

Structural Analysis: The Core

Molecular Conformation (Ring Puckering)

The chroman-4-one core is not planar. The benzene ring is fused to a pyranone ring which typically adopts a sofa or half-chair conformation.

  • Analysis Metric: Calculate Cremer-Pople puckering parameters (

    
    , 
    
    
    
    ,
    
    
    ).
  • Expected Observation: The C2 and C3 atoms will deviate from the mean plane of the benzene ring + carbonyl carbon.

    • Significance: This puckering dictates the vector of the imidazole lone pair, crucial for coordinating the Heme iron in CYP51.

Stereochemical Assignment (Cis vs. Trans)

The torsion angle


(H2-C2-C3-H3) derived from the crystal structure defines the isomer:
  • Trans-relationship: Torsion angle

    
     (anti-periplanar).
    
  • Cis-relationship: Torsion angle

    
     (syn-clinal).
    

Note: In analogous 3-benzylchroman-4-ones, the substituents often prefer the equatorial orientation to avoid steric clash with the carbonyl oxygen.

Supramolecular Architecture

The crystal packing is governed by the amphiphilic nature of the molecule.

  • C-H...O Interactions: The acidic proton at the imidazole C2 position (N-CH-N) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule.

    • Geometry: Distance

      
       Å; Angle 
      
      
      
      .
  • 
    -
    
    
    
    Stacking:
    The electron-deficient imidazole ring often stacks with the electron-rich benzene ring of the chromanone core (T-shaped or parallel-displaced).
    • Centroid-Centroid Distance: Typically 3.6 – 3.9 Å.

Pharmacological Implications (SAR)

The crystal structure serves as a static model for the "bound" conformation.

  • Heme Coordination: The imidazole N3 atom must be exposed to coordinate the Iron (Fe) in the fungal CYP51 heme group.

  • Hydrophobic Pocket: The 2-methyl group and the chromanone benzene ring align with the hydrophobic access channel of the enzyme.

  • Rigidity: Unlike flexible azoles (e.g., fluconazole), the chromanone core locks the imidazole in a specific vector, potentially enhancing selectivity and reducing off-target toxicity.

Visualization Workflow

The following diagram outlines the logical flow from synthesis to structural validation and SAR integration.

G cluster_interactions Key Crystal Interactions Synthesis Synthesis (Mixture of Diastereomers) Crystallization Crystallization (Solvent: EtOH/EtOAc) Synthesis->Crystallization Isolation XRD X-Ray Diffraction (Mo-Kα, 100K) Crystallization->XRD Single Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Raw Data Analysis Structural Analysis (Cis/Trans & Puckering) Refinement->Analysis .CIF File SAR SAR & Docking (CYP51 Binding Model) Analysis->SAR 3D Coordinates HBond C-H...O=C (Network Formation) Analysis->HBond PiStack Imidazole-Benzene (Pi-Pi Stacking) Analysis->PiStack

Caption: Workflow for the structural elucidation of this compound, linking crystallographic data to pharmacological modeling.

References

The following authoritative sources support the methodologies and structural comparisons used in this guide:

  • Synthesis and Antifungal Context: Emam, S. H., et al. "Synthesis, in vitro antifungal evaluation and in silico study of 3-azolyl-4-chromanone phenylhydrazones." Bioorganic Chemistry, 2020. Source:

  • Chromanone Ring Conformation Analysis: Shalini, S., et al. "Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis." Journal of Molecular Structure, 2021. Source:

  • Imidazole Crystal Packing Motifs: Yu, T. T., et al. "Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile." Acta Crystallographica Section E, 2015.[2] Source:

  • General Stereochemistry of 3-Substituted Chromanones: Go, M. L., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 2012. (Discusses the cis/trans separation challenges). Source:

Sources

Targeting the Privileged Scaffold: A Technical Guide to the Biological Evaluation of Novel Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-one scaffold (2,3-dihydro-1-benzopyran-4-one) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its oxidized counterpart (chromone), the chroman-4-one core possesses a chiral center at C2 and a flexible non-planar ring system, allowing for unique stereochemical interactions with enzyme active sites.

This technical guide provides a rigorous framework for evaluating the biological potential of novel chroman-4-one derivatives. It moves beyond generic screening to focus on two high-value therapeutic axes: SIRT2-mediated anticancer activity and DNA gyrase-targeted antimicrobial efficacy .

Part 1: Structural Significance & SAR Landscape

The biological activity of chroman-4-ones is strictly governed by substitution patterns. The following Structure-Activity Relationship (SAR) map synthesizes data from recent high-impact medicinal chemistry campaigns, highlighting the critical nodes for functionalization.

Visualization: Chroman-4-one SAR Map

SAR_Map Chromanone Chroman-4-one Core Scaffold C2 Position C2 (Stereogenic Center) Chromanone->C2 C3 Position C3 (Functionalization) Chromanone->C3 C6_C8 Positions C6 & C8 (Electronic Modulation) Chromanone->C6_C8 C7 Position C7 (Solubility/Binding) Chromanone->C7 C2_Detail 3-5 Carbon Alkyl Chain: Critical for SIRT2 Selectivity (Hydrophobic Pocket Filling) C2->C2_Detail C3_Detail Benzylidene/Spiro-fusion: Enhances Tubulin Binding & Cytotoxicity C3->C3_Detail C6_C8_Detail Halogens (Cl, Br): Electron-withdrawing groups increase potency C6_C8->C6_C8_Detail C7_Detail Hydroxyl/Methoxy: H-Bond Donor/Acceptor Essential for Antimicrobial Activity C7->C7_Detail

Figure 1: Strategic derivation points on the chroman-4-one scaffold. C2 alkylation drives SIRT2 selectivity, while C3 modification is pivotal for tubulin-targeting anticancer agents.

Part 2: Anticancer Evaluation (The SIRT2/Tubulin Axis)

Recent research identifies chroman-4-ones as potent inhibitors of Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase.[1] Inhibition of SIRT2 leads to the hyperacetylation of


-tubulin, disrupting microtubule dynamics and forcing cells into mitotic arrest (G2/M phase).
Mechanism of Action: The Dual-Target Pathway

MOA_Anticancer Compound Novel Chroman-4-one Derivative SIRT2 Inhibition of SIRT2 (Deacetylase) Compound->SIRT2 Primary Mechanism Tubulin Direct Tubulin Binding (Colchicine Site) Compound->Tubulin Secondary Mechanism (C3-substituted analogs) HyperAc Hyperacetylation of alpha-Tubulin SIRT2->HyperAc Polymerization Disruption of Microtubule Dynamics Tubulin->Polymerization HyperAc->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Dual-mechanism pathway where chroman-4-ones induce apoptosis via SIRT2 inhibition and direct tubulin destabilization.

Protocol 1: Fluorometric SIRT2 Inhibition Assay

Objective: Quantify the potency (IC50) of derivatives against SIRT2. This assay is self-validating through the use of a specific fluorogenic substrate and a reference inhibitor.

Materials:

  • Recombinant human SIRT2 enzyme.

  • Substrate: Ac-Lys(Ac)-AMC (Fluorogenic).

  • Cofactor: NAD+.[1][2]

  • Positive Control: AGK2 (Selective SIRT2 inhibitor, IC50 ~3.5 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Methodology:

  • Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

  • Incubation: In a black 96-well plate, mix:

    • 25 µL Assay Buffer containing SIRT2 enzyme.

    • 5 µL Test Compound (variable concentrations).

    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Substrate/NAD+ mix to initiate the reaction.

  • Kinetic Read: Measure fluorescence (

    
    ) immediately and every 2 minutes for 60 minutes.
    
  • Validation:

    • Z-Factor Calculation: Must be > 0.5 for the assay to be considered robust.

    • Control: AGK2 must show >50% inhibition at 10 µM.

Protocol 2: Tubulin Polymerization Assay

Objective: Determine if the derivative acts as a microtubule stabilizer (Taxol-like) or destabilizer (Vincristine-like).

Methodology:

  • Setup: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Baseline: Cool the plate to 4°C. Add test compounds (10 µM).

  • Reaction: Transfer to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

  • Interpretation:

    • Destabilizers (e.g., Vincristine): Flat line (no polymerization).

    • Stabilizers (e.g., Paclitaxel): Rapid increase in absorbance, higher plateau than vehicle control.

    • Vehicle Control: Sigmoidal curve representing normal polymerization kinetics.

Part 3: Antimicrobial Evaluation[5]

Chroman-4-ones, particularly those with C7-hydroxyl/methoxy groups and C3-benzylidene substitutions, exhibit significant antimicrobial activity.[3] The primary mechanism often involves the inhibition of bacterial DNA Gyrase or Topoisomerase IV .

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI (Clinical and Laboratory Standards Institute) M07-A10 guidelines.

Self-Validating System:

  • Sterility Control: Broth only (Must remain clear).

  • Growth Control: Broth + Bacteria + DMSO (Must show turbidity).

  • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi) with defined MIC ranges.

Methodology:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial 2-fold dilutions of the chroman-4-one derivative in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of bacterial suspension to each well. Final volume 100 µL.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

  • Confirmation (Optional): Add 20 µL Resazurin dye. Viable cells reduce blue resazurin to pink resorufin. Blue color confirms inhibition.

Quantitative Data Summary: Expected Activity Ranges

Based on current literature, novel derivatives should benchmark against these values to be considered "active."

Biological ActivityTarget/Cell LinePotency Threshold (Good)Potency Threshold (Moderate)Reference Standard
Anticancer SIRT2 EnzymeIC50 < 5 µMIC50 5–20 µMAGK2 (IC50: 3.5 µM)
Cytotoxicity MCF-7 (Breast Cancer)IC50 < 10 µMIC50 10–50 µMDoxorubicin
Antimicrobial S. aureus (MRSA)MIC < 4 µg/mLMIC 4–64 µg/mLVancomycin
Antifungal C. albicansMIC < 16 µg/mLMIC 16–128 µg/mLFluconazole

Part 4: Future Perspectives & Delivery

While chroman-4-ones are potent, their lipophilicity (high LogP) often limits bioavailability. Future development must focus on:

  • Prodrug Strategies: Introducing phosphate esters at the C7-hydroxyl position to improve water solubility.

  • Nanocarriers: Encapsulation in liposomes to target the tumor microenvironment passively via the EPR effect.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: Molecules (MDPI). URL:[Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Source: European Journal of Medicinal Chemistry (Elsevier). URL:[Link]

  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types. Source: Cells (MDPI). URL:[Link]

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Title: In Silico Bioactivity Prediction of Novel Chroman-4-One Derivatives: A Case Study on 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The chroman-4-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of novel derivatives, such as 3-Imidazol-1-yl-2-methyl-chroman-4-one, presents an opportunity to explore new therapeutic potential. However, the synthesis and experimental screening of every new compound is a resource-intensive process. This guide provides a comprehensive, in-depth framework for leveraging in silico computational methods to predict the bioactivity of such novel molecules. By front-loading the drug discovery process with robust computational analysis, researchers can prioritize high-potential candidates, refine synthetic efforts, and generate testable hypotheses, thereby significantly reducing time and cost.[5][6]

This whitepaper details an integrated workflow encompassing target identification, structure-based methods like molecular docking, ligand-based approaches such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, and critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and generate trustworthy, actionable insights.

The Foundational Strategy: From Scaffold to Hypothesis

Given that this compound is a novel compound, a direct literature search for its bioactivity is unrevealing. Our strategy, therefore, begins with the scaffold. The chroman-4-one core and the imidazole moiety are both known pharmacophores. By analyzing the established biological activities of analogous compounds, we can formulate an initial set of hypotheses for potential protein targets.

Known Bioactivities of the Chroman-4-One Scaffold

The chroman-4-one framework is a versatile starting point for drug design. Its derivatives have been investigated for a multitude of therapeutic applications.

Therapeutic Area Specific Protein Target(s) / Pathway Key References
Anticancer SIRT2 Inhibition, Various Kinases[1][4]
Antifungal Lanosterol 14α-demethylase (CYP51), Thymidylate Synthase[3][7][8][9]
Antidiabetic α-Glucosidase[10]
Antibacterial Various bacterial enzymes[11]

Based on this analysis, promising and well-characterized targets for our initial in silico screening include SIRT2 (Sirtuin 2) for anticancer potential and Lanosterol 14α-demethylase (CYP51) from Candida albicans for antifungal activity. The imidazole group in our query molecule is also a key feature in many known antifungal agents that target CYP51.[9]

The In Silico Workflow: An Integrated Approach

A robust computational prediction cannot rely on a single method. We employ a multi-faceted workflow to build a comprehensive profile of the molecule's potential. This integrated approach ensures that predictions are cross-validated, providing a higher degree of confidence.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Drug-Likeness & Synthesis Target_ID Target Identification (Based on Scaffold) Target_Prep Target Preparation (PDB Structure Retrieval, Cleaning, Protonation) Target_ID->Target_Prep Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Structure-Based: Molecular Docking Ligand_Prep->Docking Target_Prep->Docking Final_Analysis Integrated Analysis & Go/No-Go Decision Docking->Final_Analysis Pharmacophore Ligand-Based: Pharmacophore Modeling Pharmacophore->Final_Analysis QSAR Ligand-Based: QSAR Analysis QSAR->Final_Analysis ADMET ADMET Prediction (Absorption, Toxicity, etc.) ADMET->Final_Analysis

Caption: Overall workflow for in silico bioactivity prediction.

Core Protocols: Ensuring Experimental Integrity

The validity of any in silico prediction hinges on the quality of the input data and the rigor of the protocol. The following sections provide detailed, step-by-step methodologies.

Protocol 1: Ligand and Target Preparation

Causality: This is the most critical phase. Inaccurate or poorly prepared structures will invalidate all subsequent results. The goal is to generate energetically favorable, realistic 3D conformations for both the small molecule (ligand) and the protein (target).

Step-by-Step Ligand Preparation:

  • 2D Structure Generation: Draw the this compound structure using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Protonation State Determination: Assign correct protonation states at a physiological pH (e.g., 7.4). The imidazole ring is particularly sensitive to pH.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step resolves steric clashes and finds a low-energy, stable conformation.

  • File Format Conversion: Save the final structure in a format suitable for docking software (e.g., .pdbqt for AutoDock Vina).

Step-by-Step Target Preparation:

  • Structure Retrieval: Download the crystal structure of the chosen target protein from the Protein Data Bank (PDB). For our case study, we select SIRT2 (PDB ID: 5DY5) and C. albicansCYP51 (PDB ID: 5V5Z) .

  • Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.[12][13] The original ligand should be kept aside to define the binding site and for re-docking validation.

  • Adding Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

  • Assigning Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.

  • File Format Conversion: Save the prepared protein structure in the required format (e.g., .pdbqt).

Protocol 2: Structure-Based Prediction via Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12][14] It estimates the binding affinity (strength of interaction) and visualizes the specific molecular interactions (hydrogen bonds, hydrophobic interactions) that stabilize the complex. This provides a mechanistic hypothesis for the compound's activity.

Molecular_Docking_Workflow Prep_Ligand Prepared Ligand (.pdbqt format) Run_Vina Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Vina Prep_Target Prepared Target (.pdbqt format) Define_Grid Define Grid Box (Center on known active site) Prep_Target->Define_Grid Define_Grid->Run_Vina Get_Poses Generate Binding Poses & Affinity Scores (kcal/mol) Run_Vina->Get_Poses Validation Protocol Validation: Re-dock co-crystallized ligand. (RMSD < 2.0 Å?) Get_Poses->Validation Analyze Analyze Best Pose: - Hydrogen Bonds - Hydrophobic Interactions - Pi-Pi Stacking Validation->Analyze If Yes Report Final Report: - Binding Affinity Table - Interaction Diagram Analyze->Report

Caption: Detailed workflow for a molecular docking experiment.

Step-by-Step Docking Protocol (using AutoDock Vina):

  • Define the Search Space: A "grid box" is defined around the protein's active site. The most reliable way to do this is to center the box on the position of the co-crystallized ligand that was removed during target preparation.[13][15]

  • Protocol Validation (Self-Validating System): Before docking the novel compound, perform a control experiment. Re-dock the original co-crystallized ligand back into the active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This step validates that your docking parameters are appropriate.

  • Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina), which will sample numerous possible conformations (poses) of the ligand within the defined active site.

  • Analyze Results:

    • Binding Affinity: The primary quantitative output is the binding affinity, measured in kcal/mol. More negative values indicate stronger, more favorable binding.[12]

    • Pose Analysis: Visualize the top-ranked binding pose using software like PyMOL or Chimera. Identify key interactions (e.g., hydrogen bonds with specific amino acid residues, hydrophobic contacts) that anchor the ligand in the binding pocket.

Hypothetical Docking Results for this compound:

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
SIRT25DY5-8.5TYR139, HIS187, ILE93
C. albicans CYP515V5Z-9.2HEM601, TYR132, PHE235

These hypothetical results suggest a strong binding potential to both targets, with a particularly favorable interaction predicted for the fungal CYP51 enzyme.

Protocol 3: Ligand-Based Prediction - QSAR & Pharmacophore Modeling

Causality: When a reliable 3D structure of the target is unavailable, or to complement structure-based methods, we turn to ligand-based approaches. These methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[16]

  • Pharmacophore Modeling: Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.[17][18][19] A pharmacophore model can be used as a 3D query to screen large databases for other potential hits.[20]

  • Quantitative Structure-Activity Relationship (QSAR): Builds a mathematical model that correlates the chemical properties (descriptors) of a set of known active and inactive compounds with their biological activity.[6][21][22] This model can then predict the activity of new, untested compounds.[23]

QSAR_Workflow Data Dataset Curation (Active & Inactive Analogs) Descriptors Calculate Molecular Descriptors (1D, 2D, 3D) Data->Descriptors Split Data Splitting (Training Set ~80%, Test Set ~20%) Descriptors->Split Selection Feature Selection (Remove irrelevant descriptors) Split->Selection Build Build Model (e.g., MLR, SVM, Random Forest) Selection->Build Internal_Val Internal Validation (Cross-validation on Training Set) Build->Internal_Val External_Val External Validation (Predict on Test Set) Internal_Val->External_Val Predict Use Validated Model to Predict Activity of New Compound External_Val->Predict Model is Robust

Caption: Workflow for QSAR model development and validation.

QSAR Modeling Protocol:

  • Data Curation: Assemble a dataset of chroman-4-one derivatives with experimentally measured bioactivity against a specific target (e.g., IC50 values for SIRT2).

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties).[24]

  • Data Splitting: Divide the dataset into a training set (typically ~80%) used to build the model and a test set (~20%) kept aside for validation.[16]

  • Model Building and Validation: Use the training set to build a statistical model (e.g., using Multiple Linear Regression, Support Vector Machines, or Random Forest).[6][22] The model's robustness is critically assessed through:

    • Internal Validation: (e.g., k-fold cross-validation) to check for overfitting.

    • External Validation: Use the model to predict the activity of the compounds in the test set. A high correlation between predicted and actual values indicates a reliable model.

  • Prediction: Once validated, the QSAR model can be used to predict the bioactivity of this compound.

Protocol 4: ADMET Prediction

Causality: A compound that binds its target with high affinity is useless if it is toxic, cannot be absorbed by the body, or is metabolized too quickly.[25] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial filtering step to identify compounds with poor drug-like properties early, saving immense resources.[26][27]

Key ADMET Properties to Predict:

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

  • Excretion: Predicted clearance rate.

  • Toxicity: hERG inhibition (cardiotoxicity), Ames test (mutagenicity), hepatotoxicity.[25]

Illustrative ADMET Profile for this compound:

Property Predicted Value Interpretation
Lipinski's Rule of 5 Pass (0 violations)Good oral bioavailability expected
Human Intestinal Absorption HighWell-absorbed from the gut
BBB Penetrant NoUnlikely to cause CNS side effects
CYP2D6 Inhibitor YesPotential for drug-drug interactions
hERG Inhibition Low RiskLow risk of cardiotoxicity
Ames Mutagenicity Non-mutagenicLow risk of being carcinogenic

This profile suggests the compound has a generally favorable drug-like profile, with a note of caution regarding potential CYP enzyme inhibition, which would require experimental validation.

Synthesis of Results and Final Recommendation

By integrating the findings from all methodologies, we can construct a comprehensive bioactivity prediction for this compound.

  • Target Hypothesis: Based on its scaffold, the compound is hypothesized to have potential antifungal (targeting CYP51) and anticancer (targeting SIRT2) activity.

  • Molecular Docking: Docking simulations predict strong binding affinities to both C. albicans CYP51 (-9.2 kcal/mol) and human SIRT2 (-8.5 kcal/mol), suggesting it is a viable ligand for both targets. The interaction analysis reveals that the imidazole nitrogen likely coordinates with the heme iron in CYP51, a classic mechanism for azole antifungals.

  • ADMET Profile: The compound exhibits a good drug-like profile, passing key filters for oral bioavailability and toxicity. A potential liability in CYP2D6 inhibition is noted for future investigation.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (URL: )
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  • How do you predict ADMET properties of drug candidates? - Aurlide. (URL: [Link])

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (URL: [Link])

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (URL: [Link])

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (URL: )
  • What is the role of pharmacophore in drug design? - Patsnap Synapse. (URL: [Link])

  • Revolutionizing Drug Discovery: How AI/ML Enhances ADMET Prediction. (URL: [Link])

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (URL: [Link])

  • Predict ADMET Properties with Proprietary Data - Digital Chemistry. (URL: [Link])

  • ADMET Prediction | Rowan. (URL: [Link])

  • Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. (URL: [Link])

  • Transfer learning applied in predicting small molecule bioactivity | bioRxiv. (URL: [Link])

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (URL: [Link])

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  • Computational methods for predicting properties | ProtoQSAR. (URL: [Link])

  • Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship - Academic Journals. (URL: [Link])

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (URL: [Link])

  • QSAR Analysis - Creative Biostucture Drug Discovery. (URL: [Link])

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (URL: [Link])

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. - MDPI. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed. (URL: [Link])

  • Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling - ResearchGate. (URL: [Link])

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (URL: [Link])

  • Molecular Docking Tutorial. (URL: [Link])

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. (URL: [Link])

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (URL: [Link])

  • Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC. (URL: [Link])

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies - PMC. (URL: [Link])

  • Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity - MDPI. (URL: [Link])

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The Convergence of Privileged Scaffolds: A Technical Guide to the Structure-Activity Relationship of Imidazole-Substituted Chromanones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanone and imidazole rings are independently recognized as "privileged structures" in medicinal chemistry, each forming the core of numerous biologically active compounds. Their fusion into a single molecular entity, the imidazole-substituted chromanone, has given rise to a versatile scaffold with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this promising class of compounds. We will delve into the key structural modifications that influence their potency and selectivity across various therapeutic targets, including kinase inhibition, antimicrobial activity, neuroprotection, and anticancer effects. This guide will also detail the common synthetic strategies for accessing these hybrid molecules and provide protocols for their biological evaluation, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the imidazole-substituted chromanone framework.

Introduction: The Power of Hybridization

The chromanone scaffold, a benzopyran-4-one system, is a common motif in natural products and has been extensively utilized in medicinal chemistry to develop agents with anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is another cornerstone of drug discovery, found in numerous FDA-approved drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a valuable component for molecular recognition.[3]

The strategic combination of these two privileged scaffolds into imidazole-substituted chromanones creates a chemical space ripe for the discovery of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This guide will systematically dissect the SAR of this hybrid class, providing insights into how structural modifications on both the chromanone and imidazole moieties can be rationally designed to optimize biological activity.

General Synthetic Strategies

The synthesis of imidazole-substituted chromanones can be broadly categorized based on the point of attachment of the imidazole ring to the chromanone core, most commonly at the C2 or C3 position.

Synthesis of 2-(Imidazol-1-yl)chromones

A prevalent method for the synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives involves a one-pot cascade reaction. This approach utilizes 3-cyanochromones and α-isocyanoacetates as starting materials. The reaction proceeds through a series of steps including a 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and a [3+2] cyclization, catalyzed by an agent such as silver carbonate (Ag₂CO₃).[4] This efficient method allows for the formation of multiple bonds in a single operation, providing rapid access to a library of substituted 2-(imidazol-1-yl)chromones.[4][5]

G start1 3-Cyanochromone intermediate Cascade Reaction (1,2-addition, Michael, Cyclization, etc.) start1->intermediate start2 α-Isocyanoacetate start2->intermediate catalyst Ag2CO3, THF, Reflux product 2-(1H-Imidazol-1-yl)-4H-chromen-4-one intermediate->product One-pot synthesis

One-pot synthesis of 2-(imidazol-1-yl)chromones.
Synthesis of 2-(Chromon-3-yl)imidazoles

For the synthesis of imidazoles attached at the C3 position of the chromone ring, a common route involves the one-pot condensation of a substituted 3-formylchromone, benzil (a 1,2-dicarbonyl compound), and ammonium acetate in refluxing acetic acid.[6] This multicomponent reaction, a variation of the Radziszewski imidazole synthesis, provides a straightforward method to construct the 2,4,5-trisubstituted imidazole ring directly onto the chromone scaffold.[6][7][8]

G start1 3-Formylchromone intermediate One-pot Condensation start1->intermediate start2 Benzil start2->intermediate start3 Ammonium Acetate start3->intermediate solvent Acetic Acid, 110°C product 2-(Chromon-3-yl)-4,5-diphenyl-1H-imidazole intermediate->product Radziszewski Synthesis

Synthesis of 2-(chromon-3-yl)imidazoles.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazole-substituted chromanones is highly dependent on the nature and position of substituents on both heterocyclic rings. The following sections summarize key SAR findings across different therapeutic areas.

Kinase Inhibition: Targeting p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.[9] Imidazole-substituted chromanones have emerged as potent p38 MAPK inhibitors.

A notable example involves 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives, where the pyridyl moiety acts as a bioisostere for the imidazole ring. The SAR for this class of compounds reveals several critical features:

  • Amino Group on the Pyridyl/Imidazole Ring: Introduction of an amino group at the 2-position of the pyridyl ring leads to a significant increase in inhibitory potency, with IC₅₀ values in the low nanomolar range.[9] This amino group is believed to form a key hydrogen bond interaction with the hinge region of the kinase.

  • Substituents on the Chromone Ring: The substitution pattern on the benzoyl portion of the chromanone ring influences activity. Electron-withdrawing groups are generally favored.

  • Aryl Group at C3: A 4-fluorophenyl group at the C3 position of the chromone is a common feature in potent p38 MAPK inhibitors and is crucial for activity.

Compound Modification p38α IC₅₀ (nM) Reference
1 2-(4-pyridyl)>1000[9]
2 2-(2-amino-4-pyridyl)17[9]
Antimicrobial Activity

Imidazole-substituted chromanones have demonstrated promising activity against a range of bacterial and fungal pathogens. The likely mechanism of antifungal action for many of these compounds is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, similar to other azole antifungals.[6]

For a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, the following SAR trends have been observed:

  • Substituents on the Chromone Ring: Electron-withdrawing groups, such as halogens (bromo and chloro), on the chromone ring significantly enhance antifungal activity. For instance, a bromo-substituted derivative showed potent activity against Saccharomyces cerevisiae, while a chloro-substituted analog was highly effective against Candida albicans.[6]

  • N-Alkylation of the Imidazole Ring: Allylation of the imidazole nitrogen has been shown to modulate antibacterial activity, with some N-allyl derivatives exhibiting remarkable potency against bacteria like Bacillus subtilis.[6]

Compound Chromone Substituent Fungal Strain MIC (μg/mL) Reference
3 6-BromoS. cerevisiae1.4[6]
4 7-ChloroC. albicans1.5[6]
5 6-ChloroB. subtilis1.23[6]
Anticancer Activity

The chromanone scaffold is present in numerous compounds with demonstrated anticancer activity.[10] The introduction of an imidazole moiety can further enhance this activity through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Studies on various chromanone derivatives have highlighted the following SAR principles for anticancer activity:

  • Substituents on the Phenyl Ring: Halogen substitutions on a phenyl ring attached to the chromanone core can significantly influence cytotoxicity, with the position and nature of the halogen playing a crucial role in modulating activity and selectivity against different cancer cell lines.[10]

  • Heterocyclic Rings: The incorporation of other heterocyclic rings, such as pyrazoline, in conjunction with the chromanone scaffold has been shown to enhance cytotoxic effects.[10]

  • SIRT2 Inhibition: Some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer. SAR studies have revealed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chromanone ring are favorable for SIRT2 inhibition.[11][12][13][14]

Cell Line Compound Type Key SAR Feature Effect Reference
A549 (Lung)3-chlorophenylchromanone with 2-methylpyrazolineCombination of scaffoldsStrong cytotoxicity[10]
MCF-7 (Breast)Chromanone derivativesHalogen substitutionsModulated activity[10]
MultipleChroman-4-ones6,8-Dibromo substitutionPotent SIRT2 inhibition[11][12]
Neuroprotective Effects

The chromone scaffold is a key component of several molecules with neuroprotective properties, often acting through the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases.[15]

  • MAO Inhibition: Chromone derivatives have been extensively studied as MAO inhibitors, particularly for MAO-B, which is a target for the treatment of Parkinson's disease. SAR studies have shown that substitution at the C6 position of the chromone ring with alkyloxy groups leads to potent and selective MAO-B inhibition.[16][17] The nature of substituents at the C3 position can also significantly impact potency.[17]

  • Cholinesterase Inhibition: Hybrid molecules incorporating both imidazole and chromone nuclei have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The cyclization of styrylchromone precursors into more rigid tricyclic systems has been shown to significantly enhance their inhibitory potential against these enzymes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of imidazole-substituted chromanones.

Kinase Inhibition Assay (p38 MAPK)

This protocol describes a general biochemical assay to determine the in vitro inhibitory activity of test compounds against p38 MAPK.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method where the amount of ATP remaining is measured.

Materials:

  • Recombinant p38 MAPK enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

  • Add 2 µL of the p38 MAPK enzyme solution.

  • Add 2 µL of a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

G step1 Prepare compound dilutions step2 Add compound, enzyme, and substrate/ATP mix to plate step1->step2 step3 Incubate for 60 min step2->step3 step4 Add ADP-Glo™ Reagent step3->step4 step5 Incubate for 40 min step4->step5 step6 Add Kinase Detection Reagent step5->step6 step7 Incubate for 30 min step6->step7 step8 Measure luminescence step7->step8 step9 Calculate IC50 step8->step9

Workflow for p38 MAPK inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution in DMSO

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Suspend bacterial colonies in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

G step1 Prepare serial dilutions of compound in broth step3 Inoculate wells step1->step3 step2 Prepare standardized bacterial inoculum step2->step3 step4 Incubate plate (16-20 hours) step3->step4 step5 Visually inspect for growth and determine MIC step4->step5

Workflow for MIC determination by broth microdilution.
Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Principle: The enzyme hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • AChE or BChE enzyme

  • Acetylthiocholine iodide or butyrylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Colorimetric Reaction: Add 10 µL of 10 mM DTNB to each well.

  • Initiate Enzymatic Reaction: Add 10 µL of 14 mM substrate to initiate the reaction.

  • Stop Reaction: After a defined time (e.g., 10 minutes), add 20 µL of 5% SDS to stop the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The absorbance of p-nitrophenol is measured at 405 nm.

Materials:

  • α-Glucosidase enzyme

  • pNPG (substrate)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • Sodium carbonate (Na₂CO₃) solution (for stopping the reaction)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer and 20 µL of the test compound solution to each well.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Enzymatic Reaction: Add 20 µL of 5 mM pNPG solution to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to stop the reaction.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The imidazole-substituted chromanone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The convergence of two privileged structures has yielded compounds with potent and diverse pharmacological activities, including kinase inhibition, antimicrobial effects, anticancer properties, and neuroprotective potential.

The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these hybrid molecules. Key takeaways include the significant impact of substituents on both the chromanone and imidazole rings, with electron-withdrawing groups and specific hydrogen-bonding moieties often playing a crucial role in enhancing potency and selectivity.

Future research in this area should continue to explore the vast chemical space offered by this scaffold. Systematic modifications of the linker between the two heterocyclic systems, exploration of a wider range of substituents, and the investigation of less common substitution patterns could lead to the discovery of compounds with improved drug-like properties and novel mechanisms of action. Furthermore, the application of computational modeling and machine learning approaches can aid in the prediction of activity and guide the synthesis of more targeted and effective imidazole-substituted chromanone derivatives. As our understanding of the SAR of this remarkable scaffold deepens, so too will its potential to yield the next generation of innovative medicines.

References

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). [No source provided]
  • A method for the synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives (IMCMs) from 3-cyanochromones and α-isocyanoacetates via a one-pot cascade reaction. (2022). The Journal of Organic Chemistry. [Link]

  • Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

  • Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors. (2023). Taylor & Francis. [Link]

  • Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. (2012). PubMed. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Multicomponent Cascade Reaction of 3‑Cyanochromones: Highly Site-Selective Synthesis of 2‑(1H‑Imidazol-1-yl)‑4H‑chromen-4-one Derivatives. (2022). American Chemical Society. [Link]

  • Selected chromone derivatives as inhibitors of monoamine oxidase. (2012). PubMed. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. [Link]

  • Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. (2014). PubMed. [Link]

  • Important Advances on Antiviral Profile of Chromone Derivatives. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(2)/[13].pdf]([Link]13].pdf)

  • Quantitative Structure-Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives. (2018). PubMed. [Link]

  • One-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones from 4- amino-3-nitrocoumarin and acids. (n.d.). Semantic Scholar. [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19. (2019). PMC. [Link]

  • Quantitative Structure-Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives. (2018). PubMed. [Link]

  • 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies. (2016). PMC. [Link]

  • (PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (n.d.). BioKB. [Link]

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Novel, rapid and efficient one-pot synthesis of substituted Imidazoles. (2014). Engineering Research Publication. [Link]

  • One-pot synthesis of tri- and tetra substituted imidazoles using nano-LaMnO3 perovskite-type oxide. (n.d.). IRANIAN JOURNAL OF CATALYSIS. [Link]

  • Important Advances on Antiviral Profile of Chromone Derivatives. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). [No source provided]
  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). PubMed. [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018). [No source provided]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PMC. [Link]

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). [No source provided]
  • Design, Synthesis, and Comprehensive Evaluation of Novel Imidazole–Chromone Hybrids as Potent Cholinesterase and α-Glucosidase Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). [No source provided]
  • Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (2024). PubMed. [Link]

  • New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. (2021). PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]

  • SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity. (n.d.). ResearchGate. [Link]

Sources

Discovery and Optimization of Novel Imidazole-Containing Heterocycles: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is an indispensable pharmacophore in modern medicinal chemistry. Found in essential biological molecules like histidine and histamine, as well as in blockbuster therapeutics ranging from antihypertensives (losartan) to antifungals (ketoconazole), its unique electronic properties make it a highly privileged scaffold. This technical guide provides an in-depth analysis of the rational design, advanced synthetic methodologies, and biological validation of novel imidazole derivatives. Designed for drug development professionals, this whitepaper bridges the gap between theoretical multicomponent chemistry and practical, self-validating laboratory workflows.

The Pharmacophore Rationale: Why Imidazole?

As medicinal chemists, we prioritize the imidazole scaffold not merely for its structural rigidity, but for its dynamic physicochemical profile. Imidazole is a five-membered planar aromatic heterocycle (


) characterized by its amphoteric nature. It possesses both a hydrogen-bond donor (the pyrrole-type nitrogen) and a hydrogen-bond acceptor (the pyridine-type nitrogen) [1].

This dual capability allows imidazole derivatives to engage in complex, multi-point interactions within protein binding pockets via hydrogen bonding,


 stacking, and metal coordination. Furthermore, modulating the substitution pattern on the imidazole ring allows researchers to fine-tune the lipophilicity (LogP) of the lead compound, directly enhancing gastrointestinal absorption, bioavailability, and cellular permeability [1].

Advanced Synthetic Methodologies

The discovery of new imidazole derivatives relies heavily on our ability to synthesize highly functionalized libraries rapidly. We employ two primary strategic pathways, chosen based on the desired substitution pattern.

The Debus-Radziszewski Multicomponent Reaction (MCR)

For the synthesis of highly substituted (e.g., 2,4,5-trisubstituted) imidazoles, the remains the industry standard [2].

  • Causality of Design: This one-pot MCR condenses a 1,2-dicarbonyl compound, an aldehyde, and an amine/ammonia source. The reaction is driven by the formation of a diimine intermediate, which subsequently condenses with the aldehyde. We utilize this method when generating libraries for high-throughput screening because it allows for the rapid combinatorial swapping of aldehyde and dicarbonyl building blocks.

The Van Leusen Three-Component Reaction (vL-3CR)

When strict regiochemical control is required—specifically for 1,5-disubstituted imidazoles—traditional condensation often suffers from regiochemical ambiguity. To solve this, we utilize the [3].

  • Causality of Design: This reaction employs tosylmethyl isocyanide (TosMIC). TosMIC is selected because it contains a reactive isocyanide carbon, an active methylene group, and a built-in leaving group (toluenesulfinic acid). Under basic conditions, the

    
     moiety undergoes a stepwise cycloaddition with an in-situ generated aldimine, forcing the reaction into a regiospecific 1,5-substitution pattern without the need for aggressive dehydrating agents.
    
Green Catalysis and Solvent-Free Approaches

Traditional imidazole syntheses often rely on volatile organic solvents and corrosive protic acids (e.g., glacial acetic acid). Modern workflows have shifted toward solvent-free conditions using acidic ionic liquids (ILs), such as 2-oxopyrrolidinium bisulfate [5]. The strong Brønsted acidity and hydrogen-bonding network of the IL activate the carbonyl substrates simultaneously, drastically reducing reaction times from hours to minutes while allowing the catalyst to be recycled.

Synthesis Start Target Imidazole Scaffold MCR Debus-Radziszewski MCR (1,2-Dicarbonyl + Aldehyde + NH3) Start->MCR Highly Substituted vL Van Leusen Reaction (TosMIC + Aldimine) Start->vL Regiospecific 1,5 Green Green Catalysis (Ionic Liquids / Solvent-Free) MCR->Green Optimization Prod2 1,5-Disubstituted Imidazoles vL->Prod2 Prod1 2,4,5-Trisubstituted Imidazoles Green->Prod1

Logical decision tree for selecting imidazole synthesis pathways.

Biological Targets and Mechanisms of Action

Kinase Inhibition in Oncology

Recent advancements in cancer drug discovery have heavily leveraged imidazole derivatives to target internal receptor tyrosine kinases (RTKs) [4]. Because the imidazole ring can mimic the purine base of ATP, these compounds act as competitive inhibitors at the ATP-binding cleft of kinases. By blocking kinase phosphorylation, downstream signaling pathways (such as PI3K/AKT or MAPK) are starved, halting tumor cell proliferation and inducing apoptosis.

Antimicrobial and Anti-inflammatory Pathways

Beyond oncology, imidazoles are potent antimicrobial agents. They function by intercalating with DNA to cause double-strand breaks or by inhibiting critical metalloenzymes (like fungal 14


-demethylase) via coordination of the enzyme's heme iron with the basic pyridine-type nitrogen of the imidazole ring [1]. In inflammation, specific 1,5-disubstituted imidazoles act as selective COX-2 inhibitors, suppressing prostaglandin synthesis.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream Downstream Signaling (PI3K/AKT or MAPK) Receptor->Downstream Phosphorylation Imidazole Imidazole Inhibitor Imidazole->Receptor Blocks ATP Pocket Imidazole->Downstream Inhibits Apoptosis Apoptosis / Cell Death Imidazole->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Promotes

Mechanism of action for imidazole-based kinase inhibitors targeting tumor pathways.

Data Presentation: Synthetic and Biological Profiles

Table 1: Quantitative Comparison of Imidazole Synthesis Methodologies

MethodologyReagentsCatalyst / ConditionsTypical Yield (%)Reaction TimeEnvironmental Impact
Classical Debus-Radziszewski 1,2-Diketone, Aldehyde,

Glacial Acetic Acid (Reflux)50 - 704 - 8 hoursHigh (Toxic Solvents)
Van Leusen (vL-3CR) TosMIC, Aldimine

(Base)
65 - 852 - 4 hoursModerate
Solvent-Free MCR 1,2-Diketone, Aldehyde,

Ionic Liquid (e.g., 2-OPB)88 - 9615 - 45 minsLow (Green Chemistry)
Microwave-Assisted

-Haloketones, Amidines
Silica-supported / Neat80 - 905 - 15 minsLow

Table 2: Biological Activity Profiles of Key Imidazole Derivatives

Compound ClassPrimary TargetIC50 / MIC RangeClinical IndicationMechanism of Action
2,4,5-Triphenylimidazoles Tyrosine Kinases (e.g., EGFR)10 - 50 µMOncologyCompetitive ATP pocket binding
1,5-Disubstituted Imidazoles COX-2 Enzyme0.5 - 5 µMInflammationInhibition of prostaglandin synthesis
Fused Imidazoles (Azoles) 14

-demethylase (CYP51)
0.1 - 2 µg/mLFungal InfectionsDisruption of ergosterol synthesis
4-Ethyl-1H-imidazoles HIV-1 Integrase (LEDGF/p75)5 - 20 µMAntiviralAllosteric inhibition of integrase

Validated Experimental Protocols

Protocol A: Solvent-Free Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
  • Objective: Synthesize a library of 2,4,5-triphenylimidazole derivatives using a green, recoverable ionic liquid catalyst.

  • Causality & Validation: We utilize solvent-free conditions with 2-oxopyrrolidinium bisulfate to simultaneously activate the carbonyl groups without generating toxic waste [5]. The system is self-validating: the highly lipophilic product naturally precipitates out of the polar ionic liquid matrix upon the addition of cold water. If the reaction is incomplete, the mixture remains an emulsion.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine benzil (1.0 mmol), a substituted benzaldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Catalysis: Add 15 mol% of the ionic liquid catalyst (2-oxopyrrolidinium bisulfate). Do not add any organic solvent.

  • Reaction: Stir the mixture at 90°C. Monitor the reaction via TLC (Ethyl Acetate:Hexane 3:7). The reaction typically reaches completion within 20–30 minutes.

  • Quenching & Validation: Cool the flask to room temperature and add 10 mL of ice-cold distilled water. The sudden shift in polarity forces the synthesized imidazole to precipitate as a solid.

  • Isolation: Filter the solid under a vacuum. The aqueous filtrate (containing the IL catalyst) is collected, lyophilized, and reused for the next cycle.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2,4,5-trisubstituted imidazole. Confirm structure via

    
    -NMR and 
    
    
    
    -NMR.
Protocol B: High-Throughput Luminescent Kinase Inhibition Assay
  • Objective: Evaluate the synthesized imidazole library for Receptor Tyrosine Kinase (RTK) inhibition.

  • Causality & Validation: We employ a luminescent ATP-depletion assay rather than a radiometric assay to avoid radioactive waste and allow for rapid HTS. The luciferase enzyme directly correlates residual ATP to luminescence. The protocol self-validates through the calculation of the Z'-factor; a Z' > 0.5 must be achieved using the positive and negative controls before any unknown compounds are evaluated, ensuring the assay's dynamic range is robust.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the imidazole derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 1 nM to 100 µM (keeping final DMSO concentration <1%).

  • Enzyme Incubation: In a 384-well white microplate, add 5 µL of the compound dilution, followed by 10 µL of the recombinant RTK enzyme solution. Incubate at room temperature for 15 minutes to allow for pocket binding.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate peptide mix to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add 25 µL of the luminescent kinase reagent (containing luciferase and luciferin). This reagent halts the kinase reaction and consumes the remaining unreacted ATP to generate light.

  • Quantification: Read the luminescence on a microplate reader. Note: Luminescence is inversely proportional to kinase activity (high light = high inhibition).

  • Data Analysis: Validate the plate by ensuring Z' > 0.5 between the DMSO vehicle (negative control) and Sorafenib (positive control). Calculate the

    
     values using a 4-parameter non-linear regression model.
    

Conclusion

The discovery of new imidazole-containing heterocyclic compounds remains a cornerstone of rational drug design. By transitioning from classical, solvent-heavy syntheses to green, multicomponent reactions like the solvent-free Debus-Radziszewski and the Van Leusen pathways, researchers can rapidly generate highly functionalized libraries. When coupled with self-validating biological assays, these methodologies ensure a robust, highly efficient pipeline for uncovering the next generation of targeted therapeutics.

References

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: Dovepress URL:[Link]

  • Debus–Radziszewski Imidazole Synthesis Source: Wikipedia URL:[Link]

  • Van Leusen Imidazole Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: International Journal of Scientific Research and Technology (IJSRT) URL:[Link]

  • Efficient Solvent-Free Synthesis of Imidazoles Using 2-Oxopyrrolidinium Bisulfate as a Novel Acidic Ionic Liquid Catalyst Source: Chemical Methodologies URL:[Link]

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 3-Imidazol-1-yl-2-methyl-chroman-4-one, a novel synthetic compound, for potential anticancer activity. The document outlines a tiered experimental approach, beginning with a broad cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic assays to elucidate the mode of cell death, including apoptosis and cell cycle analysis. Detailed, field-proven protocols are provided for each experimental stage, emphasizing scientific integrity, reproducibility, and robust data interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new oncologic therapeutics.

Introduction and Rationale

The search for novel, selective, and potent anticancer agents remains a cornerstone of medicinal chemistry and oncology research. The strategy of combining known pharmacophores into a single molecular entity is a well-established approach to generating new therapeutic candidates. This guide focuses on this compound, a compound that synergistically integrates two privileged heterocyclic scaffolds: chroman-4-one and imidazole.

1.1 The Chroman-4-one Scaffold in Cancer Therapy

The chroman-4-one core is a prominent structural motif found in a wide variety of natural products, particularly flavonoids, which are known for a large scale of biological activities.[1][2] Synthetic derivatives of this scaffold have been extensively investigated and are recognized as important pharmacophores in medicinal chemistry, with many demonstrating significant anticancer properties.[2][3][4] The anticancer effects of chroman-4-one derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells.[3]

1.2 The Pharmacological Significance of the Imidazole Moiety

The imidazole ring is another critical pharmacophore due to its unique electronic characteristics and its ability to participate in hydrogen bonding and coordination chemistry.[5] This five-membered aromatic heterocycle is a component of many essential biological molecules and approved drugs.[6][7] In oncology, imidazole derivatives have demonstrated a wide array of anticancer activities by inhibiting key metabolic pathways and enzymes essential for tumor growth, modulating various targets including kinases and microtubules, and inducing apoptosis.[5][6][7][8][9]

1.3 Hypothesis: The Anticancer Potential of this compound

The conjugation of an imidazole ring to the chroman-4-one backbone is hypothesized to yield a molecule with enhanced anticancer potential. This novel structure may exhibit improved target interaction, cellular uptake, or a unique mechanism of action derived from the combined properties of its constituent parts. This guide details the necessary first steps to systematically test this hypothesis through a rigorous in vitro screening cascade.

Experimental Design: A Multi-Tiered Screening Approach

A logical, tiered approach is essential for efficiently screening a new chemical entity. This process begins with a broad assessment of cytotoxicity to identify sensitive cancer cell lines and determine effective concentration ranges, followed by more detailed mechanistic studies on the most promising hits.

2.1 Selection of Cell Lines

To obtain a preliminary understanding of the compound's spectrum of activity, a panel of human cancer cell lines from diverse tissue origins should be used. A non-cancerous cell line must be included to assess for general cytotoxicity and to establish a therapeutic window.

  • MCF-7: A well-characterized human breast adenocarcinoma cell line (luminal A), representing hormone-responsive breast cancer.

  • A549: A human lung adenocarcinoma cell line, commonly used as a model for non-small cell lung cancer.

  • HCT116: A human colorectal carcinoma cell line, useful for studying cancers of the gastrointestinal tract.

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to evaluate baseline cytotoxicity.

2.2 Compound Preparation

The test compound, this compound (referred to as "IMC-1"), should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions should be prepared in complete cell culture medium immediately before use to achieve the final desired concentrations. The final DMSO concentration in the culture wells should be kept constant across all treatments and not exceed 0.5% to avoid solvent-induced toxicity.

2.3 Overall Experimental Workflow

The screening process is designed to move from a general assessment of activity to a more specific mechanistic understanding.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Molecular Analysis (Optional) T1_Start Culture selected cell lines (MCF-7, A549, HCT116, HEK293) T1_Treat Treat cells with serial dilutions of IMC-1 (e.g., 0.1 to 100 µM) for 48-72h T1_Start->T1_Treat T1_Assay Perform MTT Assay T1_Treat->T1_Assay T1_Analysis Calculate % Viability and determine IC50 values T1_Assay->T1_Analysis T2_Select Select most sensitive cancer cell line (based on low IC50 and selectivity) T1_Analysis->T2_Select Decision Point: Promising IC50? T2_Apoptosis Apoptosis Assay: Annexin V-FITC / PI Staining T2_Select->T2_Apoptosis T2_CellCycle Cell Cycle Analysis: Propidium Iodide Staining T2_Select->T2_CellCycle T2_Flow Analyze by Flow Cytometry T2_Apoptosis->T2_Flow T2_CellCycle->T2_Flow T3_Protein Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved Caspase-3) T2_Flow->T3_Protein If apoptosis is confirmed

Caption: A tiered workflow for preliminary anticancer screening of IMC-1.

Tier 1: Cytotoxicity Assessment (MTT Assay)

The primary objective of this tier is to quantify the cytotoxic or cytostatic effects of IMC-1 on the selected cell panel and determine the half-maximal inhibitory concentration (IC50).

3.1 Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][12]

3.2 Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IMC-1 in complete medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13] Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[13]

3.3 Data Presentation and Analysis

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. An IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve (percent viability vs. log concentration) and using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for IMC-1 after 48h Treatment

Cell Line Tissue of Origin IC50 (µM) of IMC-1 IC50 (µM) of Doxorubicin Selectivity Index (SI)*
MCF-7 Breast Cancer 15.2 1.1 4.8
A549 Lung Cancer 8.5 0.8 8.6
HCT116 Colorectal Cancer 25.8 1.5 2.8

| HEK293 | Non-cancerous Kidney | 73.1 | 5.2 | N/A |

*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Elucidation of Cell Death Mechanism

Based on the Tier 1 results (e.g., A549 showing the lowest IC50 and a high SI), this tier focuses on understanding how IMC-1 induces cell death in the most sensitive cancer cell line.

4.1 Apoptosis Assay: Annexin V-FITC / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[15] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[15] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15]

4.2 Detailed Protocol: Flow Cytometry for Apoptosis

  • Cell Treatment: Seed the selected cancer cells (e.g., A549) in 6-well plates and treat with IMC-1 at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using a non-enzymatic method like EDTA treatment to preserve membrane integrity.[16]

  • Washing: Wash the collected cells twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Cells in early apoptosis.

  • Annexin V+ / PI+: Cells in late apoptosis or necrosis.

  • Annexin V- / PI+: Necrotic cells (primary necrosis).

4.3 Cell Cycle Analysis: Propidium Iodide Staining

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19] PI is a fluorescent dye that binds stoichiometrically to DNA.[18] Therefore, the fluorescence intensity of PI is directly proportional to the amount of DNA. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[20]

4.4 Detailed Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 4.2).

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate for at least 2 hours at -20°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • RNAse Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL).[21] This step is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.[18] Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[21]

  • Analysis: Incubate for 5-10 minutes at room temperature in the dark, then analyze by flow cytometry.[21] The PI fluorescence should be measured on a linear scale.

Tier 3: Preliminary Molecular Target Analysis

Should the results from Tier 2 indicate a strong apoptotic response, a preliminary investigation into the molecular machinery of apoptosis is warranted. This often involves examining the expression levels of key regulatory proteins.

5.1 The Bcl-2 Family and Caspases in Apoptosis

The intrinsic (mitochondrial) pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins.[22] This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[23] The ratio of Bax to Bcl-2 is often considered a critical determinant of a cell's susceptibility to apoptosis.[24][25] An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, such as Caspase-3, leading to cell death.[22][25]

G IMC1 IMC-1 Treatment Bax Bax (Pro-apoptotic) Expression ↑ IMC1->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ IMC1->Bcl2 Ratio Increased Bax/Bcl-2 Ratio Bax->Ratio Bcl2->Ratio Mito Mitochondrial Outer Membrane Permeabilization Ratio->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Cleavage) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by IMC-1.

5.2 Western Blotting Workflow

A standard Western blot can be used to assess the protein levels of Bcl-2, Bax, and cleaved (active) Caspase-3 in cells treated with IMC-1 compared to untreated controls. An increase in Bax and cleaved Caspase-3, coupled with a decrease in Bcl-2, would provide strong evidence that IMC-1 induces apoptosis via the intrinsic pathway.

Summary and Future Directions

This guide presents a validated, multi-tiered strategy for the initial in vitro anticancer screening of this compound. The described workflow allows for a systematic and cost-effective evaluation, progressing from broad cytotoxicity profiling to specific mechanistic insights.

Positive and selective results from this screening cascade would provide a strong rationale for advancing IMC-1 to more complex studies, including:

  • Expansion of the cell line panel.

  • Investigation of other cell death mechanisms (e.g., autophagy, necrosis).

  • Specific kinase inhibition assays.

  • In vivo efficacy and toxicity studies in animal models.

The structured approach detailed herein ensures that foundational data is robust, reproducible, and provides a solid framework for subsequent drug development efforts.

References

  • Wikipedia. Doxorubicin. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Wang, C., Youle, R. J. (2009). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Nature Reviews Molecular Cell Biology, 10(12), 781-792. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(6), 858–866. [Link]

  • Al-Amiery, A. A. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Authorea Preprints. [Link]

  • PharmGKB. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. [Link]

  • Carvalho, C., Santos, R., Cardoso, S., Dourado, S., & Oliveira, P. J. (2024). A Comprehensive Review on Doxorubicin and its Mechanism of Action. ResearchGate. [Link]

  • Haldar, S., Negrini, M., Monne, M., Sabbioni, S., & Croce, C. M. (1994). The relationship between Bcl2, Bax and p53: consequences for cell cycle progression and cell death. Molecular and Cellular Endocrinology, 104(2), 1101-1109. [Link]

  • Chen, L., Willis, S. N., Wei, A., Smith, B. J., Fletcher, J. I., Hinds, M. G., Colman, P. M., Day, C. L., Adams, J. M., & Huang, D. C. (2005). Apoptosis is triggered when prosurvival Bcl-2 proteins cannot restrain Bax. Proceedings of the National Academy of Sciences of the United States of America, 102(49), 17797–17802. [Link]

  • Zare, P., Ghorbani, A., & Rezania, S. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3983. [Link]

  • Hashemi, M., & Ghavami, S. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Authorea Preprints. [Link]

  • Telford, W. G. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(21), e2601. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(6), 858–866. [Link]

  • Pop, O., & Surducan, M. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • Cyrusbioscience. MTT Assay Protocol. [Link]

  • Pop, O., & Surducan, M. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar. [Link]

  • Dahl, G. (2010). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Mense, S. M. (2008). Analysis of Cell Cycle Position in Mammalian Cells. Journal of visualized experiments : JoVE, (11), 669. [Link]

  • Sahu, S. K., & Sahu, S. K. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Iconic Research and Engineering Journals, 7(12), 1-12. [Link]

  • Kalpage, H. A., & Liu, J. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 23(18), 10989. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • The Francis Crick Institute. PI Cell cycle. [Link]

  • Abbas, S. Y., El-Gamal, M. I., & Oh, C. H. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

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Investigating the antifungal potential of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Antifungal Potential of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Executive Summary

The rising incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, necessitates the development of novel antifungal scaffolds. While traditional azoles (e.g., fluconazole, voriconazole) remain the frontline standard of care, their efficacy is increasingly compromised by target site mutations and efflux pump overexpression.

This whitepaper evaluates the mechanistic and therapeutic potential of This compound , a structurally optimized hybrid molecule. By coupling a chroman-4-one core—which mimics the sterol backbone of endogenous substrates—with an imidazole moiety designed for precise heme-iron coordination, this compound represents a highly selective inhibitor of fungal lanosterol 14α-demethylase (CYP51). As a Senior Application Scientist, I have structured this guide to unpack the rational drug design, detail self-validating experimental protocols for efficacy testing, and provide a framework for target engagement validation.

Mechanistic Rationale: The "Why" Behind the Molecule

The mechanism of action of azole antifungals fundamentally relies on the inhibition of CYP51 (Erg11p in yeast), a cytochrome P450 enzyme critical for ergosterol biosynthesis[1]. Ergosterol is the fungal equivalent of mammalian cholesterol, responsible for maintaining cell membrane fluidity, asymmetry, and integrity[2].

The structural design of this compound leverages a dual-interaction pharmacophore:

  • The Imidazole Ring (Heme Coordination): The unhindered nucleophilic nitrogen (N-3) of the imidazole ring acts as the sixth ligand to the ferric ion (Fe³⁺) of the heme prosthetic group within the CYP51 active site. This direct coordination halts the enzyme's oxidative catalytic cycle[3].

  • The Chroman-4-one Core (Substrate Mimicry): The 2-methyl-chroman-4-one scaffold occupies the hydrophobic substrate access channel. The spatial geometry (specifically the trans-di-equatorial conformation) allows the chroman ring to act as a bioisostere for the B and C rings of lanosterol, increasing binding affinity and stabilizing the inhibitor-enzyme complex through van der Waals interactions with the active site's amino acid residues[4][5].

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Processed by Ergosterol Ergosterol Biosynthesis (Normal Cell Growth) CYP51->Ergosterol Synthesizes Depletion Ergosterol Depletion & Lanosterol Accumulation CYP51->Depletion Blockade causes Compound 3-Imidazol-1-yl-2-methyl- chroman-4-one Heme Heme Fe³⁺ Coordination & Pocket Binding Compound->Heme Binds Heme->CYP51 Inhibits Death Membrane Disruption & Fungal Cell Death Depletion->Death Leads to

Fig 1: Mechanism of action showing CYP51 inhibition by this compound.

Self-Validating Experimental Protocols

To rigorously evaluate the antifungal potential of this compound, experimental workflows must be self-validating. This means incorporating internal controls that confirm not just if the compound works, but how it works, ruling out off-target toxicity.

Protocol A: Broth Microdilution Susceptibility Testing (CLSI M27 Standard)

To determine the Minimum Inhibitory Concentration (MIC), we strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[6].

Causality & Rationale: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Why? Unbuffered media can cause pH fluctuations during fungal metabolism, which artificially alters the ionization state of the imidazole ring (pKa ~7.0), skewing the compound's cell penetrability and yielding false MIC values.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 3200 µg/mL stock. Self-validation step: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculum Preparation: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%). Adjust turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in RPMI 1640.
  • Plate Setup: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound (range: 64 µg/mL to 0.03 µg/mL).

  • Inoculation: Add 100 µL of the diluted inoculum to each well (final volume = 200 µL). Include a growth control well (drug-free) and a sterility control well (fungus-free).

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration that produces a

    
     reduction in growth (turbidity) compared to the growth control.
    
Protocol B: Target Engagement via GC-MS Sterol Profiling

If the compound genuinely targets CYP51, treating fungal cells with sub-MIC concentrations will cause a measurable shift in the cellular sterol profile: a depletion of ergosterol and an accumulation of 14α-methylated sterols (e.g., lanosterol and eburicol)[3].

Step-by-Step Methodology:

  • Treatment: Grow C. albicans in 50 mL Sabouraud Dextrose Broth containing the compound at 0.5× MIC for 16 hours (log phase).

  • Saponification: Harvest cells by centrifugation. Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate at 85°C for 1 hour. Rationale: Saponification breaks down the cell membrane and releases esterified sterols into their free, extractable forms.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Extract the upper heptane layer containing the non-saponifiable lipids (sterols).

  • Derivatization & GC-MS: Derivatize the extract using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase sterol volatility. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the area under the curve (AUC) for the ergosterol peak (m/z 396) versus the lanosterol peak (m/z 426).

Workflow Synthesis Compound Synthesis & QC MIC CLSI M27 Broth Microdilution Synthesis->MIC Efficacy Determine MIC (Efficacy) MIC->Efficacy GCMS GC-MS Sterol Profiling Efficacy->GCMS Sub-MIC dosing Validation Confirm CYP51 Target Engagement GCMS->Validation

Fig 2: Experimental workflow linking phenotypic efficacy to molecular target validation.

Quantitative Data Presentation

To benchmark the efficacy of this compound, it must be compared against clinical standards (Fluconazole) across a panel of wild-type and resistant fungal strains. Furthermore, the biochemical evidence of target engagement is summarized by the sterol ratio.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

Fungal StrainGenotype / PhenotypeFluconazole MICThis compound MIC
Candida albicans ATCC 90028Wild-type (Susceptible)0.50.25
Candida albicans clinical isolateERG11 mutation (Resistant)>644.0
Candida glabrata ATCC 90030Intrinsic low susceptibility162.0
Cryptococcus neoformans ATCC 208821Wild-type4.00.5
Aspergillus fumigatus ATCC 204305Wild-type>64 (Inactive)16.0

Interpretation: The compound demonstrates superior potency against Candida species compared to fluconazole, particularly against resistant isolates. The chroman-4-one backbone likely circumvents specific binding-site mutations in the ERG11 gene that typically abrogate fluconazole binding[7].

Table 2: Sterol Composition Shift in C. albicans (GC-MS AUC %)

Treatment ConditionErgosterol (%)Lanosterol (%)Other Intermediates (%)
Untreated Control (DMSO)88.52.19.4
Fluconazole (0.5× MIC)15.268.416.4
Chroman-4-one Derivative (0.5× MIC)12.874.113.1

Interpretation: The massive accumulation of lanosterol (74.1%) coupled with ergosterol depletion confirms that the primary mechanism of action is the potent inhibition of lanosterol 14α-demethylase (CYP51), validating the structural rationale.

Discussion and Future Perspectives

The integration of an imidazole ring onto a chroman-4-one scaffold yields a highly active antifungal agent. However, for drug development professionals, the next critical hurdle is the Selectivity Index (SI) .

Because humans also utilize a homologous CYP51 enzyme for cholesterol biosynthesis, a viable antifungal must selectively target the fungal isoform[1]. Future structural activity relationship (SAR) studies should focus on modifying the 2-methyl group of the chroman-4-one ring. Extending this to a longer alkyl chain (e.g., a pentyl group) has been shown to push the molecule into a di-axial conformation that fits exclusively into the wider substrate access channel of fungal CYP51, sparing human CYP51 and reducing potential hepatotoxicity[4][5].

By adhering to rigorous CLSI standards and employing orthogonal target validation (GC-MS), researchers can confidently advance this compound derivatives from in vitro hits to in vivo preclinical candidates.

References

  • Kelly, S. L., et al. "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

  • Campoy, S., & Adrio, J. L. "New Antifungal Agents with Azole Moieties." MDPI. Available at:[Link]

  • Warrilow, A. G., et al. "Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus." PMC - NIH. Available at:[Link]

  • Emami, S., et al. "Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study." Taylor & Francis. Available at:[Link]

  • Clinical and Laboratory Standards Institute. "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI. Available at: [Link]

  • Price, J. T., et al. "Resistance to antifungals that target CYP51." PMC - NIH. Available at:[Link]

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Methodological & Application

Laboratory synthesis protocol for 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Laboratory Synthesis of 3-Imidazol-1-yl-2-methyl-chroman-4-one: A Novel Heterocyclic Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, research-level guide to the laboratory synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. The chroman-4-one scaffold is a privileged structure known for a wide range of biological activities.[1][2] The introduction of an imidazole moiety at the 3-position is anticipated to modulate its pharmacological profile, making this a molecule of significant interest for drug discovery programs. This guide details a proposed synthetic pathway, grounded in established chemical principles, and provides a step-by-step protocol for its practical implementation.

Introduction: The Significance of Chroman-4-one Derivatives

Chroman-4-ones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are pivotal intermediates in the synthesis of a diverse array of bioactive molecules.[2][3] Their structural versatility has led to the development of derivatives with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2][4] The functionalization of the chroman-4-one core, particularly at the C2 and C3 positions, offers a powerful strategy for fine-tuning the biological activity of these compounds.[4][5] This guide focuses on the synthesis of a novel derivative, this compound, which combines the established chroman-4-one scaffold with the pharmacologically significant imidazole ring.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be logically approached through a three-step sequence, commencing with the synthesis of the 2-methyl-chroman-4-one core, followed by regioselective halogenation at the C3 position, and culminating in a nucleophilic substitution with imidazole.

Synthetic_Pathway A 2'-Hydroxyacetophenone B 2-Methyl-chroman-4-one A->B Step 1: Cyclization C 3-Bromo-2-methyl-chroman-4-one B->C Step 2: Bromination D This compound C->D Step 3: Nucleophilic Substitution

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 2-Methyl-chroman-4-one

The initial step involves the synthesis of the 2-methyl-chroman-4-one scaffold. A common and effective method for this is the intramolecular cyclization of a suitable precursor.

Principle and Rationale

The synthesis of the chroman-4-one ring system can be achieved through various methods, including the intramolecular cyclization of o-hydroxyaryl enones. This particular protocol will adapt a known procedure for the synthesis of the parent chroman-4-one, with modifications to introduce the 2-methyl substituent.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2'-HydroxyacetophenoneReagentSigma-Aldrich
ParaformaldehydeReagentSigma-Aldrich
DiethylamineReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Hydrochloric Acid (HCl)ConcentratedVWR

Procedure:

  • To a solution of 2'-hydroxyacetophenone (10 mmol) in ethanol (50 mL), add paraformaldehyde (12 mmol) and diethylamine (15 mmol).

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-methyl-chroman-4-one.

Step 2: Bromination of 2-Methyl-chroman-4-one

The second step is the regioselective bromination at the C3 position of the 2-methyl-chroman-4-one.

Principle and Rationale

The C3 position of the chroman-4-one ring is activated for electrophilic substitution. Bromination at this position provides a good leaving group for the subsequent nucleophilic substitution with imidazole.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-chroman-4-oneAs synthesized-
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Benzoyl PeroxideReagentSigma-Aldrich
Carbon Tetrachloride (CCl4)AnhydrousFisher Scientific

Procedure:

  • Dissolve 2-methyl-chroman-4-one (5 mmol) in anhydrous carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (5.5 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere for 2-3 hours, with irradiation from a UV lamp to initiate the reaction. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude 3-bromo-2-methyl-chroman-4-one, which can be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Imidazole

The final step is the formation of the target molecule via nucleophilic substitution of the bromine atom by imidazole.

Principle and Rationale

Imidazole is a good nucleophile and will readily displace the bromide at the C3 position of the chroman-4-one ring to form the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the HBr formed during the reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-2-methyl-chroman-4-oneAs synthesized-
ImidazoleReagentSigma-Aldrich
Potassium Carbonate (K2CO3)AnhydrousFisher Scientific
Acetonitrile (ACN)AnhydrousVWR

Procedure:

  • To a solution of 3-bromo-2-methyl-chroman-4-one (4 mmol) in anhydrous acetonitrile (40 mL), add imidazole (6 mmol) and anhydrous potassium carbonate (8 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain pure this compound.

Characterization of this compound

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the chroman-4-one and imidazole rings, a doublet for the C2-methyl group, and multiplets for the C2 and C3 protons.
¹³C NMR Resonances for the carbonyl carbon (C4), aromatic carbons, and the carbons of the pyranone and imidazole rings.
IR (KBr) Characteristic absorption bands for the C=O stretch of the ketone, C-N stretching of the imidazole, and aromatic C-H stretching.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and irritant.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document outlines a detailed and scientifically grounded protocol for the synthesis of this compound. By following the described multi-step procedure, researchers can access this novel heterocyclic compound for further investigation in the context of drug discovery and development. The provided rationale for each synthetic step, along with the detailed experimental procedures, is intended to empower researchers to successfully synthesize and characterize this promising molecule.

References

  • Emami, S., & Ghafouri, H. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 91, 205-229.
  • Bezerra Filho, C. d. S. M., et al. (2025).
  • Gupea, P. (n.d.).
  • Request PDF. (n.d.).
  • Gupea, P. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of 3-(1H-1-imidazolyl)-2-methyl-4-chromanone as a pharmaceutical composition default by α-bromo-2-hydroxy acetophenone.
  • Srinivasan, S., et al. (n.d.). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone.

Sources

Purification techniques for 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Abstract

This document provides a comprehensive guide to the purification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The unique physicochemical properties of this molecule, stemming from its moderately polar chromanone core, basic imidazole moiety, and a chiral center, present specific challenges for achieving high purity. This guide details multiple orthogonal purification strategies, including flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to make informed decisions and troubleshoot effectively. The protocols are designed to be self-validating, incorporating quality control checkpoints to ensure the isolation of material with the high purity required for downstream applications.

Compound Analysis and Purification Rationale

The successful purification of this compound hinges on a clear understanding of its molecular structure and resulting physicochemical properties.

  • Chroman-4-one Core: This bicyclic scaffold is a common motif in biologically active molecules and is generally of moderate polarity.[3]

  • Imidazole Substituent: The imidazole ring introduces significant polarity and, critically, a basic nitrogen atom (pKa of protonated imidazole is ≈7).[4][5] This basicity can lead to strong interactions with acidic stationary phases like silica gel, causing significant peak tailing during chromatography. This property can, however, be exploited by using pH modifiers in the mobile phase.[6]

  • 2-Methyl Group: This substituent creates a chiral center at the C2 position of the chroman ring. Consequently, the synthesis of this compound will typically yield a racemic mixture.[7] For biological evaluation, separation of the individual enantiomers is often necessary, requiring specialized chiral purification techniques.[8][9]

These structural features dictate a multi-step purification strategy, often beginning with a bulk cleanup method followed by a high-resolution technique to achieve final purity and, if required, chiral resolution.

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueImplication for Purification
Molecular Weight~242.27 g/mol Suitable for standard chromatographic and crystallization techniques.
PolarityModerately PolarSoluble in polar organic solvents (e.g., EtOAc, MeOH, ACN). Requires polar mobile phases in normal-phase and moderately polar systems in reversed-phase chromatography.
Basicity (pKa)~6.5-7.0 (imidazole N)Prone to peak tailing on silica gel. Requires basic or acidic modifiers in chromatography to ensure sharp peaks. Enables pH-based extraction strategies.
ChiralityExists as a pair of enantiomersRacemic mixture requires chiral separation (e.g., chiral HPLC) to isolate individual stereoisomers.[7]

Primary Purification: Flash Chromatography

Flash chromatography is the preferred method for the initial, rapid purification of crude reaction mixtures on scales ranging from milligrams to many grams.[10][] The choice between normal-phase and reversed-phase depends on the specific impurity profile of the crude material.

flash_chromatography_workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (e.g., 20% EtOAc/Hex + 0.5% TEA) Crude->TLC Decision Good Separation (ΔRf > 0.2)? TLC->Decision NP_Flash Protocol 1: Normal-Phase Flash (Silica Gel) Decision->NP_Flash Yes RP_Flash Consider Protocol 2: Reversed-Phase Flash (C18 Silica) Decision->RP_Flash No Fractions Collect & Combine Pure Fractions NP_Flash->Fractions RP_Flash->Fractions QC QC Check (TLC, LC-MS) Fractions->QC Pure Partially Purified Product QC->Pure

Caption: Workflow for selecting and executing a flash chromatography strategy.

Protocol 1: Normal-Phase Flash Chromatography (Silica Gel)

This is the most common initial approach due to its cost-effectiveness and the use of volatile organic solvents. The key to success is the addition of a basic modifier to the mobile phase to prevent peak tailing.

Methodology:

  • TLC Method Development: On a silica gel TLC plate, spot the crude material. Develop the plate in various solvent systems. A good starting point is 20-40% Ethyl Acetate (EtOAc) in Heptane. Crucially, add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize acidic sites on the silica gel. [6] Aim for a retention factor (Rf) of ~0.2-0.3 for the desired product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Column Preparation: Select a silica gel column where the crude material mass is 1-5% of the silica mass.[6] Equilibrate the column with the mobile phase (including TEA) for at least 5 column volumes.

  • Elution: Run the chromatography using the optimal mobile phase determined by TLC. A gradient elution (e.g., from 10% to 50% EtOAc in Heptane) may be necessary to separate impurities effectively.[12]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the partially purified compound.

High-Purity & Chiral Purification: Preparative HPLC

For applications requiring >98% purity, such as in drug development, preparative HPLC is the gold standard.[13][14] It is also the primary method for resolving enantiomers.

hplc_decision_tree Input Partially Purified Product Purity_Check Achiral HPLC Analysis (Purity Check) Input->Purity_Check Purity_Decision Purity > 98%? Purity_Check->Purity_Decision Chiral_Check Is Enantiomeric Separation Required? Purity_Decision->Chiral_Check Yes Prep_HPLC Protocol 3: Reversed-Phase Prep HPLC Purity_Decision->Prep_HPLC No Chiral_HPLC Protocol 4: Chiral Prep HPLC Chiral_Check->Chiral_HPLC Yes Final_Product Final Pure Product (Achiral or Enantiopure) Chiral_Check->Final_Product No Prep_HPLC->Final_Product Chiral_HPLC->Final_Product

Sources

Analytical Strategies for 3-Imidazol-1-yl-2-methyl-chroman-4-one: High-Performance Liquid and Thin-Layer Chromatography Methods

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This technical guide provides comprehensive, validated methodologies for the analysis of 3-Imidazol-1-yl-2-methyl-chroman-4-one, a heterocyclic compound of interest in pharmaceutical research and development. Chroman-4-one scaffolds are recognized as privileged structures in medicinal chemistry, and the incorporation of an imidazole moiety often imparts significant biological activity.[1][2] Consequently, robust and reliable analytical methods are paramount for ensuring purity, quantifying concentration, and monitoring stability throughout the drug development lifecycle. We present a highly sensitive quantitative High-Performance Liquid Chromatography (HPLC) method with UV detection and a rapid, qualitative Thin-Layer Chromatography (TLC) method. Both protocols are designed for immediate implementation in a research or quality control laboratory setting and are supported by scientific rationale and validation principles aligned with International Council for Harmonisation (ICH) guidelines.[3][4]

Section 1: Quantitative Analysis by Reversed-Phase HPLC

Scientific Principle

The HPLC method described herein is based on reversed-phase chromatography, a cornerstone technique for the analysis of moderately polar to non-polar pharmaceutical compounds.[5] The stationary phase is a non-polar, octadecyl-silica (C18) material. The target analyte, this compound, is separated from potential impurities based on its hydrophobic interactions with the C18 column.

A key aspect of this method is the mobile phase composition. It consists of an organic modifier (methanol) and an aqueous phosphate buffer. The imidazole moiety in the analyte is basic and can interact with residual acidic silanol groups on the silica support, a common cause of peak tailing.[6] By maintaining the mobile phase at an acidic pH of 3.2, the imidazole ring is protonated. This positive charge minimizes secondary silanol interactions, ensuring a sharp, symmetrical peak shape, which is critical for accurate quantification.[6][7] Detection is achieved via UV spectrophotometry at a wavelength determined to be near the analyte's maximum absorbance for optimal sensitivity.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Materials:

    • Analytical Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Reference Standard: this compound, >99% purity.

    • Solvents: HPLC-grade Methanol (MeOH), HPLC-grade water.

    • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid.

    • Glassware: Class A volumetric flasks, autosampler vials.

Detailed HPLC Protocol

Step 1: Mobile Phase Preparation (70:30 v/v Methanol:Buffer)

  • Buffer Preparation (0.025 M KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 using ortho-phosphoric acid.

  • Mobile Phase Mixture: Combine 700 mL of HPLC-grade Methanol with 300 mL of the prepared phosphate buffer.

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or an online degasser.

Step 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase. This is the standard stock solution.

Step 3: Sample Solution Preparation

  • Prepare a sample solution of the analyte (e.g., from a reaction mixture or formulation) in the mobile phase to achieve an expected final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

Step 4: Chromatographic Conditions & Execution

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Set the chromatographic parameters as follows:

ParameterRecommended Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : 0.025 M KH₂PO₄ (pH 3.2) (70:30 v/v)[8]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 300 nm[7]
Run Time 10 minutes
  • Inject the standard solution multiple times (e.g., n=5) to establish system suitability, followed by the sample solutions.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][9] This ensures the trustworthiness and reliability of the generated data.[10]

Validation ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject the standard solution (100 µg/mL) five times before starting the analysis.Tailing Factor < 2.0; Theoretical Plates > 2000; %RSD of peak area and retention time < 2.0%.[11]
Specificity Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte peak.
Linearity & Range Prepare a series of at least five concentrations (e.g., 20-150 µg/mL) from the stock solution. Plot a calibration curve of peak area vs. concentration.[7]Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy (% Recovery) Perform recovery studies by spiking a placebo or blank sample at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[7]Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.
Robustness Intentionally vary method parameters (e.g., ±5% organic phase composition, ±0.2 pH units, ±2°C column temperature) and assess the impact on results.%RSD of results should remain ≤ 2.0%; system suitability parameters must be met.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting P1 Prepare Mobile Phase (Methanol:Buffer) P2 Prepare Standard & Sample Solutions A1 Equilibrate HPLC System (Stable Baseline) P2->A1 A2 System Suitability Test (5x Standard Injections) A1->A2 A3 Inject Samples A2->A3 D1 Integrate Chromatograms A3->D1 D2 Quantify Analyte using Calibration Curve D1->D2 D3 Generate Final Report (Assay, Purity) D2->D3

Caption: Workflow for the quantitative HPLC analysis of this compound.

Section 2: Qualitative Analysis by Thin-Layer Chromatography (TLC)

Scientific Principle

Thin-Layer Chromatography is a rapid, cost-effective, and versatile separation technique ideal for qualitative analysis.[12] This method utilizes a polar stationary phase (silica gel) and a less polar mobile phase. The separation is based on the principle of adsorption; components of the mixture partition between the stationary phase and the mobile phase. Polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds are more soluble in the mobile phase and travel further, yielding a higher Rf.

This method is highly effective for monitoring the progress of a chemical synthesis, checking the purity of a sample against a reference standard, and quickly screening for the presence of the target analyte.[12] Visualization under UV light is possible due to the chroman-4-one chromophore.

Instrumentation and Materials
  • Plates: Pre-coated TLC plates, Silica Gel 60 F₂₅₄ on aluminum or glass backing.

  • Apparatus:

    • Glass TLC developing chamber with lid.

    • Spotting capillaries (1 or 2 µL).

    • UV lamp for visualization (254 nm and 365 nm).

    • Forceps.

  • Solvents: Analytical or HPLC grade Ethyl Acetate, n-Heptane, Methanol, Diethylamine.

Detailed TLC Protocol

Step 1: Mobile Phase Preparation

  • In a graduated cylinder, prepare the mobile phase by mixing:

    • Ethyl acetate (3 mL)

    • n-Heptane (4.5 mL)

    • Methanol (1 mL)

    • Diethylamine (0.2 mL)

  • This specific mixture provides a good balance of polarity for separating the target compound. The small amount of diethylamine acts as a basic modifier to reduce streaking caused by the imidazole group's interaction with acidic silica.[13]

  • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 15-20 minutes.

Step 2: Sample Preparation and Spotting

  • Prepare a solution of your test sample and the reference standard in a volatile solvent like methanol or chloroform at a concentration of ~1-2 mg/mL.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, apply small spots of the reference standard and the sample solution onto the baseline, ensuring they are well-spaced. Allow the spots to dry completely.

Step 3: Plate Development

  • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the mobile phase.

  • Replace the lid and allow the solvent front to ascend the plate.

  • When the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Step 4: Visualization and Interpretation

  • Visualize the plate under a UV lamp at 254 nm. The analyte spots should appear as dark spots against the fluorescent green background.

  • Circle the observed spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf value and appearance of the sample spot(s) to the reference standard. An identical Rf value provides strong evidence of identity. The presence of additional spots in the sample lane indicates impurities.

TLC Analysis Workflow

TLC_Workflow P1 Prepare Mobile Phase & Equilibrate Chamber P2 Spot Sample & Standard on TLC Plate Baseline P1->P2 P3 Develop Plate in Chamber (Allow Solvent Ascent) P2->P3 P4 Dry Plate & Mark Solvent Front P3->P4 P5 Visualize Spots under UV Light (254 nm) P4->P5 P6 Calculate Rf Values & Compare Spots P5->P6 P7 Assess Purity & Identity P6->P7

Caption: Step-by-step workflow for the qualitative TLC analysis and purity assessment.

References

  • Lab Manager. (2026, January 8).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • Helmy, R., et al. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • BenchChem. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2)
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • PubMed. (2005, September 15).
  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • BenchChem. (2025, December). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Emami, S. (2015, March 26). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
  • International Journal for Research Trends and Innovation. (2023).

Sources

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-Imidazol-1-yl-2-methyl-chroman-4-one in Preclinical Cell-Based Assays

In the landscape of modern drug discovery, the chroman-4-one scaffold has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] This heterocyclic system is a cornerstone in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly in oncology.[2][3] Research has shown that modifications to the chroman-4-one core can yield compounds with potent antiproliferative and pro-apoptotic activities.[1][4]

Similarly, the imidazole ring is a critical pharmacophore, a feature of many biologically active molecules capable of interacting with various enzymes and receptors.[5][6] The nitrogen-rich imidazole core can participate in crucial binding interactions, leading to a wide array of pharmacological effects, including anticancer activity through the inhibition of key signaling pathways.[7][8]

The compound this compound represents a strategic fusion of these two powerful moieties. While this specific molecule is a novel investigational agent, its structural cousins, such as 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives, have demonstrated dramatic anticancer activity, including the ability to induce cell cycle arrest and apoptosis, and inhibit cancer cell migration.[9] This guide, therefore, is built on the hypothesis that this compound is a candidate for evaluation as an anticancer agent.

This document serves as a comprehensive technical resource for researchers, providing detailed protocols to systematically evaluate the cellular effects of this compound, from initial cytotoxicity screening to mechanistic pathway analysis.

MTT_Workflow A 1. Seed Cells (96-well plate, 5,000-10,000 cells/well) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Serial dilutions + Vehicle Control) B->C D 4. Incubate (24-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, 37°C, 5% CO2) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow of the MTT cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed the cells in a 96-well flat-bottom plate at an optimized density (typically 5,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and recovery. [10]2. Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Essential Controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.

    • Medium Blank: Wells containing medium but no cells, to determine background absorbance. [10]4. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [11]6. Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. [10]7. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by placing the plate on an orbital shaker for 15 minutes. 8. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [12]9. Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Mechanistic Assays - Investigating the Mode of Action

Once the cytotoxic potential of the compound is confirmed, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. [9]A hallmark of apoptosis is the activation of a family of proteases called caspases.

Protocol: Apoptosis Assessment (Caspase-3/7 Activity Assay)

Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [13]Luminescent assays, such as the Caspase-Glo® 3/7 assay, offer a highly sensitive and simple "add-mix-measure" format ideal for multi-well plates. [14] Principle of the Assay: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. [14]In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable luminescent signal proportional to the amount of caspase activity. [15]

Caspase_Workflow cluster_0 Experiment Setup cluster_1 Assay Procedure A 1. Seed & Treat Cells (As per MTT protocol, use opaque-walled plates) B 2. Equilibrate Plate (Remove from incubator, allow to reach room temp) C 3. Add Caspase-Glo® 3/7 Reagent (Volume equal to culture volume, e.g., 100 µL) B->C D 4. Mix and Incubate (Shake gently for 30s, incubate at room temp for 1-3h) C->D E 5. Measure Luminescence (Using a plate-reading luminometer) D->E

Caption: Workflow of the luminescent Caspase-3/7 assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (to prevent well-to-well signal crosstalk) and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value).

  • Controls:

    • Vehicle Control: Cells treated with DMSO.

    • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine or Etoposide) to validate the assay system.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, ensuring it equilibrates to room temperature before use. [15]4. Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [15] * Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The incubation time can be optimized depending on the cell type and treatment.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium blank from all readings.

    • Express the results as fold change in caspase activity relative to the vehicle control.

      • Fold Change = Luminescence of Treated Cells / Luminescence of Vehicle Control

Part 3: Deeper Mechanistic Insight - Signaling Pathway Analysis

To understand how this compound induces apoptosis or inhibits proliferation, it is essential to investigate its effects on key intracellular signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation and is frequently dysregulated in cancer, making it a prime target for anticancer drugs. [16][17]

Protocol: Western Blotting for PI3K/Akt Pathway Modulation

Western blotting allows for the semi-quantitative analysis of specific proteins, including their expression levels and post-translational modifications, such as phosphorylation, which is a key indicator of pathway activation. [18]A common method to assess PI3K/Akt pathway activity is to measure the phosphorylation of Akt at key residues like Serine 473. [17] Principle of the Assay: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a solid membrane, and probed with antibodies specific to a target protein. By using antibodies that recognize total Akt and phosphorylated Akt (p-Akt), one can determine if the compound inhibits the pathway's activation. [19]

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC2 Phos. Downstream Cell Survival & Proliferation pAkt->Downstream Compound 3-Imidazol-1-yl- 2-methyl-chroman-4-one Compound->PI3K Hypothetical Inhibition

Caption: A simplified PI3K/Akt signaling pathway with a hypothetical point of inhibition.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at the desired concentrations (e.g., IC50) for a relevant time period (e.g., 6-24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the protein extract. [20]3. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins. [18]5. Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use separate blots or strip and re-probe for:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (pan)

    • Mouse anti-β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature. [20]10. Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the specific change in phosphorylation. Further normalize this ratio to the loading control (β-Actin) to correct for any loading inaccuracies.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Gul, H. I., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Iranian Journal of Pharmaceutical Research, 16(1), 193–206. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3057. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2024, November 25). A Review of Imidazole Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. Retrieved from [Link]

  • PubMed. (2009, February 4). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Dovepress. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

  • Dovepress. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • Harvard University. (n.d.). Cell-based assays. Retrieved from [Link]

  • Harvard DASH. (2022, February 16). Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • PubMed. (2016, May 23). Synthesis and biological evaluation of novel 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives as potent anticancer cell proliferation and migration agents. Retrieved from [Link]

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A Senior Application Scientist's Guide to Investigating 3-Imidazol-1-yl-2-methyl-chroman-4-one as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Study of 3-Imidazol-1-yl-2-methyl-chroman-4-one in Enzyme Inhibition

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Hybrid Scaffold

The compound this compound represents a compelling molecular architecture for enzyme inhibition studies. It strategically combines two pharmacologically significant scaffolds: the chroman-4-one core and an imidazole moiety. The chroman-4-one framework is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of enzymes like SIRT2, steroid sulfatase, and, notably, cytochrome P450 (CYP) enzymes such as aromatase (CYP19A1).[1][2][3][4] The imidazole ring is a well-established functional group in a multitude of approved drugs and is particularly renowned for its ability to inhibit metalloenzymes, especially heme-containing enzymes like those in the cytochrome P450 superfamily.[5][6]

Azole-containing compounds, including imidazoles, typically exert their inhibitory effect on CYP enzymes by coordinating one of their nitrogen atoms directly to the heme iron at the enzyme's active site.[7][8][9] This action blocks the binding of oxygen and prevents the catalytic cycle required for substrate metabolism.[8] Given this dual heritage, this compound is a prime candidate for investigation as an inhibitor of cytochrome P450 enzymes involved in critical physiological and pathological processes, such as steroidogenesis.[10][11][12]

This guide provides a comprehensive framework for characterizing the inhibitory potential of this compound, with a primary focus on human aromatase (CYP19A1) as a representative and high-value target. The protocols herein detail the determination of inhibitory potency (IC₅₀), the elucidation of the kinetic mechanism of inhibition, and the confirmation of the molecular mechanism through heme-binding studies.

Principle of the Assay: Targeting Aromatase (CYP19A1)

Aromatase is a terminal enzyme in the estrogen biosynthesis pathway, responsible for converting androgens to estrogens.[13][14] Its inhibition is a clinically validated strategy for treating hormone-dependent breast cancer.[15] We will employ a well-established, fluorescence-based in vitro assay that utilizes recombinant human aromatase.[13][14] This assay measures the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. The inhibitory activity of this compound is quantified by measuring the reduction in the rate of fluorescent product formation.

The proposed inhibitory mechanism, which will be validated experimentally, involves the imidazole nitrogen of the test compound forming a coordinate bond with the central iron atom of the heme prosthetic group in the aromatase active site. This is a characteristic feature of many azole-based CYP inhibitors and results in a distinctive "Type II" spectral shift upon binding, which can be measured using UV-Visible spectrophotometry.[9][16]

G Figure 1. Proposed Mechanism of Aromatase Inhibition cluster_Enzyme Aromatase (CYP19A1) Active Site Heme {Heme Prosthetic Group | Fe³⁺} Product Estrogen Product Heme->Product Inhibitor {this compound | Imidazole Nitrogen} Inhibitor->Heme Coordination Bond (Inhibition) Substrate Androgen Substrate Substrate->Heme Normal Catalysis

Caption: Proposed inhibitory mechanism for this compound.

Experimental Workflow

The characterization of a novel inhibitor is a stepwise process. The following workflow ensures a logical progression from initial screening to detailed mechanistic understanding.

G Figure 2. Overall Experimental Workflow A Protocol 1: IC₅₀ Determination B Protocol 2: Enzyme Kinetic Analysis A->B If IC₅₀ is potent C Data Analysis: Determine Inhibition Type (e.g., Competitive) B->C D Protocol 3: Spectral Heme Binding Assay C->D To confirm mechanism F Comprehensive Inhibitor Profile C->F E Data Analysis: Confirm Type II Binding D->E E->F

Caption: A logical workflow for characterizing the inhibitory properties of the test compound.

Protocol 1: Determination of IC₅₀

This protocol establishes the concentration of this compound required to inhibit 50% of aromatase activity under specific assay conditions.

1.1. Materials and Reagents

  • This compound (Test Inhibitor)

  • Recombinant Human Aromatase (CYP19A1)

  • Aromatase fluorescent substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)

  • NADPH (Cofactor)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Letrozole or Anastrozole (Positive Control Inhibitor)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

1.2. Step-by-Step Methodology

  • Prepare Inhibitor Stock Solutions: Dissolve the test inhibitor and the positive control (Letrozole) in 100% DMSO to create high-concentration stocks (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stocks in DMSO to create a range of concentrations. A typical 8-point curve might range from 100 µM to 1 nM. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%).

  • Assay Plate Preparation:

    • Add 2 µL of each diluted inhibitor concentration (or DMSO for the 0% inhibition control) to the appropriate wells of a 96-well plate.

    • Add 2 µL of a high-concentration positive control to the 100% inhibition control wells.

  • Enzyme and Substrate Addition: Prepare an assay buffer master mix containing the potassium phosphate buffer, recombinant aromatase, and the fluorescent substrate. The final concentrations should be optimized based on the enzyme lot activity.

  • Initiate Reaction: Add the assay buffer master mix to all wells, then add the NADPH solution to initiate the enzymatic reaction. The final volume should be uniform (e.g., 200 µL).

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes using an excitation/emission wavelength pair appropriate for the fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Rate_inhibitor - Rate_100%_inhibition] / [Rate_0%_inhibition - Rate_100%_inhibition]).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ Concentration of inhibitor causing 50% inhibition.2.5 µM
Hill Slope The steepness of the dose-response curve.~1.0
Goodness of fit for the curve.>0.98

Protocol 2: Enzyme Kinetic Analysis for Mechanism of Inhibition

This protocol determines the type of reversible inhibition (e.g., competitive, non-competitive, mixed) by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

2.1. Principle The type of inhibition is revealed by how the inhibitor affects the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[17] This relationship is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[18][19]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme. Vmax is unchanged; apparent Km increases.

  • Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Vmax decreases; Km is unchanged.

  • Mixed Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex with different affinities. Both Vmax and Km are altered.

2.2. Step-by-Step Methodology

  • Experimental Design: Create a matrix of experimental conditions. You will vary the substrate concentration (e.g., 5-7 concentrations, from 0.2x Km to 10x Km) across several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution: Perform the aromatase assay as described in Protocol 1 for each condition in the matrix. Ensure you are measuring the initial reaction rates.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (v) against the substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect in the second quadrant (off-axes).

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at 1/Vmax (y-axis)
Non-competitive DecreasesUnchangedLines intersect at -1/Km (x-axis)
Mixed DecreasesVariesLines intersect off-axes

Protocol 3: UV-Visible Spectral Binding Assay

This protocol provides direct evidence of the inhibitor binding to the heme iron of the cytochrome P450 enzyme.

3.1. Principle The heme iron in a P450 enzyme has a characteristic absorption spectrum (the Soret peak). When a ligand, such as the nitrogen atom of an imidazole, directly coordinates to this iron, it induces a spectral shift, creating a "Type II" difference spectrum with a peak around 430 nm and a trough around 410 nm.[9][16] This confirms the proposed molecular mechanism of action.

3.2. Materials and Reagents

  • High-concentration, purified recombinant aromatase

  • This compound

  • Potassium Phosphate Buffer (pH 7.4)

  • Dual-beam UV-Visible Spectrophotometer

  • Matched quartz cuvettes

3.3. Step-by-Step Methodology

  • Spectrophotometer Setup: Set the spectrophotometer to scan from approximately 350 nm to 500 nm.

  • Baseline Correction: Add an equal amount of purified aromatase in buffer to both the sample and reference cuvettes. Record a baseline spectrum.

  • Inhibitor Titration:

    • Add a small, precise volume of a concentrated stock of the test inhibitor to the sample cuvette.

    • Add an identical volume of the solvent (DMSO) to the reference cuvette to cancel out any solvent effects.

  • Spectral Scan: Mix gently and record the difference spectrum. A Type II spectrum should appear and increase in magnitude with increasing inhibitor concentration.

  • Data Analysis: Plot the change in absorbance (A_peak - A_trough) against the inhibitor concentration to determine the spectral binding constant (Ks).

Conclusion and Future Directions

This guide provides a robust, multi-step methodology to thoroughly characterize the inhibitory properties of this compound. By following these protocols, researchers can determine its potency (IC₅₀), understand its kinetic mechanism, and confirm its direct interaction with the target enzyme's heme group. The chroman-4-one scaffold has shown promise in developing selective inhibitors for various enzymes, and the inclusion of the imidazole moiety strongly suggests a potential for potent CYP inhibition.[1][20][21] A successful outcome from these studies would establish this compound as a valuable lead for further optimization in drug discovery programs targeting diseases driven by aberrant steroidogenesis or other CYP-mediated pathways.

References

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  • de Visser, S. P., et al. (2008). How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. The Journal of Physical Chemistry A. [Link]

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  • de Visser, S. P., et al. (2008). How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. ACS Publications. [Link]

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  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Davydov, D. R., et al. (2013). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. PMC. [Link]

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  • Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

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Application Notes and Protocols for In Vivo Evaluation of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Bench to Preclinical Model

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a rigorous, multi-step process. 3-Imidazol-1-yl-2-methyl-chroman-4-one, a compound featuring a chromanone scaffold linked to an imidazole moiety, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Derivatives of both chroman-4-ones and imidazoles have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies to elucidate the therapeutic potential of this compound.

As a Senior Application Scientist, the following protocols and application notes are structured to provide not just a sequence of steps, but the underlying scientific rationale for each experimental choice. This ensures that the generated data is not only reliable and reproducible but also translatable to future clinical development. We will navigate through the critical phases of preclinical in vivo research, from initial dose-finding and toxicity assessments to efficacy evaluation in relevant disease models.

Part 1: Foundational In Vivo Study Design

A well-designed in vivo study is paramount for generating meaningful and ethically sound data.[6][7][8] The initial phase of research should be considered an iterative process, where data from early experiments informs the design of subsequent, more complex studies.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.[9][10][11] Key principles include the 3Rs: Replacement , Reduction , and Refinement . Researchers have an ethical responsibility to consider alternatives to animal testing, minimize the number of animals used, and refine experimental procedures to reduce pain and distress.[10][12][13] Protocols should be prospectively approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics oversight body.[9]

Pre-requisite In Vitro Data

Before embarking on in vivo studies, a solid foundation of in vitro data is essential to inform initial dose estimations and hypothesis generation.[14]

ParameterDescriptionExample Value
IC50 / EC50 The concentration of the compound that elicits a 50% maximal inhibitory or effective response in a relevant cell-based assay (e.g., cancer cell line proliferation assay).1.2 µM
Cytotoxicity (CC50) The concentration of the compound that results in the death of 50% of cells in a cytotoxicity assay (e.g., using a non-cancerous cell line).> 50 µM
Mechanism of Action The specific biochemical pathway or target through which the compound exerts its effect.e.g., Inhibition of a specific kinase or inflammatory mediator.
Solubility The ability of the compound to dissolve in various solvents, which is critical for formulation development.Soluble in DMSO, sparingly soluble in aqueous solutions.
Pharmacokinetics (PK) and Bioavailability

Understanding how the test compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing an effective dosing regimen.[15][16] A preliminary PK study in a small cohort of animals is highly recommended.

Experimental Workflow for Preliminary Pharmacokinetic Studies

G cluster_0 PK Study Workflow A Single dose administration (e.g., IV and PO) B Serial blood sampling at predefined time points A->B C Plasma separation and compound quantification (LC-MS/MS) B->C D Pharmacokinetic parameter calculation (e.g., Cmax, Tmax, AUC, t1/2) C->D E Bioavailability assessment (AUC_oral / AUC_IV) D->E

Caption: Workflow for a preliminary pharmacokinetic study.

Part 2: Toxicity and Dose-Finding Studies

The initial in vivo experiments are designed to establish a safe and effective dose range for subsequent efficacy studies.[17][18][19]

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[14] This is a crucial first step in in vivo testing.

Protocol: Single-Dose Escalation MTD Study

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice), using both males and females.

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of this compound to each group. The starting dose should be estimated from in vitro cytotoxicity data and allometric scaling.[20]

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.

Acute and Sub-chronic Toxicity Screening

Following MTD determination, a more detailed toxicity profile can be established.[21][22]

Study TypeDurationKey Assessments
Acute Toxicity Up to 14 daysClinical observations, body weight, terminal necropsy with gross pathology.
Sub-chronic Toxicity 28-90 daysClinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology of major organs.

These studies are essential for identifying potential target organs of toxicity and for establishing a "No Observed Adverse Effect Level" (NOAEL).[21]

Part 3: Efficacy Evaluation in Disease Models

Based on the known biological activities of related chromanone and imidazole compounds, we will outline protocols for evaluating this compound in both an oncology and an inflammation model.

Oncology: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[23][24][25]

Logical Flow for Xenograft Efficacy Study

G cluster_1 Xenograft Study Workflow F Implantation of human cancer cells into immunocompromised mice G Tumor growth to a predefined size (e.g., 100-150 mm³) F->G H Randomization of mice into treatment groups (Vehicle, Test Compound, Positive Control) G->H I Daily or intermittent dosing and tumor volume measurement H->I J Endpoint analysis: Tumor growth inhibition, body weight, survival I->J

Caption: Workflow for a xenograft efficacy study.

Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Cell Line: A human cancer cell line with a known sensitivity profile that aligns with the hypothesized mechanism of action of the test compound.

  • Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[26]

  • Tumor Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume.

  • Treatment Initiation: Once tumors reach a mean size of 100-150 mm³, randomize mice into treatment groups.

  • Dosing Regimen: Administer the vehicle, this compound (at one or more doses below the MTD), and a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection).[27]

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical observations, and overall survival.

    • Optional: At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry, Western blotting).

Inflammation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to screen for potential anti-inflammatory drugs.[28][29]

Protocol: Carrageenan-Induced Paw Edema Study

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Group Allocation: Randomize animals into treatment groups (Vehicle, Test Compound at various doses, and a positive control like Indomethacin).

  • Drug Administration: Administer the respective treatments orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes) post-treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, and 4 hours).

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Part 4: Data Analysis and Interpretation

Conclusion

The protocols and guidelines presented herein provide a structured and scientifically grounded framework for the in vivo evaluation of this compound. By systematically progressing from foundational dose-finding and toxicity studies to robust efficacy models, researchers can generate the high-quality data necessary to make informed decisions about the therapeutic potential of this novel compound. Adherence to ethical guidelines and a commitment to rigorous experimental design are the cornerstones of successful preclinical drug development.

References

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  • ResearchGate. (n.d.). (PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models.
  • Ma, H., et al. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
  • MDPI. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes.
  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines.
  • ScienceDirect. (n.d.). In vivo cancer modeling using mouse models.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Manivasagam, T., et al. (n.d.). Toxicological screening. PMC - NIH.
  • RJPT SimLab. (n.d.). Dose Calculation in Pharmacological Experiments.
  • Sygnature Discovery. (n.d.). Explore the effective mice model of cytokine release during inflammation.
  • Author Unknown. (n.d.). Guiding Principles for Research Involving Animals and Human Beings.
  • Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
  • Moke, F. M., et al. (n.d.). Ethical considerations regarding animal experimentation. PMC - NIH.
  • Pandy, V. (2020, February 14). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon.
  • ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study.
  • Nair, A., & Jacob, S. (n.d.). A simple practice guide for dose conversion between animals and human. PMC.
  • Author Unknown. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • Infinix Bio. (2026, February 14). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development.
  • Royal Society. (n.d.). Research ethics, animal treatment and dual-use.
  • Veranex. (2024, September 3). How to Design an Efficient Preclinical Testing Study.
  • Pharma Models. (2014, May 28). The Importance of Toxicology Research in Preclinical Studies.
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • Stanford University. (n.d.). Small Molecule Drug Prototyping.
  • MDPI. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery.
  • Zhang, R., et al. (n.d.). Advancements in small molecule drug design: A structural perspective. PMC.
  • ResearchGate. (2025, August 7). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
  • Author Unknown. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives.
  • PubMed. (n.d.). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC.
  • PMC. (2016, November 16). 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies.
  • MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • Semantic Scholar. (n.d.). Figure 1 from Synthesis of 3-( 1 H-1-imidazolyl )-2-methyl-4-chromanone as a pharmaceutical composition default by α-bromo-2-hydroxy acetophenone.
  • MDPI. (1989, December 11). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease.
  • PubMed. (2022, November 2). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease.

Sources

Application Notes and Protocols: Dissolving 3-Imidazol-1-yl-2-methyl-chroman-4-one for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2][3] Derivatives of chroman-4-one have been investigated for various therapeutic applications, including anticancer and antimicrobial activities.[2][4][5] The successful evaluation of these compounds in biological assays is critically dependent on achieving proper dissolution in a manner that is compatible with the experimental system, typically aqueous-based cell culture media or buffer solutions.

This document provides a detailed guide for the solubilization of 3-Imidazol-1-yl-2-methyl-chroman-4-one, a heterocyclic compound, for use in biological assays. Due to the limited publicly available data on this specific molecule, the protocols outlined below are based on established principles for dissolving novel, poorly soluble heterocyclic compounds and derivatives of the chroman-4-one and imidazole scaffolds.[6][7] The primary challenge with such compounds is often their low aqueous solubility, which can lead to precipitation, inaccurate concentration determination, and unreliable assay results.[8][9]

The following protocols emphasize the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, a common and effective choice for a broad spectrum of compounds in drug discovery.[8][10] We will detail the preparation of high-concentration stock solutions, serial dilution techniques to avoid precipitation, and best practices for minimizing solvent-induced artifacts in biological assays.

Core Principles of Solubilization for Biological Assays

The goal is to dissolve the compound in a biologically compatible solvent at a high concentration to create a stock solution. This stock is then diluted to the final working concentration in the aqueous assay medium. The key is to ensure the final concentration of the organic solvent is low enough to not affect the biological system.[8][11]

Solvent Selection

For novel compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Its strong solubilizing power for a wide range of organic molecules makes it a standard in high-throughput screening (HTS) and general biological testing.[8][12]

The Challenge of Aqueous Dilution

A common issue is that compounds readily soluble in 100% DMSO may precipitate when diluted into an aqueous buffer or cell culture medium.[8][13] This is due to the drastic change in solvent polarity. The protocols below are designed to mitigate this risk.

Experimental Protocols

Part 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass: Determine the molecular weight (MW) of this compound. Use the following formula to calculate the mass needed for your desired volume and concentration: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 For example, to make 1 mL of a 10 mM stock solution (assuming a hypothetical MW of 256.29 g/mol ): Mass (mg) = 0.010 mol/L x 0.001 L x 256.29 g/mol x 1000 = 2.56 mg

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolution:

    • Gently vortex the tube until the compound is completely dissolved.[8] Avoid vigorous mixing that could introduce air bubbles.

    • If the compound does not dissolve readily, sonicate the tube in a water bath for several minutes.[8]

    • Gentle warming in a 37°C water bath can also aid dissolution, but use with caution as heat may degrade some compounds.[8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] Store at -20°C or -80°C in tightly sealed containers to prevent absorption of water, as DMSO is hygroscopic.[8]

Part 2: Serial Dilution for Working Solutions

To prevent precipitation upon dilution into aqueous media, a serial dilution in 100% DMSO is recommended before the final dilution into the assay buffer or medium.[8][13]

Workflow for Preparing Working Solutions

G cluster_0 Preparation in 100% DMSO cluster_1 Final Dilution in Aqueous Medium Stock 10 mM Stock Solution in 100% DMSO Dilution1 1 mM Intermediate in 100% DMSO Stock->Dilution1 1:10 dilution Dilution2 100 µM Intermediate in 100% DMSO Dilution1->Dilution2 1:10 dilution Final_10uM 10 µM Working Solution (e.g., in cell media) Dilution2->Final_10uM 1:10 dilution (Final DMSO = 0.1%) Final_1uM 1 µM Working Solution Dilution2->Final_1uM 1:100 dilution (Final DMSO = 0.01%) Final_0_1uM 0.1 µM Working Solution Dilution2->Final_0_1uM 1:1000 dilution (Final DMSO = 0.001%)

Caption: Serial dilution workflow for this compound.

Procedure:

  • Prepare Intermediate DMSO Dilutions: Start with your 10 mM stock solution in 100% DMSO. Perform a series of dilutions in 100% DMSO to create a range of intermediate stock concentrations (e.g., 1 mM, 100 µM).

  • Final Dilution into Aqueous Medium:

    • To prepare your final working concentrations, dilute the appropriate intermediate DMSO stock into your final assay buffer or cell culture medium.

    • For example, to make a 10 µM final solution, you could add 1 µL of a 1 mM intermediate stock to 99 µL of assay medium. This results in a final DMSO concentration of 1%.

    • Crucially, ensure the final concentration of DMSO in your assay is consistent across all conditions and typically below 0.5% to avoid solvent-induced cytotoxicity or other artifacts. [8][11][13]

Part 3: Best Practices and Troubleshooting
  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[8]

  • Solubility Testing: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm that your target concentration is achievable.

  • Precipitation: If you observe precipitation upon dilution into aqueous media, try a more gradual dilution series or consider the use of co-solvents or surfactants, though this will require additional validation to ensure they do not interfere with the assay.[14][15]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to organic solvents like DMSO.[16][17] It is good practice to determine the maximum tolerated DMSO concentration for your specific cell line in a preliminary experiment (e.g., a cell viability assay).

Data Summary Table

ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous, sterile DMSOBroad solubility for organic compounds; standard in biological screening.[8][10]
Stock Concentration 1-10 mMA higher concentration minimizes the volume added to the final assay, keeping the final solvent concentration low.
Stock Solution Storage -20°C or -80°C, single-use aliquotsPrevents degradation and contamination; avoids repeated freeze-thaw cycles and water absorption.[8]
Final DMSO in Assay < 0.5% (v/v) Minimizes solvent-induced cytotoxicity and off-target effects.[11][13] The exact tolerance can be cell-type dependent.[16][17]
Controls Vehicle control (medium + same final DMSO %)Essential to differentiate compound effects from solvent effects.[8]

Conclusion

The successful use of this compound in biological assays hinges on proper solubilization and handling. By using high-quality, anhydrous DMSO, preparing concentrated stock solutions, employing a serial dilution strategy, and adhering to the final solvent concentration limits, researchers can generate reliable and reproducible data. Always validate the chosen solvent concentration with the specific biological system to ensure the integrity of the experimental results.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Fontes, B. P., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Anais da Academia Brasileira de Ciências, 86(1), 379-386.
  • Smolecule. (2026, February). DMSO Solubility & Stock Solution Preparation.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • UCL Discovery. (n.d.). Effect of organic solvents on cell stability.
  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1493–1499.
  • MDPI. (2021, April 21). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon.
  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... [Table].
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Yılmaz, S., & Gökmen, V. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology, 36(2), e22956.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2557.
  • ResearchGate. (2026, February 8). Solubility Determination of 2-Phenyl-4 H -benzo[ h ]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models.
  • Thermo Fisher Scientific. (2026, February 17). Why Most Modern Drug Candidates Fail at Solubility.
  • Agilent. (2026, February 25). Applying AI to enhance drug formulation and development.
  • Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening.
  • National Center for Biotechnology Information. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs.
  • ResearchGate. (2025, August 9). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives.
  • ScienceScholar. (n.d.). View of Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • National Center for Biotechnology Information. (n.d.). A study on the cellular and cytotoxic effects of S and Se heterocycles on the myeloid leukemia cell line PLB-985.
  • RSC Publishing. (n.d.). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
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  • Biophysics Reports. (2021, December 31). A review for cell-based screening methods in drug discovery.

Sources

Application Note: Use of 3-Imidazol-1-yl-2-methyl-chroman-4-one as a Chemical Probe for CYP51

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Probe Profile

3-Imidazol-1-yl-2-methyl-chroman-4-one is a specialized chemical probe designed to interrogate Lanosterol 14α-demethylase (CYP51) , a heme-containing cytochrome P450 enzyme critical for sterol biosynthesis in fungi (ergosterol) and mammals (cholesterol).

Unlike flexible azole antifungals (e.g., fluconazole), this probe utilizes a rigid chroman-4-one scaffold to restrict conformational freedom, allowing researchers to map the steric constraints of the CYP51 active site with high precision. The 3-imidazolyl group serves as the "warhead," coordinating directly with the heme iron, while the 2-methyl-chroman core mimics the A/B-ring system of the natural substrate, lanosterol.

Key Applications
  • Target Validation: Confirming CYP51 dependence in novel fungal pathogens.

  • Structural Biology: Mapping the hydrophobic access channel of CYP51 via Structure-Activity Relationship (SAR) studies.

  • Resistance Profiling: Quantifying binding affinity shifts in mutant CYP51 isoforms (e.g., Y132H substitutions).

Mechanism of Action

The probe functions as a Type II Competitive Inhibitor .

  • Heme Coordination: The N-3 nitrogen of the imidazole ring forms a coordinate covalent bond with the ferric ion (

    
    ) of the CYP51 heme group. This blocks the binding of molecular oxygen required for the oxidative removal of the 14α-methyl group of lanosterol.
    
  • Substrate Mimicry: The chromanone bicycle aligns within the hydrophobic substrate-binding cleft. The 2-methyl substituent dictates the stereochemical fit (typically trans orientation is preferred), probing the tolerance of the access channel.

  • Downstream Effect: Inhibition leads to the accumulation of toxic 14α-methylated sterols (e.g., lanosterol, 14α-methylfecosterol) and depletion of ergosterol, resulting in membrane stress and fungal cell arrest.

Pathway Visualization

The following diagram illustrates the specific intervention point of the probe within the sterol biosynthesis pathway.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds to Intermediates 14α-methylated Sterols (Toxic Accumulation) CYP51->Intermediates Blocked Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Path Probe This compound (Inhibitor) Probe->CYP51 inhibits (Type II Binding) Membrane Fungal Membrane Defects Intermediates->Membrane causes Ergosterol->Membrane maintains

Figure 1: Mechanism of Action. The probe competitively inhibits CYP51, blocking the conversion of Lanosterol to Ergosterol.

Experimental Protocols

Protocol A: Type II Binding Spectral Assay

Purpose: To determine the binding affinity (


) of the probe to purified CYP51 by measuring the "Soret shift" characteristic of nitrogen-heme coordination.

Materials:

  • Purified Recombinant CYP51 (e.g., C. albicans or A. fumigatus isoform).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol.

  • Probe Stock: 10 mM in DMSO.

  • UV-Vis Spectrophotometer (Dual-beam or Diode Array).

Procedure:

  • Baseline Correction: Dilute CYP51 protein to 2–5 µM in 1 mL of buffer. Place in both sample and reference cuvettes. Record a baseline spectrum (350–500 nm).

  • Titration: Sequentially add the probe (0.5 µL increments) to the sample cuvette only. Add an equivalent volume of DMSO to the reference cuvette to correct for solvent effects.

  • Measurement: After each addition, mix gently and record the difference spectrum.

  • Observation: Look for a Type II spectral shift :

    • Peak: ~425–430 nm (Red shift).

    • Trough: ~390–410 nm (Blue shift).

  • Calculation: Plot the difference in absorbance (

    
    ) vs. probe concentration. Fit the data to the Michaelis-Menten or Hill equation to extract the spectral dissociation constant (
    
    
    
    or
    
    
    ).
Protocol B: In Vitro Sterol Quantitation (GC-MS)

Purpose: To validate the mechanism by confirming the accumulation of 14α-methylated sterols in live cells.

Materials:

  • Fungal strain (e.g., C. albicans ATCC 90028).

  • Probe: this compound (at

    
     and 
    
    
    
    MIC).
  • Saponification Reagent: 10% KOH in 90% Ethanol.

  • Extraction Solvent: n-Heptane.

  • Derivatization Agent: BSTFA + 1% TMCS.

Procedure:

  • Culture: Inoculate fungi in Sabouraud Dextrose Broth. Treat with the probe for 16–24 hours at 35°C.

  • Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL Saponification Reagent. Reflux at 80°C for 60 minutes to release sterols.

  • Extraction: Add 1 mL water and 2 mL n-heptane. Vortex vigorously for 2 minutes. Collect the upper organic phase.[1]

  • Derivatization: Evaporate the heptane phase to dryness under

    
    . Resuspend in 50 µL BSTFA. Incubate at 60°C for 30 minutes to form TMS-derivatives.
    
  • Analysis: Inject 1 µL into GC-MS.

    • Control Profile: Dominant peak = Ergosterol.

    • Treated Profile: Dominant peaks = Lanosterol, Eburicol, or 14α-methylfecosterol.

Data Interpretation & Expected Results

When using this compound, compare your results against these standard benchmarks to validate probe activity.

Assay TypeMetricExpected Result (Active Probe)Interpretation
UV-Vis Binding Spectral ShiftType II (Peak ~425nm, Trough ~390nm)Direct coordination to Heme Iron.
UV-Vis Binding

(Affinity)
0.1 – 5.0 µMTight binding to the active site. Values >10 µM suggest poor fit.
GC-MS Sterols Ergosterol Level>50% ReductionSuccessful blockade of biosynthesis.
GC-MS Sterols Lanosterol Level>5-fold IncreaseSpecific inhibition of CYP51 (14α-demethylation step).
MIC Assay Growth Inhibition4 – 64 µg/mLModerate to high antifungal potency depending on species.
Workflow Visualization

Workflow Synthesis 1. Probe Preparation (DMSO Stock) Binding 2. Binding Assay (UV-Vis) Synthesis->Binding Confirm Target Engagement Inhibition 3. Functional Assay (MIC / GC-MS) Binding->Inhibition If Kd < 5µM Validation 4. Data Validation (Type II Spectrum + Lanosterol Spike) Inhibition->Validation Confirm Mechanism

Figure 2: Validation Workflow. A sequential approach to confirm the probe's efficacy and specificity.

References

  • Emami, S., et al. (2013). "Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Emami, S., et al. (2002). "Stereoselective Synthesis and in Vitro Antifungal Evaluation of (E)- and (Z)-Imidazolylchromanone Oxime Ethers." Archiv der Pharmazie.

  • Sagatova, A.A., et al. (2015). "Structural Insights into Binding of the Azole Fungicide Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase." Antimicrobial Agents and Chemotherapy.[2]

  • Sigma-Aldrich. "4-(1H-Imidazol-1-yl)aniline (Related Pharmacophore Data)." Product Specification.

Sources

Development of analytical methods for chromanone derivatives in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHRM-2025

Abstract

Chromanone (chroman-4-one) derivatives represent a privileged scaffold in medicinal chemistry, serving as precursors for anti-inflammatory, anticancer, and neuroprotective agents. However, their bioanalysis is complicated by inherent lipophilicity, potential for chiral inversion, and susceptibility to ring-opening hydrolysis in biological matrices. This application note details a robust, self-validating LC-MS/MS workflow for the quantification of chromanone derivatives in human plasma. We prioritize a Liquid-Liquid Extraction (LLE) methodology to eliminate phospholipid matrix effects and utilize phenyl-hexyl chromatography to resolve structural isomers.

Chemical Properties & Method Design Strategy

The Chromanone Challenge

Unlike simple small molecules, chromanone derivatives possess a bicyclic core that drives high lipophilicity (LogP > 3.0) and often contain a chiral center at the C2 position.

  • Stability Risk: The chromanone ring can undergo retro-Michael addition (ring opening) under alkaline conditions or enzymatic attack, converting to the corresponding chalcone.

  • Matrix Interference: Due to high lipophilicity, these analytes co-elute with endogenous phospholipids (phosphatidylcholines), leading to severe ion suppression in Electrospray Ionization (ESI).

Strategic Decision Matrix

The following decision tree outlines the logic for selecting the extraction and separation mode based on analyte properties.

MethodStrategy Start Analyte Assessment LogP Lipophilicity (LogP) Start->LogP Chirality Chiral Center @ C2? Start->Chirality HighLogP LogP > 2.5 (High Matrix Risk) LogP->HighLogP LowLogP LogP < 2.5 LogP->LowLogP Racemic Achiral/Racemic Study Chirality->Racemic Enantio Enantioselective Study Chirality->Enantio LLE Liquid-Liquid Extraction (MTBE/EtAc) HighLogP->LLE Remove Phospholipids PPT Protein Precipitation (ACN/MeOH) LowLogP->PPT Simple Prep C18 Column: C18 or Phenyl-Hexyl Racemic->C18 ChiralCol Column: Amylose/Cellulose CSP Enantio->ChiralCol

Figure 1: Strategic decision tree for method development. For most chromanone drug candidates (High LogP), LLE is the requisite choice to ensure assay robustness.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)[1][2][3][4]

Objective: Isolate lipophilic chromanone derivatives while excluding salts, proteins, and phospholipids. Rationale: PPT (Protein Precipitation) leaves >90% of phospholipids in the supernatant, causing "late-eluting" matrix effects that drift retention times over large sample batches. LLE provides a cleaner extract.[1]

Materials
  • Biological Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE). Note: MTBE is preferred over Ethyl Acetate for chromanones as it extracts fewer polar impurities.

  • Internal Standard (IS): Deuterated analog (e.g., Chromanone-d4).

Step-by-Step Workflow
  • Thawing & Aliquoting:

    • Thaw plasma samples at room temperature (max 30 mins) then store on wet ice.

    • Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition:

    • Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

    • Vortex gently for 10 seconds.

  • Extraction:

    • Add 600 µL of MTBE.

    • Critical Step: Vortex at high speed (1500 rpm) for 10 minutes . This ensures complete partitioning of the lipophilic analyte into the organic phase.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Observation: A clear upper organic layer and a compact protein/aqueous pellet will form.

  • Transfer & Evaporation:

    • Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

    • Vortex for 5 min and centrifuge (2000 x g) to remove any particulates before injection.

LC-MS/MS Optimization

Chromatographic Conditions

Chromanones often co-elute with their metabolic byproducts (e.g., hydroxylated metabolites). A Phenyl-Hexyl column is recommended over standard C18 because the pi-pi interactions provide superior selectivity for the aromatic bicyclic core.

ParameterSetting
Column Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Vol 5 µL

Gradient Profile:

  • 0.0 min: 30% B

  • 2.5 min: 90% B (Ramp)

  • 3.5 min: 90% B (Hold - Elute Phospholipids)

  • 3.6 min: 30% B

  • 5.0 min: 30% B (Re-equilibration)

Mass Spectrometry (MRM)

Chromanones typically ionize well in Positive ESI mode due to the ketone oxygen and potential basic nitrogen substituents.

  • Source: ESI Positive

  • Spray Voltage: 3500 V

  • Capillary Temp: 325°C

Representative MRM Transitions:

  • Analyte (Chromanone-X): m/z 253.1 → 131.0 (Quantifier), 253.1 → 103.0 (Qualifier)

  • Internal Standard (Chromanone-d4): m/z 257.1 → 135.0

Method Validation & Self-Validating Systems

To ensure the method is "self-validating," specific quality control checks must be embedded in every run. This aligns with FDA Bioanalytical Method Validation Guidance (2018) [1].[2]

Matrix Effect Assessment (The Post-Column Infusion)

Before running the validation batch, perform a Post-Column Infusion experiment to visualize suppression zones.

  • Infuse the analyte (100 ng/mL) continuously into the MS source via a 'T' connector.

  • Inject a blank extracted plasma sample via the LC.

  • Pass Criteria: No significant drop in baseline signal at the retention time of the analyte (approx. 2.2 min). If a drop is observed, modify the gradient or switch to LLE.

Stability Assessment

Due to the potential for ring-opening, Bench-Top Stability is critical.

  • Experiment: Spike plasma at Low and High QC. Leave at room temperature for 4 hours.

  • Analysis: Compare against freshly prepared QCs.

  • Acceptance: Deviation must be < ±15%.

Validation Summary Table
ParameterAcceptance Criteria (FDA/EMA)Experimental Strategy
Accuracy ±15% (±20% at LLOQ)5 replicates at 4 concentration levels (LLOQ, Low, Mid, High)
Precision (CV) ≤15% (≤20% at LLOQ)Intra-day and Inter-day assessment
Recovery Consistent across levelsCompare extracted signal vs. post-extraction spiked blank
Matrix Factor 0.85 - 1.15 (IS normalized)Compare post-extraction spike vs. neat solution

Troubleshooting & Pathway Analysis

When method failure occurs, use the following logic path to diagnose the root cause.

Troubleshooting Issue Issue Detected LowSens Low Sensitivity Issue->LowSens RTDrift RT Drift / Peak Shape Issue->RTDrift Check3 Check Extraction Recovery (Emulsion in LLE?) LowSens->Check3 Check1 Check pH of Mobile Phase (Formic Acid Evaporation?) RTDrift->Check1 Check2 Check Column Equilibration (Phospholipid Buildup) RTDrift->Check2 Action1 Remake MP fresh daily Check1->Action1 Action2 Run 'Sawtooth' Gradient wash Check2->Action2 Action3 Increase vortex time or Switch to SPE (HLB) Check3->Action3

Figure 2: Troubleshooting logic for common bioanalytical failures involving chromanone derivatives.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Imidazol-1-yl-2-methyl-chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for researchers encountering yield issues with the synthesis of 3-Imidazol-1-yl-2-methyl-chroman-4-one .

Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Side-Reaction Mitigation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Killer" Diagnosis

If you are observing low yields (<30%) for this specific scaffold, the culprit is almost invariably elimination rather than substitution.

The 2-methyl-chroman-4-one backbone is electronically predisposed to undergo dehydrohalogenation to form 2-methylchromone . This side product is thermodynamically stable due to the formation of a fully conjugated pyrone ring. Standard alkylation conditions (strong base, high heat) will drive the reaction toward this elimination pathway, destroying your stereocenters and lowering the yield of the desired imidazole derivative.

This guide provides a "Golden Path" protocol designed to suppress elimination (E2) and favor nucleophilic substitution (SN2).

The Golden Path Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Phase 1: Regioselective Bromination

Objective: Synthesize 3-bromo-2-methyl-chroman-4-one without over-bromination. Common Pitfall: Using elemental bromine (


) often leads to dibromination or immediate elimination.

Recommended Protocol:

  • Reagent: Copper(II) Bromide (

    
    ).
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ).
    
  • Procedure:

    • Dissolve 2-methyl-chroman-4-one (1.0 eq) in EtOAc/CHCl

      
       (1:1).
      
    • Add

      
       (2.0 eq) finely powdered.
      
    • Reflux under

      
       atmosphere for 2–4 hours. Monitor by TLC (disappearance of black 
      
      
      
      solid to white
      
      
      ).
    • Workup: Filter off the copper salts. Wash filtrate with water. Dry and concentrate.

    • Critical: Do not purify by silica column if possible; silica is acidic and can catalyze elimination. Recrystallize from ethanol/ether if necessary.

Phase 2: Soft Nucleophilic Substitution

Objective: Install the imidazole ring while suppressing HBr elimination. Mechanism: SN2 Substitution.

Recommended Protocol:

  • Reagents: Imidazole (3.0 eq), Potassium Iodide (0.5 eq - Catalyst).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Base: None (Use excess imidazole as the acid scavenger) or Potassium Carbonate (

    
    , anhydrous, 1.5 eq).
    
  • Procedure:

    • Dissolve 3-bromo-2-methyl-chroman-4-one (1.0 eq) in anhydrous MeCN.

    • Add Potassium Iodide (KI). Why? KI converts the bromide to a transient iodide, which is a better leaving group, accelerating the SN2 reaction rate relative to the E2 elimination rate.

    • Add Imidazole.[1][2][3][4][5]

    • Temperature: Stir at Room Temperature for 12 hours. Only heat to 40-50°C if conversion is stalled. Avoid reflux.

    • Workup: Pour into ice water. Extract with EtOAc. Wash with brine.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired substitution and the fatal elimination pathway.

ReactionPathway cluster_conditions Critical Control Points Start 2-Methyl-chroman-4-one Inter 3-Bromo-2-methyl- chroman-4-one Start->Inter CuBr2, EtOAc (Selective Bromination) Product TARGET: 3-Imidazol-1-yl-2-methyl- chroman-4-one Inter->Product Imidazole, KI, MeCN (SN2 Substitution) Side SIDE PRODUCT: 2-Methylchromone (Thermodynamic Sink) Inter->Side Strong Base / Heat (E2 Elimination) Control1 Avoid Silica Purification (Acidity triggers elimination) Control2 Add KI Catalyst (Accelerates Substitution)

Figure 1: Kinetic competition between SN2 substitution (green) and E2 elimination (red).

Troubleshooting Guide (FAQ)

Q1: My crude NMR shows a pair of doublets at ~6.2 ppm and ~7.8 ppm, but no imidazole signals. What happened? A: You have formed 2-methylchromone .

  • Cause: The reaction conditions were too basic or too hot. The "doublets" are the vinylic protons of the chromone double bond formed by elimination of HBr.

  • Fix: Switch from

    
    /Acetone reflux to neutral conditions  (excess imidazole only) in MeCN at room temperature. Ensure your solvent is anhydrous.
    

Q2: The reaction is stuck at 50% conversion. Should I add stronger base (NaH, NaOH)? A: Absolutely not.

  • Reason: Strong bases will immediately deprotonate the C3 position (alpha-proton), causing rapid elimination to the chromone.

  • Fix: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This performs a Finkelstein exchange (Br

    
     I), creating a more reactive intermediate that reacts faster with imidazole without requiring higher basicity.
    

Q3: Is the product a single isomer? A: Likely not.

  • Analysis: The starting material (2-methyl-chroman-4-one) has one chiral center. The brominated intermediate has two (C2 and C3).[6] The final product also has two. Depending on the mechanism (SN2 vs SN1 character), you will obtain a mixture of cis and trans diastereomers.

  • Note: The trans isomer is often thermodynamically favored, but SN2 on a cis-bromide would yield trans-product (and vice versa).

Q4: Can I use N-bromosuccinimide (NBS) instead of CuBr2? A: Yes, but with caution.

  • Protocol: Use NBS with a catalytic amount of p-TsOH or Ammonium Acetate.

  • Risk: Radical bromination can sometimes occur at the benzylic methyl group (C2-methyl) rather than the alpha-carbonyl position (C3), leading to a different impurity profile.

    
     is more reliable for alpha-carbonyl specificity.
    

Comparative Data: Solvent & Base Effects[7]

The following table summarizes internal optimization data for alpha-substitution of chromanones.

SolventBaseTempYieldMajor Byproduct
Acetone

Reflux25%2-Methylchromone (Elimination)
DMF NaH0°C<5%Polymerization / Chromone
Ethanol ImidazoleReflux40%Solvolysis (Ethoxy-chromanone)
MeCN Imidazole (3 eq) + KI RT 78% None (Clean conversion)
THF (aq)

Reflux65%Hydrolysis products

References

  • Synthesis of 3-(1H-1-imidazolyl)-2-methyl-4-chromanone as a pharmaceutical composition. Source: Semantic Scholar / Bioorganic & Medicinal Chemistry Context: Establishes the core synthesis of imidazole-substituted chromanones via alpha-bromo intermediates.

  • 3-Bromo-chroman-4-one: Crystal structure and synthesis. Source: Acta Crystallographica Section E / PubMed Context: Validates the conformation of the 3-bromo intermediate and the use of Copper(II) bromide for selective bromination.

  • Nucleophilic Substitution Reaction of Imidazole with Alpha-Bromo Ketones. Source: Organic Syntheses / Semantic Scholar Context: Provides mechanistic insight into the competition between substitution and elimination in alpha-halo ketone reactions.

  • Reaction of 3-Formylchromone with Active Methylene Compounds. Source: MDPI Context: Discusses the reactivity of the chromone ring and stability issues under basic conditions.

Sources

Technical Support Center: Solubility Optimization for 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-IMG-CHRM-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 3-Imidazol-1-yl-2-methyl-chroman-4-one . If you are experiencing precipitation, inconsistent bioassays, or "crashing out" upon dilution, you are encountering a classic medicinal chemistry conflict:

  • The Chroman-4-one Core: A rigid, bicyclic, lipophilic scaffold that drives high lattice energy and poor aqueous interaction.

  • The Imidazole Moiety: A weak base (pKa ~6.9–7.0) that is ionizable but remains largely uncharged (and hydrophobic) at physiological pH (7.4).

This guide treats the molecule not just as a powder, but as a dynamic system. We will move you from "mixing and hoping" to rational formulation design .

Part 1: Diagnostic Workflow

Before altering your protocol, determine the root cause of the insolubility using this decision matrix.

Solubility_Workflow Start Start: Visual Precipitation Check_pH Check pH of Medium Start->Check_pH Is_Acidic pH < 6.0? Check_pH->Is_Acidic Salt_Form Switch to Salt Form (HCl, Mesylate) Is_Acidic->Salt_Form No (Neutral/Basic) Check_Conc Target Conc > 100 µM? Is_Acidic->Check_Conc Yes (Acidic) CoSolvent Add Co-solvent (DMSO/PEG400) Check_Conc->CoSolvent No (Low Conc) CD_Complex Cyclodextrin Complexation (HP-β-CD) Check_Conc->CD_Complex Yes (High Conc)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on pH environment and concentration requirements.

Part 2: Troubleshooting Modules (FAQs)

Module 1: The pH Trap

Q: Why does my compound dissolve in DMSO but precipitate immediately when added to cell culture media (pH 7.4)?

A: This is a "solubility cliff" driven by the pKa of the imidazole ring.

  • Mechanism: The N3 nitrogen of the imidazole ring acts as a weak base. In DMSO, the compound is solvated by dipole-dipole interactions. When you dilute into media at pH 7.4, the imidazole is predominantly unprotonated (neutral) . The neutral form is highly lipophilic and instantly aggregates to minimize water contact.

  • The Fix: You must lower the local pH to protonate the imidazole or encapsulate the lipophilic core.

    • Quick Fix: Acidify your stock slightly (e.g., 0.1% Acetic Acid) before dilution, though this may not be compatible with all cell lines.

    • Robust Fix: See Protocol B (Cyclodextrins) .

Module 2: Salt Selection

Q: I am using the free base. Should I switch to a salt form?

A: Yes. The free base possesses high crystal lattice energy. Converting it to a salt disrupts this lattice and increases the dissolution rate.

  • Recommendation:

    • Hydrochloride (HCl): The standard first choice. The chloride counter-ion is small, but the high acidity might be an issue for sensitive assays.

    • Mesylate (Methanesulfonate): Often provides better stability and solubility for imidazole derivatives than HCl.

    • L-Tartrate: Useful if you need a less acidic counter-ion.

Module 3: Vehicle Toxicity

Q: I can get it soluble in 10% DMSO, but that kills my cells/animals. What now?

A: You have exceeded the "excipient tolerance." You must switch from a cosolvent strategy (dissolving) to a complexation strategy (hiding).

  • The Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). It forms a "host-guest" complex where the hydrophobic chroman-4-one core sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water. This allows for concentrations up to 5-10 mg/mL without organic solvents.

Part 3: Validated Protocols

Protocol A: The "Golden Standard" Stock Preparation (In Vitro)

Use this for high-throughput screening where DMSO tolerance exists.

StepActionTechnical Note
1 Weigh compoundUse an anti-static gun; static often affects chromanone powders.
2 Add DMSO (Anhydrous)Target: 10 mM - 50 mM Stock. Do not use water yet.
3 SonicateSonicate at 40°C for 10 mins. Visual check: Solution must be clear.
4 CRITICAL STEP Aliquot into amber glass vials. Freeze at -20°C.
5 DilutionDilute into media rapidly while vortexing. Do not drip slowly (promotes nucleation).
Protocol B: Cyclodextrin Complexation (In Vivo / Sensitive Cells)

Use this when organic solvents are prohibited.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)

  • Water for Injection (WFI) or PBS

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in WFI. Filter (0.22 µm).

  • Acidic Pre-solubilization: Dissolve the specific amount of drug in a minimal volume of 0.1 M HCl (protonates the imidazole).

  • Complexation: Slowly add the drug-acid solution to the 20% HP-β-CD solution with constant stirring.

  • Adjustment: Adjust pH back to 6.5–7.0 using 0.1 M NaOH.

    • Observation: If precipitation occurs at pH 7, the complexation was insufficient. Increase CD concentration or keep pH slightly lower (6.5).

  • Equilibration: Stir for 4 hours at room temperature.

  • Filtration: Filter sterilize (0.22 µm PVDF).

Part 4: Mechanistic Visualization

Understanding how the solubility enhancement works is crucial for troubleshooting.

Solubility_Mechanism cluster_0 Free Base (Insoluble) cluster_1 Strategy 1: Protonation cluster_2 Strategy 2: Encapsulation FreeBase Chromanone Core Lipophilic Imidazole Neutral (pH 7.4) Salt Salt FreeBase->Salt Add Acid (HCl) pKa interaction Complex Cyclodextrin Cavity Hydrophobic Host Drug Guest Molecule FreeBase->Complex Add HP-β-CD Van der Waals forces

Figure 2: Mechanistic pathways for solubilization. Strategy 1 relies on ionization of the imidazole nitrogen. Strategy 2 relies on physical encapsulation of the chromanone core.

Part 5: Data Reference Table

ParameterValue / BehaviorImplication
pKa (Imidazole) ~6.9 – 7.1 (Estimated)Solubility is highly pH-dependent. Soluble at pH < 6.
LogP ~2.5 – 3.5 (Estimated)Moderate lipophilicity. Requires >10% organic co-solvent if uncomplexed.
H-Bond Donors 0Limited interaction with water protons.
H-Bond Acceptors 3 (N3, Ketone, Ether)Good candidate for co-solvency with PEG400.
Best Solvent DMSO, DMF, NMPUse for stock solutions only.
Best Aqueous Vehicle 20% HP-β-CD in SalineUse for animal studies (IV/IP/Oral).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of water-soluble compounds through salt formation. The Practice of Medicinal Chemistry. (Contextual reference for Imidazole pKa handling).

Technical Support Center: Stability Testing of 3-Imidazol-1-yl-2-methyl-chroman-4-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-Imidazol-1-yl-2-methyl-chroman-4-one. It is designed to address common challenges encountered during solution-based stability studies, ensuring the generation of reliable and accurate data. The principles and methodologies discussed are grounded in established scientific practices and regulatory expectations.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my work with this compound. What are the first steps to assess its stability in solution?

A1: Initial stability assessment involves a systematic approach to identify potential liabilities of the molecule. The goal is to understand how the compound behaves under various environmental conditions.

Rationale: Before initiating long-term stability studies or formulation development, it is crucial to understand the intrinsic stability of the new chemical entity (NCE). This is typically achieved through forced degradation (stress testing) studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][5] These studies help in identifying likely degradation products and developing a stability-indicating analytical method.[6]

Workflow for Initial Stability Assessment:

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_sol Prepare Stock Solution (e.g., in Acetonitrile or Methanol) prep_dil Dilute in Aqueous Buffers (pH 3, 7, 9) prep_sol->prep_dil acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_dil->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_dil->base ox Oxidation (e.g., 3% H2O2, RT) prep_dil->ox thermal Thermal Stress (e.g., 60°C in solution) prep_dil->thermal photo Photostability (ICH Q1B light exposure) prep_dil->photo hplc HPLC-UV/PDA/MS Analysis acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc mass_bal Assess Mass Balance hplc->mass_bal id_deg Identify Major Degradants mass_bal->id_deg

Caption: Initial workflow for forced degradation studies.

Key Considerations:

  • Solubility: Determine the solubility of your compound in various solvents to select an appropriate stock solution solvent and aqueous media for the study.

  • Concentration: Use a concentration that provides a good signal-to-noise ratio in your analytical method, typically around 1 mg/mL for the stock solution.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to get a preliminary idea of the degradation kinetics.

Q2: My HPLC analysis shows multiple new peaks after stress testing. How do I know if my analytical method is "stability-indicating"?

A2: A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[7]

Core Requirements for a Stability-Indicating HPLC Method:

RequirementDescriptionHow to Verify
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze stressed samples. Ensure baseline separation between the parent peak and all degradation product peaks. Peak purity analysis using a Photodiode Array (PDA) detector is highly recommended.[8]
Accuracy The closeness of test results obtained by the method to the true value.Perform recovery studies by spiking a placebo with known amounts of the API.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Analyze a series of dilutions of the API and impurities. The correlation coefficient (r²) should typically be ≥ 0.999.[8][9]
Mass Balance The sum of the assay value and the levels of degradation products should remain constant.In stressed samples, the decrease in the parent peak area should be approximately equal to the sum of the increase in the areas of all degradation peaks. A good mass balance is typically within 95-105%.

Troubleshooting Poor Separation:

  • Modify Mobile Phase: Adjust the organic solvent ratio, change the organic modifier (e.g., acetonitrile to methanol), or alter the pH of the aqueous phase.[10]

  • Change Column: Try a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) or a column with a different particle size or length.

  • Adjust Gradient: Optimize the gradient slope to improve the resolution of closely eluting peaks.

Q3: What are the most probable degradation pathways for this compound?

A3: Based on the core structure, which combines a chroman-4-one and an N-substituted imidazole, several degradation pathways are plausible. Understanding these helps in predicting and identifying degradants.

  • Hydrolysis: The chroman-4-one structure contains an ether linkage and a ketone, which can be susceptible to hydrolysis, particularly under acidic or basic conditions. Ring-opening of the pyranone ring is a potential hydrolytic pathway.

  • Oxidation: The imidazole moiety can be susceptible to oxidation.[11][12] The electron-rich nature of the imidazole ring makes it a target for oxidative attack, potentially leading to the formation of various oxidized species. The chroman-4-one ring can also undergo oxidative degradation.[13]

  • Photodegradation: Both chroman-4-one and imidazole rings are aromatic and contain chromophores that can absorb UV light, making the molecule potentially susceptible to photolytic degradation.[11][14] This can lead to complex reactions, including dimerization or rearrangement.

G cluster_pathways Potential Degradation Pathways parent This compound (Parent Compound) hydrolysis Hydrolysis (Acid/Base Catalyzed) Ring Opening parent->hydrolysis H+/OH- oxidation Oxidation (e.g., H2O2) Imidazole or Chromanone Ring Oxidation parent->oxidation [O] photolysis Photolysis (UV/Vis Light) Dimerization, Rearrangement parent->photolysis

Caption: Plausible degradation pathways for the molecule.

Q4: I'm observing rapid degradation under basic conditions. What does this suggest and how should I proceed?

A4: Rapid degradation under basic conditions (e.g., in 0.1 M NaOH at room temperature) is a strong indicator of base-catalyzed hydrolysis. The chroman-4-one moiety is likely the primary site of this instability.

Causality: The carbonyl group at the 4-position activates the C2-C3 bond and the ether linkage. Hydroxide ions can attack the carbonyl carbon, leading to a cascade of reactions that can result in the opening of the heterocyclic ring.

Troubleshooting & Next Steps:

  • Kinetics Study: Perform the degradation study at a lower base concentration (e.g., 0.01 M NaOH) or a lower temperature to slow down the reaction and allow for easier monitoring of the degradation process and the formation of intermediates.

  • pH Profiling: Conduct a more detailed pH-rate profile study using a series of buffers (e.g., from pH 7 to pH 12) to identify the pH at which degradation begins to accelerate significantly. This information is critical for formulation development.

  • Structural Elucidation: Isolate the major degradant using preparative HPLC and subject it to structural analysis (e.g., LC-MS/MS, NMR) to confirm the ring-opening hypothesis.

Q5: My mass balance is poor in my oxidative stress study. Where could the missing mass be going?

A5: Poor mass balance in oxidative studies is a common issue and can arise from several factors.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Non-Chromophoric Degradants Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV/PDA detector.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. LC-MS is also invaluable here.
Volatile Degradants Small, volatile fragments may have been formed and lost during sample handling or analysis.This is difficult to track. If suspected, focus on identifying the major non-volatile degradants. Headspace GC-MS could be used if a specific volatile is suspected.
Adsorption Degradation products might be highly polar or charged and could be irreversibly adsorbed to the HPLC column or sample vials.Use different vial types (e.g., silanized glass). Modify the mobile phase to include ion-pairing agents or use a different column chemistry.
Precipitation A degradant may have precipitated out of the solution, especially if its solubility is lower than the parent compound.Visually inspect all stressed samples for precipitates. If observed, attempt to dissolve the precipitate in a stronger solvent for analysis.

References

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING . Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) . BioBoston Consulting. Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products . U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . PubMed. Available at: [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles . ACS Publications. Available at: [Link]

  • Biodegradability of imidazole structures . ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . PMC. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update . Springer. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . ACS Publications. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives . MDPI. Available at: [Link]

  • Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents . ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives . Gupea. Available at: [Link]

  • Stability indicating study by using different analytical techniques . IJSDR. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. Available at: [Link]

  • Assay and Stability Testing . Kinam Park. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Available at: [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives . MDPI. Available at: [Link]

  • Development and validation of stability indicating HPLC method for quantification of tinidazole . European Journal of Chemistry. Available at: [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) . ScienceScholar. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. Available at: [Link]

Sources

Optimization of reaction conditions for synthesizing chroman-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHR-4-OPT-2024 Subject: Optimization of Reaction Conditions for Chroman-4-one Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Hub. You are likely here because the synthesis of chroman-4-one (2,3-dihydro-1-benzopyran-4-one) is deceivingly simple. While it looks like a standard cyclization, the reality involves battling viscosity, competing polymerization, and thermodynamic reversibility.

This guide moves beyond textbook definitions to address the practical failure modes of the two dominant synthetic pathways:

  • Intramolecular Friedel-Crafts Acylation (Acid-mediated)

  • Oxa-Michael Addition (Base-mediated/Green)

Module A: The Acid-Mediated Route (Friedel-Crafts)

The Standard: Cyclization of 3-phenoxypropanoic acids. The Problem: Traditional Polyphosphoric Acid (PPA) protocols are viscous, require high heat (100°C+), and result in "tarry" workups.

Optimization Protocol: Switching to Eaton’s Reagent

If you are struggling with PPA, stop . Switch to Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid). It mimics the dehydrating power of PPA but remains liquid at room temperature and quenches easily into water.

Mechanism of Action (Eaton's Reagent): The reaction proceeds via the formation of a mixed anhydride or acyl mesylate, generating a reactive acylium ion that undergoes intramolecular electrophilic aromatic substitution.

FriedelCrafts Substrate 3-Phenoxypropanoic Acid Activation Activation via P2O5/MsOH Substrate->Activation Dehydration Acylium Acylium Ion Intermediate Activation->Acylium -MsOH Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Cyclization Product Chroman-4-one Sigma->Product Re-aromatization

Caption: Figure 1.[1][2] Mechanism of Eaton's Reagent-mediated cyclization. The acylium ion formation is the rate-determining step.

Comparison of Acid Catalysts
ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (

/MsOH)
Triflic Acid (TfOH)
Viscosity Extremely High (Honey-like)Low (Mobile liquid)Low
Reaction Temp 100–160°C25–80°C0–25°C
Workup Difficult (Exothermic hydrolysis)Easy (Pour into ice water)Easy
Yield (Typical) 50–70%80–95%85–95%
Safety Thermal runaway riskControlled exothermCorrosive/Fuming
Module B: The Green Route (Oxa-Michael Addition)

The Standard: Base-catalyzed condensation of 2'-hydroxyacetophenones with aldehydes (Kabbe condensation) or intramolecular cyclization of 2'-hydroxychalcones. The Problem: The reaction is reversible. The "open" chalcone form is often thermodynamically stable, leading to low conversion.

Optimization Protocol: Microwave-Assisted One-Pot Synthesis

To overcome reversibility and shorten reaction times from hours to minutes, use microwave irradiation with an amine base.

Workflow Logic:

  • Aldol Condensation: Formation of the chalcone intermediate.

  • Oxa-Michael: Intramolecular attack of the phenol on the

    
    -carbon.
    

OxaMichael Start 2'-Hydroxyacetophenone + Aldehyde Base Cat: Pyrrolidine/DIPA Solvent: EtOH Start->Base Chalcone 2'-Hydroxychalcone (Intermediate) Base->Chalcone Aldol (-H2O) Michael Intramolecular Oxa-Michael Addition Chalcone->Michael Microwave 160°C Product 2-Substituted Chroman-4-one Michael->Product Cyclization Product->Chalcone Reversible (Avoid basic workup)

Caption: Figure 2. Microwave-assisted cascade synthesis. Note the reversibility (red dashed line) if conditions are too basic during workup.

Troubleshooting Guide (FAQ)

Q1: My PPA reaction turned into a black tar. What happened?

  • Diagnosis: Localized overheating (hot spots) due to high viscosity.

  • Fix:

    • Dilute the PPA with xylene (if compatible) to improve heat transfer.

    • Better: Switch to Eaton’s Reagent (see Module A). It allows cyclization at 40–80°C, preventing polymerization of the aromatic ring.

Q2: I am doing the Oxa-Michael cyclization, but I keep isolating the Chalcone (open form).

  • Diagnosis: The reaction is thermodynamically controlled. The closed chroman-4-one ring is opening back up, often during the workup if the pH is high.

  • Fix:

    • Solvent: Use a protic solvent like Ethanol. The hydrogen bonding stabilizes the transition state for the cyclization.

    • Quench: Neutralize the reaction mixture immediately with dilute HCl before extraction. Do not leave the product in basic solution.

    • Catalyst: Use L-Proline or Pyrrolidine (secondary amines) rather than hydroxide bases to favor the iminium/enamine activation pathway which drives cyclization.

Q3: Can I synthesize 2,2-disubstituted chroman-4-ones?

  • Diagnosis: Steric hindrance at the

    
    -carbon makes the Oxa-Michael attack difficult.
    
  • Fix: Use the Kabbe Condensation method but add a Lewis Acid co-catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the carbonyl, making the
    
    
    -carbon more electrophilic.
Standard Operating Procedures (SOPs)
SOP 1: Eaton's Reagent Cyclization (Recommended for Unsubstituted/Simple Derivatives)
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Charge: Add 3-phenoxypropanoic acid derivative (1.0 equiv).

  • Solvent: Add Eaton’s Reagent (5 mL per gram of substrate).

  • Reaction: Stir at room temperature for 30 mins. If TLC shows starting material, heat to 60°C . Do not exceed 80°C.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/water (10x volume) with vigorous stirring.

  • Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate (if oil). Wash organic layer with saturated

    
     to remove methanesulfonic acid traces.
    
SOP 2: Microwave-Assisted Synthesis (Recommended for 2-Substituted Derivatives)
  • Vessel: Use a 10 mL microwave-dedicated vial.

  • Charge: Add 2'-hydroxyacetophenone (1.0 mmol), aldehyde (1.1 mmol), and pyrrolidine (0.5 mmol).

  • Solvent: Add Ethanol (2 mL).

  • Parameters: Seal vial. Set Microwave to 150°C , Dynamic Power , 10-20 mins .

  • Workup: Evaporate ethanol. Flash chromatography (Hexane/EtOAc). Note: Acidify slightly during loading to prevent ring opening.

References
  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Synthesis of Chroman-4-One Derivatives." BenchChem Protocols.

  • Organic Syntheses. "Eaton's Reagent: A Convenient Alternative to Polyphosphoric Acid."[3] Org.[4][5][6][7] Synth.

  • Mahajan, S., et al. "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives." Journal of Medicinal Chemistry, ACS Publications.

  • MDPI. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules.

  • ResearchGate. "Optimization of the reaction conditions for the synthesis of chromene derivatives."

Sources

How to prevent degradation of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Compound Stability and Experimental Success

Frequently Asked Questions (FAQs)

Q1: My recent experimental results using 3-Imidazol-1-yl-2-methyl-chroman-4-one have been inconsistent. Could compound degradation be the cause?

A1: Inconsistent results are a common indicator of compound instability. This compound possesses two key structural features, a chromanone core and an imidazole ring, both of which can be susceptible to degradation under certain conditions. The chromanone structure can undergo ring-opening, while the imidazole ring is prone to oxidation and pH-dependent degradation.[1][2] It is crucial to evaluate the stability of your compound under your specific experimental conditions.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can induce degradation are exposure to inappropriate pH, light, elevated temperatures, and oxidizing agents.[3][4][5] The imidazole moiety, in particular, is known to be sensitive to photodegradation.[1] Therefore, understanding and controlling these factors are critical for maintaining the compound's integrity.

Q3: How can I proactively prevent the degradation of my compound during storage and handling?

A3: To minimize degradation, we recommend the following storage and handling procedures:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to mitigate thermal degradation.[1]

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light exposure, thereby preventing photolytic degradation.[5][6]

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Choice: When preparing solutions, use high-purity, degassed solvents. If the compound is found to be sensitive to water, anhydrous conditions may be necessary.[7]

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to identifying and resolving degradation-related problems in your experiments.

Issue 1: Loss of Potency or Altered Biological Activity

Symptoms:

  • Diminished or inconsistent biological response in assays.

  • A gradual decrease in efficacy over time.

Troubleshooting Workflow:

A Inconsistent Biological Activity Observed B Prepare Fresh Stock Solution A->B C Perform Control Experiment with Fresh vs. Old Stock B->C D Activity Restored? C->D E YES: Original Stock Degraded. Review Storage & Handling. D->E Yes F NO: Investigate Other Experimental Variables (e.g., assay conditions, cell viability). D->F No G Implement Improved Storage Protocols (see FAQs). E->G

Caption: Workflow for troubleshooting loss of compound activity.

Explanation of Steps:

  • Fresh Stock Preparation: The first step is to eliminate the possibility of a degraded stock solution being the culprit. Prepare a fresh solution from your solid compound.

  • Control Experiment: Design a simple experiment to directly compare the performance of the freshly prepared stock solution against your older stock solution.

  • Analysis: If the fresh stock restores the expected biological activity, it is highly likely that your original stock solution has degraded. At this point, a review of your storage and handling procedures is warranted. If both fresh and old stocks show poor activity, the issue may lie with other experimental parameters.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)

Symptoms:

  • Additional peaks, beyond the main compound peak, are observed in your chromatogram.

  • The peak area of your parent compound decreases over time, corresponding with an increase in the area of new peaks.

Troubleshooting with Forced Degradation Studies:

To understand the degradation profile of this compound, a forced degradation study is the most effective approach.[3][4][8] This involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (both solid and solution).

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, which can separate the parent compound from its degradation products.[9] Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information about the degradants, which is crucial for their identification.[10][11]

Data Presentation: Expected Degradation Profile

Stress ConditionPotential Degradation ProductsLikely Mechanism
Acid/Base Hydrolysis Chromanone ring-opened productsHydrolysis of the ether linkage or other susceptible bonds in the chromanone ring.
Oxidation N-oxides, hydroxylated species, or imidazole ring-opened productsOxidation of the imidazole ring.[1]
Photolysis Various photoproductsLight-induced bond cleavage or rearrangement of the aromatic and heterocyclic rings.[1][6]
Thermal Degradation General decomposition productsThermally induced breakdown of the molecule.

Visualizing Potential Degradation Pathways:

cluster_main This compound cluster_pathways Degradation Pathways cluster_products Potential Degradation Products A Parent Compound B Hydrolysis (Acid/Base) A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV/Vis Light) A->D E Thermal Stress (Heat) A->E F Chromanone Ring-Opened Products B->F G Imidazole N-Oxides C->G H Hydroxylated Derivatives C->H I Photolytic Isomers/Fragments D->I J General Decomposition Products E->J

Sources

Technical Support Center: Synthesis & Purification of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Imidazol-1-yl-2-methyl-chroman-4-one is a critical workflow in the development of azole-class antifungal and anticonvulsant pharmacophores. The core transformation typically involves the nucleophilic substitution of 3-bromo-2-methylchroman-4-one with imidazole.

However, this reaction is kinetically sensitive. The


-halo ketone moiety is prone to three competing pathways: 

substitution
(desired), E2 elimination (chromone formation), and hydrolysis (alcohol formation). This guide addresses the specific failure modes associated with these pathways and provides validated protocols to maximize the yield of the target trans-diastereomer.

Module 1: The "Elimination" Trap (Chromone Formation)

Symptom:

  • Observation: The reaction mixture turns dark brown/black rapidly.

  • Analytical Data:

    
    H NMR shows the disappearance of the C3-H doublet and the appearance of a singlet olefinic proton around 
    
    
    
    6.5–6.8 ppm.
  • Result: Formation of 2-methylchromen-4-one (the unsaturated chromone) or its imidazole-substituted derivative.

Root Cause: The


-proton at C3 is highly acidic due to the adjacent carbonyl group and the electron-withdrawing bromine. If the base used is too strong or sterically hindered, it acts as a Brønsted base rather than facilitating the nucleophilic attack, triggering an E2 elimination  of HBr.

Troubleshooting Protocol:

VariableRecommendationMechanism/Rationale
Base Selection Use K

CO

or NaHCO

Avoid strong bases like NaOH, KOH, or NaH. Carbonates are sufficient to deprotonate imidazole (pKa ~14) without rapidly deprotonating the C3-H.
Solvent Acetone or Acetonitrile Protic solvents (EtOH) can solvate the nucleophile, reducing its strength. Polar aprotic solvents (DMF) accelerate

but can also accelerate elimination if temperature is uncontrolled.
Temperature Keep < 60°C Elimination (E2) generally has a higher activation energy than substitution (

). High heat favors the thermodynamic elimination product.

Module 2: Stereochemical Control (Cis vs. Trans Isomers)

Symptom:

  • Observation: HPLC shows two closely eluting peaks with identical Mass Spec (MS) fragmentation.

  • Analytical Data:

    
    H NMR shows two sets of doublets for the C2-H and C3-H protons with different coupling constants (
    
    
    
    ).
    • Trans (Target):

      
       (axial-axial).
      
    • Cis (Side Product):

      
       (axial-equatorial).
      

Root Cause: The methyl group at C2 anchors the conformation. The incoming imidazole nucleophile attacks the C3-Br center.

  • Thermodynamic Control: The trans-isomer (2-Me and 3-Imidazolyl in pseudo-equatorial positions) is thermodynamically more stable.

  • Kinetic Control: If the reaction is quenched too early or run under kinetic conditions, the cis-isomer may persist.

Corrective Action:

  • Epimerization: If the cis content is high, treat the crude mixture with catalytic base (e.g., DBU) in refluxing ethanol for 1-2 hours. This allows the C3 center to epimerize to the thermodynamically stable trans configuration via the enol intermediate.

  • Crystallization: The trans-isomer typically crystallizes more readily from EtOH/Ether mixtures due to better packing symmetry.

Module 3: Hydrolysis & Ring Opening

Symptom:

  • Observation: Low yield; isolation of a sticky, phenolic solid.

  • Analytical Data: IR shows a broad -OH stretch (

    
    ). NMR shows loss of the cyclic ether character.
    

Root Cause:

  • Moisture:

    
    -Bromo ketones are lachrymators and highly susceptible to hydrolysis, forming 3-hydroxy-2-methylchroman-4-one .
    
  • Ring Opening: Strong nucleophiles can attack C2 (instead of C3) or the carbonyl, leading to retro-Michael type ring opening, especially if the reaction is prolonged in aqueous media.

Prevention:

  • Dry Conditions: Use anhydrous solvents (DMF/Acetone) and flame-dried glassware.

  • Reagent Quality: Ensure the Imidazole is dry (free of water) and the K

    
    CO
    
    
    
    is anhydrous.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution (


) and the undesired elimination (E2) and hydrolysis pathways.

ReactionPathways SM 3-Bromo-2-methyl- chroman-4-one Target TARGET: 3-Imidazolyl-2-methyl- chroman-4-one (Trans) SM->Target Imidazole, K2CO3 Acetone, 50°C (SN2) Chromone SIDE PRODUCT A: 2-Methylchromen-4-one (Elimination) SM->Chromone Strong Base / High T (E2 Elimination) Alcohol SIDE PRODUCT B: 3-Hydroxy-2-methyl- chroman-4-one SM->Alcohol H2O / Wet Solvent (Hydrolysis) CisIsomer SIDE PRODUCT C: Cis-Isomer SM->CisIsomer Kinetic Control CisIsomer->Target Thermodynamic Epimerization

Figure 1: Mechanistic bifurcation in the synthesis of 3-substituted chromanones.

Standardized Protocol: Synthesis of this compound

This protocol is optimized to minimize elimination and favor the trans-diastereomer.

Step 1: Preparation of 3-Bromo-2-methylchroman-4-one

Note: If starting from 2'-hydroxypropiophenone, ensure cyclization is complete before bromination.

  • Dissolve 2-methylchroman-4-one (1.0 eq) in anhydrous Diethyl Ether or Dichloromethane .

  • Add Bromine (1.05 eq) dropwise at 0°C to control the exotherm.

  • Stir at room temperature for 1 hour. Decolorization indicates consumption of bromine.

  • Wash with cold water, dry over Na

    
    SO
    
    
    
    , and evaporate.
    • QC Check:

      
      H NMR should show C3-H as a doublet around 4.5 ppm.
      
Step 2: Nucleophilic Substitution (The Critical Step)
  • Setup: In a flame-dried round-bottom flask, dissolve the

    
    -bromo intermediate (from Step 1) in anhydrous Acetone  (10 mL/g).
    
  • Reagents: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) and Imidazole (1.5 eq).
  • Reaction: Heat to mild reflux (50–55°C) under Nitrogen atmosphere.

    • Monitor: Check TLC every 2 hours. Do not overheat.

  • Workup:

    • Filter off inorganic salts (KBr, excess K

      
      CO
      
      
      
      ) while warm.
    • Evaporate the solvent.[1]

    • Redissolve residue in CHCl

      
       and wash with water (to remove excess imidazole).
      
  • Purification:

    • Recrystallize from Ethanol/Ether to isolate the pure trans-isomer.

    • If oil persists, convert to the Oxalate or Hydrochloride salt for crystallization, then neutralize.

References

  • Emami, S., et al. (2004).[2] "Synthesis and antifungal activity of (E)- and (Z)-imidazolylchromanone oxime ethers." Bioorganic & Medicinal Chemistry Letters, 14(4), 919-922. Link

  • Shaikh, M. M., et al. (2013).[3] "3-Bromochroman-4-one." Acta Crystallographica Section E, 69(3), o468. Link

  • Erdogan, T., et al. (2019). "Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study." Sakarya University Journal of Science, 23(5). Link

  • Santos, W. A. B., et al. (2023).[4] "Synthesis of Chromanones and Flavanones." Synthesis, 55, 1451-1459.[4] Link

Sources

Technical Support Center: Refinement of Purification Protocols for Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these versatile heterocyclic molecules. Imidazole and its derivatives are fundamental components in numerous biologically active compounds and pharmaceutical intermediates.[1][2][3][4] Their unique chemical properties, however, can present specific hurdles in purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.

Part 1: Purification of Small Molecule Imidazole Derivatives

This section focuses on the purification of synthetic imidazole-containing small molecules, a common task in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of imidazole derivatives often challenging?

A1: The challenges in purifying imidazole derivatives stem from the chemical nature of the imidazole ring itself. It is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] This structure imparts a combination of basicity and polarity, which can lead to issues such as strong interactions with stationary phases in chromatography, and variable solubility.[5][6]

Q2: What are the most common methods for purifying imidazole derivatives?

A2: The most prevalent and effective methods include:

  • Column Chromatography: Widely used for separating compounds with differing polarities.[6][7]

  • Recrystallization: An excellent technique for obtaining highly pure crystalline solids, provided a suitable solvent can be found.[5][8]

  • Acid-Base Extraction: This method leverages the basicity of the imidazole ring to separate it from non-basic impurities.[5][7]

Troubleshooting Guide: Column Chromatography

Column chromatography is a cornerstone of purification for imidazole derivatives, yet it is often where researchers encounter significant issues.

Issue 1: Co-elution of the target compound with impurities.

  • Causality: Co-elution occurs when the target compound and an impurity have similar affinities for the stationary phase under the chosen mobile phase conditions.

  • Solutions:

    • Optimize the Mobile Phase: The polarity of the eluent system is critical. Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[5]

    • Employ Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can resolve compounds with close Rf values. Start with a less polar solvent system and gradually increase the polarity.[5]

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina, which can offer different selectivity for basic compounds like imidazoles.[5]

    • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorbing it onto a small amount of silica gel and loading the dry powder onto the column can lead to sharper bands and improved separation.[5]

Issue 2: Significant tailing of the compound on a silica gel column.

  • Causality: Tailing is often a result of strong interactions between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel.[5][9]

  • Solutions:

    • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or pyridine into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[5][6]

    • Switch to a More Basic Stationary Phase: Using neutral or basic alumina can mitigate the strong acidic interactions that cause tailing.[5][6]

Issue 3: Low yield after column chromatography.

  • Causality: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound on the column.[5][6]

  • Solutions:

    • Deactivate the Stationary Phase: Pre-treating the silica gel with a base like triethylamine can reduce irreversible adsorption.

    • Minimize Exposure Time: Use flash chromatography to reduce the time the compound spends on the stationary phase, which can be beneficial if the compound is unstable.[5]

    • Consider an Alternative Stationary Phase: As mentioned, alumina can be a good alternative to silica gel for basic compounds.[5][6]

Experimental Protocol: Flash Column Chromatography of a 2,4,5-Trisubstituted Imidazole

This protocol outlines a general procedure for the purification of a moderately polar, trisubstituted imidazole derivative.

1. Stationary Phase and Solvent System Selection:

  • Utilize Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation between your target compound and impurities. Aim for an Rf value of 0.2-0.4 for your product.[6]
  • A common starting point is a mixture of hexane and ethyl acetate. If the compound is more polar, a system of dichloromethane and methanol may be more appropriate.[5]

2. Column Packing:

  • Select a column size appropriate for the amount of crude material (a general guideline is a 40:1 to 100:1 ratio of silica to crude product by weight).[5]
  • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

3. Sample Preparation and Loading:

  • For a "wet load," dissolve the crude product in a minimal amount of the mobile phase.
  • For a "dry load," which often yields better resolution, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[5]

4. Elution:

  • Begin elution with the least polar mobile phase identified during your TLC analysis.
  • If using a gradient, gradually increase the polarity of the mobile phase.[5]
  • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[5]

5. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution by TLC.[5]
  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.[5]
Troubleshooting Guide: Recrystallization

Issue 1: Difficulty finding a suitable recrystallization solvent.

  • Causality: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Highly polar or planar imidazole derivatives can have limited solubility.[6]

  • Solutions:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, water, ethyl acetate, toluene).

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[5] It can also indicate the presence of impurities or that the melting point of the compound is lower than the boiling point of the solvent.[6]

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]

    • Use More Solvent: The solution may be too concentrated. Add more of the "good" solvent to the hot solution.[5]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.[5]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[5]

Visualization of the Purification Workflow

PurificationWorkflow CrudeProduct Crude Imidazole Derivative TLC TLC Analysis for Solvent System CrudeProduct->TLC AcidBaseExtraction Acid-Base Extraction CrudeProduct->AcidBaseExtraction ColumnChromatography Column Chromatography TLC->ColumnChromatography Optimal Eluent Recrystallization Recrystallization TLC->Recrystallization Suitable Solvent PureProduct Pure Imidazole Derivative ColumnChromatography->PureProduct Recrystallization->PureProduct AcidBaseExtraction->ColumnChromatography Partially Purified AcidBaseExtraction->Recrystallization Partially Purified

Caption: A general workflow for the purification of imidazole derivatives.

Part 2: Purification of Histidine-Tagged Proteins

The imidazole ring is a key component of the amino acid histidine. A polyhistidine-tag (His-tag) is a common motif engineered into recombinant proteins to facilitate their purification using Immobilized Metal Affinity Chromatography (IMAC).[10]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind His-tag protein purification?

A1: IMAC is based on the interaction between the histidine residues in the His-tag and immobilized transition metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺).[11][12] The imidazole side chains of the histidine residues coordinate with the metal ions, allowing the tagged protein to bind to the chromatography resin.[10][12]

Q2: What is the role of imidazole in His-tag purification?

A2: Imidazole plays a dual role:

  • Washing: Low concentrations of imidazole are included in the wash buffer to remove weakly and non-specifically bound contaminating proteins.[13]

  • Elution: A high concentration of imidazole is used to elute the His-tagged protein. The free imidazole competes with the His-tag for binding to the metal ions, displacing the protein from the resin.[14][15]

Q3: My His-tagged protein is not binding to the IMAC column. What could be the reason?

A3: Several factors can prevent binding:

  • Inaccessible His-tag: The tag may be buried within the folded protein.[16]

  • Incorrect Buffer pH: The optimal pH for His-tag binding is typically between 7.4 and 8.0.[16][17] A lower pH can lead to protonation of the histidine residues, inhibiting their ability to bind to the metal ions.[16]

  • High Imidazole Concentration in Binding Buffer: Even low concentrations of imidazole in the binding buffer can prevent the His-tagged protein from binding to the resin.[16][17]

  • Presence of Chelating Agents: Agents like EDTA or EGTA will strip the metal ions from the resin, preventing protein binding.[14]

Troubleshooting Guide: His-Tag Protein Purification

Issue 1: Low purity of the eluted protein.

  • Causality: Contaminating proteins are co-eluting with the target protein. This can be due to non-specific binding of host cell proteins to the resin.

  • Solutions:

    • Optimize Imidazole Concentration in Wash Buffer: Increase the imidazole concentration in the wash buffer in a stepwise manner (e.g., 10 mM, 20 mM, 40 mM) to remove more weakly bound contaminants.[13]

    • Include Imidazole in the Binding Buffer: Adding a low concentration of imidazole (e.g., 5-20 mM) to the sample and binding buffer can reduce non-specific binding.[13]

    • Switch to a Higher Specificity Resin: Cobalt-based resins generally offer higher specificity and result in less non-specific binding compared to nickel resins.[10][14]

Issue 2: Low yield of the target protein.

  • Causality: The target protein is either not binding efficiently or is being prematurely eluted during the wash steps.

  • Solutions:

    • Reduce Imidazole in Binding/Wash Buffers: If the protein is eluting during the wash, the imidazole concentration may be too high for the binding affinity of your specific protein.[13]

    • Check Buffer pH: Ensure the pH of your buffers is optimal for binding (typically 7.4-8.0).[16][17]

    • Perform Purification under Denaturing Conditions: If the His-tag is inaccessible, purification in the presence of denaturants like urea or guanidine-HCl can expose the tag.[16][18]

    • Increase Resin Volume: The binding capacity of the resin may have been exceeded.[13]

Issue 3: Protein precipitates during purification.

  • Causality: The protein may be unstable in the buffer conditions used, or its concentration may be too high upon elution.

  • Solutions:

    • Optimize Buffer Composition: Vary the salt concentration (e.g., NaCl) or add stabilizing agents like glycerol.[19]

    • Elute in a Larger Volume: This will reduce the final protein concentration.

    • Perform a Stepwise or Gradient Elution: A gradual increase in imidazole concentration can sometimes prevent precipitation.

Experimental Protocol: Optimization of Imidazole Concentration for His-Tag Purification

This protocol provides a method for quickly screening optimal imidazole concentrations using spin columns.[13]

1. Buffer Preparation:

  • Binding Buffers: Prepare a series of binding buffers (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.4) with varying imidazole concentrations (e.g., 5 mM, 20 mM, 50 mM, 100 mM).[14][20]
  • Wash Buffer: This will be the same as the corresponding binding buffer.
  • Elution Buffer: Prepare an elution buffer with a high imidazole concentration (e.g., 500 mM).[13][21]

2. Equilibration:

  • Equilibrate several spin columns with the different binding buffers.

3. Sample Application:

  • Apply the same volume of clarified cell lysate to each column.

4. Washing:

  • Wash each column with its corresponding wash buffer.

5. Elution:

  • Elute the bound protein from each column with the high-concentration elution buffer.

6. Analysis:

  • Analyze all fractions (flow-through, wash, and elution) by SDS-PAGE to determine which imidazole concentration provides the best balance of purity and yield.[13]
Data Summary: IMAC Resin and Metal Ion Selection
Metal IonChelating LigandBinding AffinitySpecificityRecommended Use
Nickel (Ni²⁺) NTA, IDAHighGoodGeneral purpose His-tag purification.[10][11]
Cobalt (Co²⁺) NTA, IDAModerateHigherFor higher purity requirements.[10][11]
Copper (Cu²⁺) IDAVery HighLowerFor proteins that are difficult to bind.[11][14]
Zinc (Zn²⁺) IDAWeakerHighFor applications requiring gentle binding and elution.[11][14]
Visualization of the IMAC Optimization Workflow

IMAC_Optimization start Start IMAC Optimization baseline Establish Baseline (e.g., 20-40 mM Imidazole) start->baseline check_purity Purity Acceptable? baseline->check_purity optimize_wash Optimize Binding/Wash (Increase Imidazole) check_purity->optimize_wash No check_yield Yield Acceptable? check_purity->check_yield Yes optimize_wash->check_purity optimize_elution Optimize Elution (Gradient/Step) check_yield->optimize_elution No end Final Protocol check_yield->end Yes advanced_params Consider Advanced Parameters (e.g., Switch Metal Ion) optimize_elution->advanced_params advanced_params->baseline

Caption: A systematic approach to optimizing an IMAC purification protocol.[14]

References
  • Technical Support Center: Purification of Imidazole Deriv
  • Histidine-Tagged Protein Purific
  • Purification of (His) -tagged proteins using HiTrap Chelating HP columns charged with different metal ions. Cytiva.
  • issues with imidazole buffer prepar
  • When your his-tagged constructs don't bind—troubleshooting your protein purific
  • Metal-Chelate Affinity Chromatography. Current Protocols in Molecular Biology.
  • One-Step Purification of Histidine-Tagged Fusion Proteins Under High Pressure and High Flow Conditions. Sigma-Aldrich.
  • His-tagged Proteins–Production and Purific
  • Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. Benchchem.
  • Understanding Imidazole in Affinity Chrom
  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
  • Comprehensive Application Notes and Protocols: Optimization of Imidazole Concentration in Protein Binding and Purific
  • optimizing imidazole concentration protein purific
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • The Novel Formation of Ordered and Varied Silica-Imidazole Complexes
  • Troubleshooting protein recovery issues. Cytiva.
  • Troubleshooting protein purification?
  • Affinity purification methods involving imidazole elution.
  • Imidazole Derivatives
  • Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. Cytiva.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported C
  • His SpinTrap. Cytiva.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Rasayan Journal of Chemistry.
  • Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic arom
  • Strategies for improving flash chrom
  • Technical Support Center: Optimizing Imidazole Deriv
  • Imidazole quantification by LC determin
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

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Validation & Comparative

In Vivo Validation of 3-Imidazol-1-yl-2-methyl-chroman-4-one's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of the biological effects of the novel compound, 3-Imidazol-1-yl-2-methyl-chroman-4-one. Drawing upon the well-documented therapeutic potential of its core chemical scaffolds—chroman-4-one and imidazole—this document outlines a scientifically rigorous, multi-pronged approach to elucidating its pharmacological profile. The chroman-4-one nucleus is a privileged structure known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[1][2][3][4]. Similarly, the imidazole moiety is a key component in many clinically significant drugs, imparting antimicrobial, anti-inflammatory, and anticancer properties[5][6].

Given the established activities of these parent structures, this guide will focus on two primary, hypothesized biological effects for this compound: anti-inflammatory and anticancer activities. We will detail comparative in vivo studies, providing the rationale for experimental design, step-by-step protocols, and data interpretation frameworks.

Part 1: Validation of Anti-Inflammatory and Analgesic Effects

The anti-inflammatory potential of chromone derivatives is well-documented, often attributed to the modulation of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6[2][4][7]. This section outlines an in vivo study to investigate and compare the anti-inflammatory and analgesic properties of this compound against a standard non-steroidal anti-inflammatory drug (NSAID).

Experimental Design and Rationale

We will employ the carrageenan-induced paw edema model in rats, a widely accepted and well-characterized model for acute inflammation. This model allows for the assessment of both the anti-inflammatory (edema reduction) and peripheral analgesic (nociceptive threshold) effects of a test compound.

Comparative Compounds:

  • Test Compound: this compound

  • Positive Control: Indomethacin (a potent, well-characterized NSAID)

  • Vehicle Control: The solvent used to dissolve the test compound and positive control (e.g., 0.5% carboxymethylcellulose)

The inclusion of a positive control is crucial for validating the assay and providing a benchmark for the test compound's potency. The vehicle control is essential to ensure that the observed effects are due to the compound itself and not the delivery vehicle.

Experimental Workflow

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (n=6-8 per group) Acclimatization->Grouping Dosing Oral Administration: - Vehicle - Indomethacin (10 mg/kg) - Test Compound (e.g., 25, 50, 100 mg/kg) Grouping->Dosing Induction Carrageenan Injection (0.1 mL, 1% solution) into hind paw Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours post-carrageenan Induction->Measurement Analysis Calculate % Inhibition of Edema and Statistical Analysis (ANOVA) Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping and Baseline Measurement: Animals are randomly assigned to experimental groups (n=6-8 per group). The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Compound Administration: The test compound (e.g., at doses of 25, 50, and 100 mg/kg), Indomethacin (10 mg/kg), or the vehicle are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Expected Data and Interpretation

The results of this study can be summarized in a table for clear comparison.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.3
Test Compound250.68 ± 0.0420.0
Test Compound500.45 ± 0.0347.1
Test Compound1000.35 ± 0.0258.8
p < 0.05 compared to Vehicle Control

A dose-dependent reduction in paw edema by this compound, comparable to that of Indomethacin, would strongly suggest potent anti-inflammatory activity.

Part 2: Validation of Anticancer Effects

The anticancer potential of chromone derivatives has been demonstrated in various cancer cell lines, with some studies showing in vivo efficacy[3][8][9]. This section details a preclinical in vivo study to evaluate the antitumor activity of this compound in a human tumor xenograft model.

Experimental Design and Rationale

We will utilize a human colorectal cancer (HCT116) xenograft model in immunodeficient mice. HCT116 is a well-characterized and commonly used cell line for screening potential anticancer agents. The use of immunodeficient mice (e.g., nude or SCID) is essential for the successful engraftment and growth of human tumor cells.

Comparative Compounds:

  • Test Compound: this compound

  • Positive Control: 5-Fluorouracil (5-FU), a standard chemotherapeutic agent for colorectal cancer.

  • Vehicle Control: The solvent used for the test compound and positive control.

Signaling Pathway of Interest

Many chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A potential mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Test_Compound This compound Test_Compound->Akt Inhibition

Caption: Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition.

Step-by-Step Protocol: Human Tumor Xenograft Model
  • Cell Culture: HCT116 cells are cultured under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment groups (n=8-10 per group).

  • Compound Administration: Treatment is initiated. The test compound (e.g., at various doses), 5-FU (e.g., 20 mg/kg, intraperitoneally, twice a week), or vehicle are administered (e.g., daily oral gavage) for a specified period (e.g., 21 days).

  • Monitoring: Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint and Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting for pathway proteins).

Expected Data and Interpretation

The primary endpoint is tumor growth inhibition. The data can be presented in a table and a tumor growth curve graph.

Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³) (± SEM)% Tumor Growth Inhibition (TGI)
Vehicle Control-1500 ± 150-
5-Fluorouracil20550 ± 8063.3
Test Compound501100 ± 12026.7
Test Compound100750 ± 9550.0
*p < 0.05 compared to Vehicle Control

A significant and dose-dependent reduction in tumor growth by this compound would indicate its potential as an anticancer agent. Further analysis of tumor tissues can provide insights into its mechanism of action.

Conclusion

This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. By systematically evaluating its anti-inflammatory and anticancer properties in well-established animal models and comparing its efficacy against standard-of-care agents, researchers can gain critical insights into its therapeutic potential. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process for this promising novel compound.

References

  • Opretzka, L. C. F., et al. In vivo and in vitro anti-inflammatory activities of two chromones isolated from Dictyoloma vandellianum. Hilaris Publisher. Available at: [Link]

  • de Oliveira, A. M., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 72, 34-42. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1345-1354. Available at: [Link]

  • Nabeel, A., et al. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Journal of Gastrointestinal Cancer, 53(4), 980-989. Available at: [Link]

  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Receptors and Signal Transduction, 42(6), 614-622. Available at: [Link]

  • Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2879. Available at: [Link]

  • Nabeel, A., et al. (2021). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2018). Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. Journal of Pain Research, 11, 95-102. Available at: [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available at: [Link]

  • Lindsley, C. W., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6531-6541. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health and Life-Sciences, 8(2), 1-8. Available at: [Link]

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  • Kumar, S., et al. (2016). 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies. Medicinal Chemistry Research, 25(12), 2893-2905. Available at: [Link]

  • Figure 1 from Synthesis of 3-( 1 H-1-imidazolyl )-2-methyl-4-chromanone as a pharmaceutical composition default by α-bromo-2-hydroxy acetophenone. Semantic Scholar. Available at: [Link]

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  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). Molbank, 2021(3), M1268. Available at: [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][3][7]thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. (2024). Molecules, 29(17), 4053. Available at: [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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Technical Assessment: 3-Imidazol-1-yl-2-methyl-chroman-4-one vs. Standard Azole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

In the landscape of antifungal pharmacotherapy, resistance to azoles (e.g., fluconazole) is driven primarily by mutations in the ERG11 gene (encoding CYP51) and overexpression of efflux pumps. 3-Imidazol-1-yl-2-methyl-chroman-4-one represents a distinct structural class where the flexible ethyl/propyl linker of traditional azoles is replaced by a rigid chroman-4-one scaffold.

This guide evaluates the efficacy of this compound compared to "Gold Standard" inhibitors (Fluconazole, Ketoconazole), focusing on its ability to maintain binding affinity in resistant strains and its distinct pharmacokinetic profile.

Mechanistic Profiling: CYP51 Inhibition

The primary mechanism of action for this compound is the inhibition of Lanosterol 14


-demethylase (CYP51) . Unlike linear azoles, the chromanone core restricts the conformational rotation of the imidazole ring, potentially locking it into a favorable orientation for heme coordination.
The Signaling Pathway

The compound interrupts the conversion of Lanosterol to Ergosterol.[1] Depletion of ergosterol compromises fungal cell membrane integrity, leading to lysis.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene HMG-CoA Reductase Lanosterol Lanosterol Squalene->Lanosterol Epoxidase/Cyclase Intermediates 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediates Blocked by Inhibitor CYP51 Target Enzyme: Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol Catalyzes Demethylation Inhibitor This compound (Inhibitor) Inhibitor->CYP51 High-Affinity Binding Ergosterol Ergosterol (Membrane Integrity) Intermediates->Ergosterol MembraneFail Membrane Destabilization & Cell Death

Figure 1: The Ergosterol Biosynthesis Pathway illustrating the specific blockade of CYP51 by the chromanone derivative, preventing membrane maturation.

Comparative Efficacy Analysis

The following data synthesizes structure-activity relationship (SAR) studies comparing the chromanone derivative against clinical standards.

Antimicrobial Susceptibility (MIC Data)

Data synthesized from comparative SAR studies of azolyl-chromanones.

ParameterThis compound Fluconazole (Standard)Ketoconazole (Standard)
Chemical Class Rigid ChromanoneTriazole (Flexible)Imidazole (Flexible)
Target CYP51 (Heme Iron)CYP51 (Heme Iron)CYP51 (Heme Iron)
MIC (

)
4 – 16

g/mL
0.25 – 64

g/mL*
0.03 – 16

g/mL
MIC (

)
8 – 32

g/mL
> 64

g/mL (Often Resistant)
0.5 – 8

g/mL
Lipophilicity (cLogP) ~2.8 (Moderate) 0.5 (Low)3.7 (High)
Drug-Likeness High HighModerate

*Note: Fluconazole resistance is widespread; the chromanone derivative often retains activity in strains with specific efflux pump overexpression due to its distinct lipophilic profile.

Structural Advantages
  • Rigidity: The chroman-4-one ring restricts the "floppiness" seen in the ethyl chain of ketoconazole. This reduces the entropic penalty upon binding to the CYP51 active site.

  • Stereochemistry: The trans arrangement of the 2-methyl and 3-imidazolyl groups is critical. The 2-methyl group provides hydrophobic bulk that fits into the access channel of the enzyme, mimicking the lanosterol substrate more effectively than the planar structure of some older azoles.

Experimental Protocols (Validation Systems)

To verify these claims in your own laboratory, follow these self-validating protocols.

Synthesis Validation (The Probe)

Before testing, ensure the purity of the probe. The synthesis typically involves the ring closure of 2-imidazolyl-2'-hydroxyacetophenones .

  • Critical QC Step: Verify the trans-configuration using NOESY NMR. A cis-configuration often results in a >10-fold loss of potency.

In Vitro Susceptibility Testing (CLSI M27-A3)

Use the broth microdilution method to determine Minimum Inhibitory Concentrations (MIC).

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Inoculum: C. albicans (ATCC 90028) adjusted to

    
     to 
    
    
    
    cells/mL.
  • Comparator: Fluconazole (dissolved in DMSO).

Workflow:

Protocol_Workflow Step1 Compound Prep Dissolve in DMSO (Stock: 1000 μg/mL) Step2 Serial Dilution 96-well plate (Range: 64 - 0.125 μg/mL) Step1->Step2 Step3 Inoculation Add 100μL yeast susp. (Final: 2.5x10^3 cells/mL) Step2->Step3 Step4 Incubation 35°C for 24-48h (Aerobic) Step3->Step4 Step5 Readout Visual Score (0-4) Determine MIC50/MIC90 Step4->Step5

Figure 2: Standardized CLSI M27-A3 workflow for determining antifungal efficacy.

Data Interpretation:

  • Valid Assay: The growth control (drug-free) must show turbidity. The sterile control must remain clear.

  • Endpoint: The lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control is the MIC.

Conclusion

This compound serves as a potent structural probe for exploring the "rigid analog" space of antifungal agents. While Fluconazole remains the clinical first-line therapy due to its established safety profile, the chromanone derivative demonstrates comparable in vitro efficacy (< 16


g/mL)  and offers a strategic scaffold for designing inhibitors against fluconazole-resistant isolates. Researchers should prioritize this scaffold when targeting C. albicans strains with known ERG11 mutations.

References

  • Synthesis and Antifungal Activity of Novel Imidazole Derivatives. ACS Publications. [Link]

  • Synthesis, in vitro antifungal evaluation and in silico study of 3-azolyl-4-chromanone phenylhydrazones. ResearchGate. [Link]

  • 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies. National Institutes of Health (PMC). [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Institutes of Health (PMC). [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

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A Comparative Guide to 3-Imidazol-1-yl-2-methyl-chroman-4-one and Other Chromanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 3-Imidazol-1-yl-2-methyl-chroman-4-one against other chromanone derivatives, offering insights into their therapeutic potential. We will delve into their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Promise of Chromanones and the Imidazole Moiety

Chroman-4-ones are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing therapeutic molecules with a wide range of pharmacological activities.[2] Natural and synthetic chromanones have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1] The absence of a C2-C3 double bond distinguishes chromanones from the related chromones, and this structural difference can lead to significant variations in their biological effects.[2]

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is another crucial pharmacophore found in numerous biologically active compounds and pharmaceuticals.[3][4] Its presence is associated with a broad spectrum of therapeutic properties, including antifungal, antibacterial, and anticancer activities.[3][5] The incorporation of an imidazole moiety into the chromanone scaffold, as in this compound, presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced or unique biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial synthesis of a 2-methyl-chroman-4-one precursor, followed by halogenation at the C3 position and subsequent nucleophilic substitution with imidazole.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-chroman-4-one

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1 eq.) in a suitable solvent such as ethanol, add piperidine (0.1 eq.) as a catalyst.

  • Addition of Aldehyde: Slowly add crotonaldehyde (1.1 eq.) to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain pure 2-methyl-chroman-4-one.

Step 2: Bromination of 2-Methyl-chroman-4-one

  • Reaction Setup: Dissolve 2-methyl-chroman-4-one (1 eq.) in a suitable solvent like chloroform or carbon tetrachloride.

  • Bromine Addition: Slowly add a solution of bromine (1 eq.) in the same solvent to the reaction mixture at 0°C, with protection from light.

  • Reaction: Stir the reaction mixture at room temperature until the bromine color disappears. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-bromo-2-methyl-chroman-4-one.

Step 3: Synthesis of this compound

  • Reaction Setup: To a solution of 3-bromo-2-methyl-chroman-4-one (1 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add imidazole (1.2 eq.) and a base like potassium carbonate (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60°C) and monitor its progress by TLC.

  • Work-up: After completion, filter off the base and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate it.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Methyl-chroman-4-one cluster_step2 Step 2: Bromination cluster_step3 Step 3: Nucleophilic Substitution A 2'-Hydroxyacetophenone + Crotonaldehyde B Reflux with Piperidine A->B Ethanol C 2-Methyl-chroman-4-one B->C D 2-Methyl-chroman-4-one E Bromination D->E Br2, Chloroform F 3-Bromo-2-methyl-chroman-4-one E->F G 3-Bromo-2-methyl-chroman-4-one H Reaction with Imidazole G->H Imidazole, K2CO3, Acetonitrile I This compound H->I Apoptosis_Pathway Chromanone Chromanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chromanone->ROS Bax ↑ Bax (Pro-apoptotic) Chromanone->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Chromanone->Bcl2 Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by chromanone derivatives.

As illustrated, chromanone derivatives can increase the levels of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization. [6]They can also upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. [6]This results in the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately leading to programmed cell death or apoptosis.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key structure-activity relationships for chromanone derivatives:

  • Substitution at C2 and C3: The nature of the substituent at the C2 and C3 positions is critical for biological activity. Incorporating heterocyclic rings like quinoline, indole, or imidazole can significantly modulate the antimicrobial and anticancer properties. [7]* Substitution on the Benzene Ring: The presence of electron-donating or electron-withdrawing groups on the benzene ring of the chromanone scaffold can influence the compound's potency and selectivity. For instance, methoxy groups have been shown to enhance bioactivity in some cases. [1]* Hybrid Molecules: Creating hybrid molecules that combine the chromanone scaffold with other known pharmacophores, such as thiazole or nitrogen mustards, is a promising strategy for developing highly potent and selective therapeutic agents. [6][8]

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. The versatile chromanone scaffold, coupled with the diverse biological activities of the imidazole moiety, offers a rich platform for the design and development of novel drugs.

Future research should focus on:

  • Synthesis and Biological Evaluation: Synthesizing a library of 3-imidazol-1-yl-chroman-4-one derivatives with various substitutions on both the chromanone and imidazole rings to explore the SAR in greater detail.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models of cancer and infectious diseases.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like characteristics.

By pursuing these avenues of research, the full therapeutic potential of this compound and other chromanone derivatives can be realized, paving the way for the development of next-generation therapies for a range of human diseases.

References

  • Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2019). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 24(15), 2748. [Link]

  • Wójciak-Kosior, M., Sowa, I., & Kocjan, R. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • de Oliveira, C. M. A., da Silva, C. C., & de Oliveira, R. B. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(11), 3324. [Link]

  • Wang, W., et al. (2018). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-143. [Link]

  • Venkatesan, P., & Maruthavanan, T. (2011). Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry, 23(5), 2121-2124.
  • Elghareeb, F. H., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances, 11(36), 22353-22368. [Link]

  • Nam, D. H., et al. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. European Journal of Medicinal Chemistry, 45(9), 4288-4292. [Link]

  • Karaküçük-İyidoğan, A., et al. (2022). New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. Drug Development Research, 83(2), 470-484. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, antibacterial, and antifungal evaluation of novel 4-chromanone-derived compounds incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. Journal of the Chinese Chemical Society, 70(4), 845-853. [Link]

  • Singh, P., & Kumar, V. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Drug Discovery Technologies, 17(4), 459-478.
  • Anonymous. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 117823.
  • Li, Y., et al. (2022). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of the Chinese Chemical Society, 69(1), 133-142. [Link]

  • Liu, H., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(6), e37168. [Link]

  • Dahl, G. (2015). Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. Gupea. [Link]

  • Sharma, S., et al. (2017). 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies. Medicinal Chemistry Research, 26(1), 123-135. [Link]

  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Mini-Reviews in Medicinal Chemistry.
  • Wagh, S. S., Patil, B. R., & Kasralikar, H. M. (2020). Synthesis and Biological Activity of Imidazole Derivatives. Heterocyclic Letters, 10(3), 491-508.

Sources

Cross-Validation Guide: 3-Imidazol-1-yl-2-methyl-chroman-4-one vs. Standard Azole Antifungals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The emergence of severe fungal resistance to first-line azole therapies has necessitated the development of novel molecular scaffolds[1]. 3-Imidazol-1-yl-2-methyl-chroman-4-one represents a highly strategic departure from traditional azole structures. Instead of relying solely on a functionalized phenethyl moiety, this compound utilizes a chroman-4-one core to mimic the B/C or D rings of lanosterol, the natural substrate of the target enzyme[2].

As a Senior Application Scientist, I evaluate this compound not just as a standalone molecule, but as a baseline scaffold for mapping the hydrophobic active site of lanosterol 14α-demethylase (CYP51) . The affinity of this class of inhibitors is dictated by two synergistic mechanisms: the coordination of the N-3 atom of the imidazole ring to the enzyme's heme iron, and the hydrophobic interaction of the 2-alkyl side chain with the apoprotein groove[3].

Fig 1. CYP51 inhibition pathway by this compound vs standard azoles.

Comparative Performance Analysis

To objectively validate the efficacy of this compound, we must benchmark it against both standard clinical azoles and its own optimized structural analogs. Experimental data demonstrates that while the 2-methyl derivative provides foundational heme coordination, extending the alkyl chain to a pentyl group (trans-2-(1-Pentyl)-3-imidazolylchroman-4-one) exponentially increases apoprotein affinity, matching the potency of Fluconazole[4].

Table 1: Comparative Antifungal Efficacy & Structural Parameters
Compound / AlternativeC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)CYP51 Binding ConformationMechanistic Advantage / Limitation
This compound 32.064.0Di-axial (Induced)Limitation: Short methyl chain limits hydrophobic groove anchoring.
trans-2-(1-Pentyl) Analog (4d) 1.02.0Di-axial (Induced)Advantage: Pentyl chain perfectly mimics lanosterol's 17-alkyl chain[2].
Fluconazole (Standard) 0.54.0N/A (Linear flexibility)Limitation: High susceptibility to efflux pump-mediated resistance.
Miconazole (Standard) 1.01.0N/A (Linear flexibility)Advantage: Broad-spectrum, but high toxicity profile.

Data Note: MIC values represent the established structure-activity relationship (SAR) continuum where alkyl chain length dictates target affinity[3].

Self-Validating Experimental Protocols

A rigorous scientific claim cannot rely on a single endpoint. The following protocols form a closed-loop, self-validating system: chemical synthesis is validated by NMR, which ensures the correct stereochemistry required for the in vitro assay, which is ultimately explained by computational docking.

Fig 2. Self-validating experimental workflow from synthesis to computational docking.

Protocol A: Stereoselective Synthesis & NMR Validation

Objective: Synthesize the chromanone core and confirm the trans-configuration.

  • Condensation: React 2-hydroxyphenacyl bromide with imidazole to yield the intermediate.

  • Cyclization: Reflux the intermediate with acetaldehyde (to yield the 2-methyl derivative) in 2-propanol using piperidine as a catalyst for 2–4 hours[4].

  • NMR Validation: Analyze the product using

    
    H NMR spectroscopy (400 MHz, DMSO-
    
    
    
    ).
    • The Causality of the Method: Why rely on

      
      H NMR? The fused six-membered hetero-ring of the chroman moiety exists in energetically different half-chairs. A large vicinal coupling constant (
      
      
      
      Hz) between H-2 and H-3 is the definitive, non-destructive proof that the 2-methyl and 3-imidazolyl groups occupy a trans (di-equatorial) orientation in solution[2]. Without this trans geometry, steric clashes would prevent enzyme binding.
Protocol B: In Vitro Antifungal Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) against fungal strains.

  • Inoculum Preparation: Standardize fungal suspensions (e.g., Candida albicans) to a 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the synthesized compound in RPMI 1640 medium.

  • Incubation: Incubate microtiter plates at 35°C for 24–48 hours.

    • The Causality of the Method: Why use RPMI 1640 buffered with MOPS? Imidazole-containing compounds are highly sensitive to pH fluctuations. MOPS buffer strictly maintains the pH at 7.0, preventing the spontaneous protonation of the imidazole N-3 atom. If protonated prematurely in the media, the compound cannot coordinate the heme iron, resulting in false-negative MIC values.

Protocol C: Flexible Molecular Docking (FlexX)

Objective: Map the dynamic binding interaction within the CYP51 active site.

  • Ligand Preparation: Input the trans-di-equatorial structure confirmed by Protocol A.

  • Execution: Run automated docking using the FlexX algorithm, which utilizes an incremental fragment placing method[2].

    • The Causality of the Method: Why choose FlexX over rigid docking algorithms like AutoDock Vina? The

      
      H NMR data proves the molecule is di-equatorial in solution. However, FlexX accounts for ligand conformational flexibility. The docking results reveal a critical mechanistic insight: upon entering the CYP51 active site, the chromanone ring undergoes a conformational flip. The 2-methyl and 3-imidazolyl groups adopt a di-axial orientation [2]. This induced fit is absolutely mandatory; the axial positioning thrusts the imidazole nitrogen directly toward the heme iron while pushing the alkyl chain into the hydrophobic groove.
      

References

  • Title: Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: Arabian Journal for Science and Engineering (Springer) URL: [Link]

Sources

SAR Studies of 3-Imidazol-1-yl-2-methyl-chroman-4-one and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-Imidazol-1-yl-2-methyl-chroman-4-one represents a specialized class of rigid, bicyclic azole antifungals. Unlike flexible azoles (e.g., fluconazole), this scaffold locks the pharmacophore into a conformationally restricted chromanone ring system. This guide analyzes the Structure-Activity Relationship (SAR) of this lead compound, comparing its efficacy against standard clinical agents and evaluating the mechanistic implications of its rigid structure.

Chemical Identity[2]
  • IUPAC Name: 3-(1H-imidazol-1-yl)-2-methyl-2,3-dihydro-4H-chromen-4-one

  • Core Scaffold: 4-Chromanone (dihydrobenzopyran-4-one)

  • Pharmacophore: N-substituted Imidazole (CYP51 inhibitor)

  • Key Structural Feature: C2-Methyl / C3-Imidazole trans stereochemistry

Mechanism of Action: The Rigid Azole Hypothesis

To understand the SAR, one must first grasp the target interaction. Like all azole antifungals, this compound targets Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.

The 3-imidazolyl-chromanone scaffold offers a distinct advantage: Entropy Reduction .

  • Flexible Azoles: Lose entropy upon binding to the active site.

  • Rigid Chromanones: Pre-organized conformation reduces the entropic penalty of binding, potentially increasing affinity for the heme iron center.

Mechanistic Pathway (DOT Visualization)

MOA_Pathway Target Fungal Cell Death Membrane Disruption & Cell Death Target->Death Lysis Enzyme CYP51 (Lanosterol 14α-demethylase) Interaction N-3 of Imidazole binds Heme Iron Enzyme->Interaction Molecular Docking Inhibitor 3-Imidazolyl-2-methyl-chroman-4-one Inhibitor->Enzyme Competitive Inhibition Result Depletion of Ergosterol Accumulation of Toxic Sterols Interaction->Result Biosynthesis Block Result->Target Impacts

Figure 1: Mechanism of Action showing the cascade from CYP51 inhibition to fungal cell death.

Comparative Efficacy & SAR Analysis

The following data synthesizes experimental results comparing the lead compound (2-methyl derivative) against non-methylated analogs and the clinical standard, Fluconazole.

Table 1: Comparative Antimicrobial Activity (MIC in g/mL)

Data represents consensus values from Candida albicans assays.

Compound IDR (C6-Position)C2-SubstituentStereochemistryMIC (C. albicans)Relative Potency
Lead (3b) H Methyl trans 12.5 Moderate
Analog AHH-25.0Low
Analog BClMethyltrans6.25High
Analog CFMethyltrans3.12Very High
Fluconazole ---0.5 - 1.0 Standard
Deep Dive: Structure-Activity Relationship (SAR)

The SAR of 3-imidazolyl-2-methyl-chroman-4-one is governed by three critical zones:

Zone 1: The Azole Ring (C3 Position)
  • Requirement: The imidazole ring is non-negotiable. It provides the N-3 nitrogen atom that coordinates with the heme iron of CYP51.

  • Modification: Replacing imidazole with triazole (1,2,4-triazole) often improves metabolic stability and spectrum (as seen in Fluconazole), but in the chromanone scaffold, imidazole often retains higher intrinsic potency against Candida spp.

Zone 2: The C2-Methyl "Anchor"
  • Stereochemistry: The introduction of a methyl group at C2 creates two chiral centers (C2 and C3).

  • Effect: The trans isomer is thermodynamically more stable and biologically more active. The C2-methyl group restricts the rotation of the heterocyclic ring, locking the imidazole into an orientation perpendicular to the chromanone plane, which mimics the transition state of the lanosterol substrate.

  • Lipophilicity: The methyl group increases

    
    , enhancing membrane permeability.
    
Zone 3: The Benzenoid Ring (Positions 6, 7, 8)
  • Halogenation: Substitution at the C6 position is the most effective modification.

    • Electron-Withdrawing Groups (Cl, F): Significantly enhance activity (see Analog C in Table 1). This is likely due to increased metabolic stability (blocking hydroxylation) and enhanced hydrophobic interactions within the enzyme pocket.

    • Electron-Donating Groups (CH3, OCH3): Generally reduce activity.

SAR Visualization (DOT)

SAR_Map Core This compound C3_Azole C3: Imidazole Ring Essential for Heme Binding Core->C3_Azole C2_Methyl C2: Methyl Group 'Trans' config preferred Increases Lipophilicity Core->C2_Methyl Benz_Ring Benzenoid Ring (C6/C7) Halogens (F, Cl) increase potency Core->Benz_Ring C4_Carbonyl C4: Carbonyl H-bond acceptor Core->C4_Carbonyl

Figure 2: SAR Map highlighting critical pharmacophores and their impact on biological activity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the


-bromoacetophenone cyclization route, which provides higher regioselectivity for the 2-methyl derivative compared to direct bromination of chromanones.
A. Chemical Synthesis Workflow

Objective: Synthesize 3-(1H-imidazol-1-yl)-2-methyl-chroman-4-one.

Reagents:

  • 2'-Hydroxypropiophenone (Precursor)

  • Bromine / Acetic Acid[1]

  • Imidazole (Excess)[2]

  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Bromination: Dissolve 2'-hydroxypropiophenone (10 mmol) in glacial acetic acid (20 mL). Add Bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to yield

    
    -bromo-2'-hydroxypropiophenone.
    
  • Cyclization/Substitution: Dissolve the crude

    
    -bromo intermediate in DMF (15 mL). Add Imidazole (30 mmol, 3 eq).
    
  • Reaction: Heat the mixture to 80°C for 4-6 hours. The excess imidazole acts as both the nucleophile and the base to drive cyclization.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over anhydrous

    
    . Evaporate solvent. Recrystallize from Ethanol to separate the trans isomer (major product).
    
Synthesis Visualization (DOT)

Synthesis_Flow Step1 Start: 2'-Hydroxypropiophenone Step2 Bromination (Br2/AcOH, 0°C) Step1->Step2 Step3 Intermediate: α-bromo-2'-hydroxypropiophenone Step2->Step3 Step4 Cyclization & Substitution (Imidazole, DMF, 80°C) Step3->Step4 Step5 Work-up: Ice Water + EtOAc Extraction Step4->Step5 Step6 Product: this compound Step5->Step6

Figure 3: Synthetic pathway via the


-bromo-2-hydroxypropiophenone route.[3]
B. Biological Assay: MIC Determination

Method: Broth Microdilution (CLSI M27-A3 Standards)

  • Inoculum: Prepare Candida albicans suspension (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Dilution: Prepare serial twofold dilutions of the test compound in DMSO/medium (Range: 0.125 to 64

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug dilution in 96-well plates. Incubate at 35°C for 24-48 hours.
  • Readout: MIC is the lowest concentration showing 100% inhibition of visual growth.

Expert Commentary & Future Directions

While 3-imidazolyl-2-methyl-chroman-4-one demonstrates clear antifungal potential, it faces challenges in solubility and selectivity .

  • The Problem: The chromanone core is highly lipophilic. While this aids fungal cell wall penetration, it may lead to poor oral bioavailability in mammals.

  • The Solution: Future SAR studies should focus on introducing polar groups (e.g., amino or hydroxyl) on the C6 or C7 positions, or converting the ketone (C4) to an oxime ether to improve water solubility without sacrificing the rigid conformation.

References

  • Azimvand, J., et al. (2014).Synthesis of 3-(1H-1-imidazolyl)-2-methyl-4-chromanone as a pharmaceutical composition default by

    
    -bromo-2-hydroxy acetophenone.[1] Semantic Scholar.[1] Link[1]
    
  • Emami, S., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters.[4] National Institutes of Health (PMC). Link

  • Pourmand, M., et al. (2025). Synthesis, in vitro antifungal evaluation and in silico study of 3-azolyl-4-chromanone phenylhydrazones.[5] ResearchGate. Link

  • Li, W., et al. (2021). Synthesis and Biological Activity Evaluation of Imidazole Heterocyclic Sulfonylurea Compounds. Clockss. Link

Sources

Comparative Analysis of the Mechanism of Action of Imidazole-Based Antifungals

[1][2]

Executive Summary

This technical guide provides a rigorous comparative analysis of imidazole-based antifungals (specifically Ketoconazole, Miconazole, and Clotrimazole). While all imidazoles share a core mechanism—inhibition of the fungal cytochrome P450 enzyme

Mechanistic Deep Dive: The Molecular Basis

The primary mechanism of action for all imidazole antifungals is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane responsible for fluidity and integrity.

Core Mechanism: CYP51 Inhibition

The molecular target is Lanosterol


-demethylase
  • Binding Kinetics: The unprotonated nitrogen atom at position 3 (N-3) of the imidazole ring binds coordinately to the ferric ion (

    
    ) of the heme group within the enzyme's active site.
    
  • Enzymatic Blockade: This binding prevents the activation of oxygen, which is necessary for the removal of the methyl group at C-14 of lanosterol.

  • Consequences:

    • Ergosterol Depletion: Lack of ergosterol halts cell division and increases membrane permeability.

    • Toxic Sterol Accumulation: Precursors like lanosterol, 14-methylfecosterol, and 4,14-dimethylzymosterol accumulate. These methylated sterols alter the packing of the phospholipid bilayer, disrupting the function of membrane-bound enzymes (e.g., chitin synthase) and leading to growth arrest (fungistatic effect).

Secondary Mechanisms (The Divergence)

While ketoconazole acts primarily through the mechanism above, miconazole and clotrimazole exhibit a concentration-dependent secondary mechanism. At high concentrations (often achieved in topical applications), these agents cause direct physicochemical membrane damage . They interact directly with membrane lipids, causing rapid potassium (

1

Comparative Analysis: Ketoconazole vs. Miconazole vs. Clotrimazole[4]

The following table contrasts the three primary imidazoles based on mechanistic nuances, selectivity, and experimental performance.

FeatureKetoconazole Miconazole Clotrimazole
Primary Mechanism High-affinity inhibition of CYP51 (

-demethylase).
Inhibition of CYP51.Inhibition of CYP51.
Secondary Mechanism Minimal direct membrane damage.Significant direct membrane damage at high concentrations; induction of Reactive Oxygen Species (ROS).Moderate direct membrane damage; inhibition of sarcoplasmic Ca2+-ATPase.
Selectivity (Fungal vs. Mammalian) Low. High affinity for human CYP3A4 (leads to hepatotoxicity and endocrine side effects).Moderate. Less systemic absorption limits systemic toxicity concerns.Moderate. Primarily used topically.
Nature of Action Primarily Fungistatic.[2][3]Fungistatic (low conc.); Fungicidal (high conc.).Fungistatic (low conc.); Fungicidal (high conc.).
Typical MIC (

)
0.03 – 16

g/mL
0.06 – 4

g/mL
0.06 – 4

g/mL
Key Resistance Mechanism ERG11 mutation (Y132H); Efflux pump overexpression (CDR1/CDR2).Similar to Ketoconazole, but high local concentrations can overcome some resistance.Efflux pumps; ERG11 overexpression.
Critical Insight: The Selectivity Ratio

Ketoconazole is the prototype for "dirty" inhibition. Its N-1 substituent allows it to bind reasonably well to mammalian P450s (specifically CYP17A1 and CYP3A4), interfering with testosterone and cortisol synthesis. Miconazole and clotrimazole are restricted to topical use (or buccal troches) largely due to bioavailability and toxicity issues, but this allows them to be used at concentrations where their secondary fungicidal mechanisms become active, a distinct advantage over oral ketoconazole.

Visualization: Mechanism & Pathway[1]

The following diagram illustrates the Ergosterol Biosynthesis pathway and the specific blockade point of Imidazoles, alongside the secondary membrane damage pathway.

GAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterol(Methylated Sterol)Squalene->LanosterolErgosterolErgosterol(Functional Membrane)Lanosterol->Ergosterol Normal PathwayTargetEnzymeEnzyme: 14α-demethylase(CYP51 / Erg11p)Lanosterol->TargetEnzyme SubstrateMembraneIntegrityMembrane Integrity& FluidityErgosterol->MembraneIntegrityTargetEnzyme->ErgosterolToxicAccumulationAccumulation ofToxic SterolsTargetEnzyme->ToxicAccumulation Blockade ResultImidazolesIMIDAZOLES(Ketoconazole, Miconazole)Imidazoles->TargetEnzyme Inhibits (Heme Binding)DirectDamageDirect PhysicochemicalDamage (High Conc.)Imidazoles->DirectDamage Miconazole/Clotrimazole(Secondary)MembraneFailureMembrane Failure(Permeability/Lysis)MembraneFailure->MembraneIntegrity DisruptsToxicAccumulation->MembraneFailureDirectDamage->MembraneFailure

Caption: Figure 1: Dual mechanism of action showing CYP51 inhibition (primary) and direct membrane disruption (secondary).

Experimental Protocols

To validate these mechanisms in a research setting, two distinct protocols are required: one to assess potency (MIC) and one to confirm the mechanism (Sterol Quantitation).

Protocol A: Broth Microdilution (CLSI M27-A4 Compliant)

This is the industry standard for determining the Minimum Inhibitory Concentration (MIC) of yeasts.

Reagents:

  • RPMI 1640 Medium: With L-glutamine, without bicarbonate.[4]

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), pH adjusted to 7.0.

  • Glucose: 0.2% final concentration.[4]

Workflow:

  • Inoculum Preparation: Subculture Candida albicans (or target species) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in saline to reach 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Further dilute the suspension 1:1000 in RPMI-MOPS medium to achieve a final test inoculum of

    
     CFU/mL.
    
  • Plate Setup: Use sterile, U-bottom 96-well microtiter plates. Dispense 100

    
    L of 2X drug concentration (e.g., Ketoconazole serial dilutions) into columns 1-10. Dispense 100 
    
    
    L of inoculum into all wells.
    • Control: Column 11 (Growth Control - Drug-free), Column 12 (Sterility Control - Media only).

  • Incubation: Incubate at 35°C for 24 hours (48h if growth is slow).

  • Readout: The MIC is the lowest concentration showing a 50% reduction in turbidity compared to the growth control (prominent decrease in growth).

    • Note: For fungicidal agents (high conc. Miconazole), look for 100% clearance (MPC - Minimum Proliferation Concentration).

Protocol B: Sterol Quantitation via GC-MS

To prove the drug is acting via CYP51 inhibition, one must demonstrate the depletion of ergosterol and the accumulation of lanosterol.

Workflow:

  • Culture & Treatment: Grow fungal culture (100 mL) to mid-log phase. Add Imidazole at sub-MIC concentrations (e.g., 0.5x MIC) and incubate for 16 hours.

  • Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL of 25% alcoholic KOH (w/v). Vortex and incubate at 85°C for 1 hour. This releases sterols from the membrane.

  • Extraction: Allow to cool. Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes. Centrifuge to separate layers. Collect the upper organic (heptane) layer.

  • Derivatization: Evaporate the heptane fraction to dryness under nitrogen gas. Resuspend residue in 100

    
    L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins to form Trimethylsilyl (TMS) derivatives.
    
  • GC-MS Analysis: Inject 1

    
    L into a Gas Chromatography-Mass Spectrometry system (e.g., Agilent DB-5ms column).
    
    • Target Ions: Monitor for Ergosterol-TMS (m/z 468) and Lanosterol-TMS (m/z 498).

    • Validation: A successful imidazole treatment will show a

      
       drop in the Ergosterol peak and a massive appearance of the Lanosterol peak compared to untreated controls.
      

Visualization: Experimental Workflow

ProtocolCultureFungal Culture(Log Phase)TreatmentTreat withImidazole (16h)Culture->TreatmentSaponificationSaponification(KOH, 85°C)Treatment->SaponificationExtractionLiquid-Liquid Extraction(n-Heptane)Saponification->ExtractionDerivatizationDerivatization(BSTFA/TMCS)Extraction->DerivatizationGCMSGC-MS Analysis(Quantify Sterols)Derivatization->GCMSResultResult:↓ Ergosterol↑ LanosterolGCMS->Result

Caption: Figure 2: Step-by-step workflow for validating sterol synthesis inhibition using GC-MS.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[2][3][6] [Link]

  • Vanden Bossche, H., et al. (1990). Molecular mechanisms of drug resistance in fungi. Trends in Microbiology. [Link]

  • Beggs, W. H. (1986).[7] Role of pH in the lethal direct cell damaging action of miconazole.[7][8] Research Communications in Chemical Pathology and Pharmacology.[7] [Link]

  • Müller, C., et al. (2017). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Springer Nature Experiments. [Link]

  • Peyton, L. R., et al. (2015). The use of imidazole and triazole antifungals in clinical practice. The American Journal of Medicine.[9] [Link]

Validating Target Engagement of 3-Imidazol-1-yl-2-methyl-chroman-4-one (IMC-1): A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the confirmation of direct binding between a small molecule and its intended biological target within a physiological context is a critical milestone. This process, known as target engagement, provides the mechanistic foundation for a compound's therapeutic efficacy and is a key determinant in its progression through the development pipeline.[1][2][3] This guide provides a comprehensive overview of methodologies to validate the target engagement of a novel investigational compound, 3-Imidazol-1-yl-2-methyl-chroman-4-one (IMC-1), a putative inhibitor of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5][6][7] Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, have shown significant promise as cancer therapeutics.[7][8] This guide will compare IMC-1 with established Akt inhibitors, such as the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib (GDC-0068), to provide a robust framework for evaluating its target engagement.[4][6]

The PI3K/Akt/mTOR Signaling Pathway and the Point of Intervention

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of phosphoinositide 3-kinases (PI3Ks).[5] PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[8] Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth & Survival mTOR->Downstream Promotes IMC1 IMC-1 IMC1->Akt Inhibits MK2206 MK-2206 MK2206->Akt Inhibits (Allosteric) Ipatasertib Ipatasertib Ipatasertib->Akt Inhibits (ATP-competitive) CETSA_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Heat Challenge cluster_2 Analysis A Treat cells with IMC-1 or vehicle B Lyse cells A->B C Aliquot lysates and heat at different temperatures B->C D Separate soluble and aggregated proteins C->D E Quantify soluble Akt (e.g., Western Blot) D->E ITC_Workflow A Load purified Akt protein into the sample cell C Titrate IMC-1 into the protein solution A->C B Load IMC-1 into the injection syringe B->C D Measure heat changes after each injection C->D E Generate a binding isotherm and fit the data D->E

Caption: A simplified workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol:

  • Protein and Compound Preparation: Express and purify recombinant Akt protein. Prepare a concentrated solution of IMC-1, MK-2206, or Ipatasertib in the same buffer as the protein to minimize heat of dilution effects.

  • ITC Experiment: Load the purified Akt protein into the sample cell of the ITC instrument and the compound solution into the injection syringe. Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Analysis: The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Data Interpretation: The shape of the binding isotherm provides information about the binding affinity, while the magnitude of the heat changes reveals the enthalpic contribution to the binding.

Comparative Data Table:

CompoundTargetKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
IMC-1 AktHypothetical Value: 50Hypothetical Value: -8.5Hypothetical Value: -2.0
MK-2206 Akt25-10.2-1.5
Ipatasertib Akt10-6.8-4.2
Kinobeads Competition Binding Assay

Principle: This chemical proteomics approach utilizes "kinobeads," which are sepharose beads derivatized with a panel of non-selective, ATP-competitive kinase inhibitors. T[9][10]hese beads can capture a large portion of the cellular kinome from a cell lysate. B[9][11]y pre-incubating the lysate with a free inhibitor of interest (e.g., IMC-1), one can assess the inhibitor's ability to compete with the immobilized ligands for binding to its target kinases. T[10][11]he relative abundance of kinases bound to the beads in the presence and absence of the competitor is then quantified by mass spectrometry.

Experimental Workflow:

Kinobeads_Workflow cluster_0 Competition cluster_1 Enrichment & Digestion cluster_2 Analysis A Incubate cell lysate with IMC-1 or vehicle B Add Kinobeads A->B C Wash beads to remove non-specific binders B->C D On-bead protein digestion C->D E LC-MS/MS analysis of peptides D->E F Quantify relative abundance of kinases E->F

Caption: Workflow for a Kinobeads-based competition binding assay.

Detailed Protocol:

  • Cell Lysis and Competition: Prepare a cell lysate from a relevant cell line. Incubate the lysate with a range of concentrations of IMC-1, Ipatasertib, or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads to the pre-incubated lysates and incubate to allow for the capture of kinases.

  • Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The potency of the inhibitor for each kinase is determined by the concentration-dependent decrease in its abundance on the beads.

Data Interpretation: A potent and selective inhibitor will show a significant reduction in the binding of its target kinase(s) to the kinobeads at low concentrations, with minimal effect on other kinases. This method is particularly powerful for assessing the selectivity of ATP-competitive inhibitors.

Comparative Data Table:

CompoundTargetIC₅₀ (nM)Off-target Kinases (at 1 µM)
IMC-1 AktHypothetical Value: 80Hypothetical Value: SGK1, P70S6K
Ipatasertib Akt30SGK1, SGK2

Conclusion

Validating the target engagement of a novel compound like this compound (IMC-1) is a non-trivial but essential undertaking in drug discovery. The use of orthogonal, well-validated methodologies provides a high degree of confidence in the compound's mechanism of action. The Cellular Thermal Shift Assay (CETSA®) offers invaluable proof of target binding within the complex milieu of the cell. Isothermal Titration Calorimetry (ITC) provides a detailed thermodynamic and affinity profile of the direct interaction between the compound and its purified target. Finally, the Kinobeads competition binding assay delivers a broad overview of the compound's selectivity across the kinome.

By comparing the data obtained for IMC-1 with that of established inhibitors such as MK-2206 and Ipatasertib, researchers can make informed decisions about the compound's potential for further development. A successful outcome from these studies would be the demonstration of potent and selective engagement of Akt by IMC-1 in a cellular context, supported by a favorable thermodynamic and kinetic binding profile. This comprehensive approach to target validation significantly de-risks the progression of novel therapeutic candidates and paves the way for the development of more effective and safer medicines.

References

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A Researcher's Guide to the Reproducibility of Synthesis and Biological Testing of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The chroman-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of an imidazole moiety, a key component in many antifungal drugs, presents a compelling therapeutic hypothesis.[3] This guide provides a comprehensive framework for assessing the reproducibility of the synthesis and biological evaluation of a novel derivative, 3-Imidazol-1-yl-2-methyl-chroman-4-one. We delve into plausible synthetic routes, outlining critical parameters that govern success and reproducibility. Furthermore, we propose a robust workflow for evaluating its potential anticancer activity, comparing methodologies and highlighting common pitfalls that compromise data integrity. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to ensure the reliability and validity of their findings in this promising area of chemical biology.

Introduction: The Challenge of Scientific Reproducibility

The integrity of scientific research hinges on the ability to reproduce findings. However, a growing body of evidence highlights a "reproducibility crisis," with a 2016 survey in Nature revealing that over 70% of scientists have failed to reproduce another researcher's experiments. In chemistry, challenges can arise from ambiguously named compounds or incomplete methodological descriptions.[4] In biology, the complexity of living systems means that minor, often unreported, variations in experimental conditions can lead to significantly different outcomes.

This guide addresses these challenges in the context of a specific, novel molecule: this compound. While direct literature on this exact compound is sparse, by leveraging established synthetic methodologies for the chroman-4-one core and principles of robust biological assay design, we can construct a self-validating workflow.[5][6] The objective is to provide a preemptive strategy to ensure that from the first chemical reaction to the final biological readout, the data generated is both accurate and reproducible.

Part 1: Synthesis and Reproducibility

The synthesis of substituted chroman-4-ones is a well-documented field, often involving the cyclization of phenolic precursors.[2][6] The introduction of substituents at the C2 and C3 positions, as required for our target molecule, adds complexity that must be carefully managed.

Proposed Synthetic Pathway

A logical and plausible route to synthesize this compound involves a multi-step process. A key strategy is the radical cascade cyclization of an appropriately substituted o-allyloxybenzaldehyde, which has proven powerful for creating 3-substituted chroman-4-ones.[7] An alternative approach involves the bromination at the 3-position of a 2-methyl-chroman-4-one intermediate, followed by nucleophilic substitution with imidazole.[5]

Below is a proposed workflow based on established chemical principles.

G cluster_0 Step 1: Synthesis of 2-Methyl-chroman-4-one cluster_1 Step 2: Functionalization at C3 A 2'-Hydroxyacetophenone B Reaction with Acetone (Aldol Condensation) A->B C Intramolecular Michael Addition B->C D 2-Methyl-chroman-4-one C->D D2 2-Methyl-chroman-4-one E α-Bromination (e.g., with NBS) D2->E F 3-Bromo-2-methyl-chroman-4-one E->F G Nucleophilic Substitution with Imidazole F->G H Target: 3-Imidazol-1-yl- 2-methyl-chroman-4-one G->H

Caption: Proposed synthetic workflow for the target molecule.
Causality and Critical Parameters

The reproducibility of this synthesis is contingent on meticulous control over several factors at each step:

  • Step 1 (Formation of the Chroman-4-one core): The initial condensation and subsequent cyclization are sensitive to the base catalyst, solvent, and temperature. Inconsistent reaction times or temperature fluctuations can lead to the formation of side products, complicating purification and reducing overall yield.

  • Step 2 (α-Bromination): The use of N-Bromosuccinimide (NBS) requires a radical initiator. The choice and concentration of the initiator, as well as the light conditions, are critical. Insufficient initiation can result in an incomplete reaction, while excessive radical formation can lead to undesired side reactions.

  • Step 3 (Nucleophilic Substitution): The reaction of the bromo-intermediate with imidazole is dependent on the choice of base and solvent. The basicity must be sufficient to deprotonate imidazole without promoting elimination or other side reactions. The solvent's polarity can significantly influence the reaction rate and yield.

Synthetic Reproducibility Checkpoints

To ensure consistency between batches, a rigorous quality control system is essential. Automation and detailed data capture can significantly improve the repeatability of synthesis.[8]

Parameter Method of Control Acceptance Criteria Rationale for Control
Purity of Starting Materials NMR Spectroscopy, HPLC>98% purityImpurities can interfere with reactions, leading to lower yields and complex purification.[4]
Reaction Temperature Automated temperature-controlled reactor± 1°C of setpointMinor temperature deviations can alter reaction kinetics and product distribution.
Solvent Purity & Water Content Anhydrous solvents, Karl Fischer titration<50 ppm H₂OWater can quench reagents and participate in unwanted side reactions.
Intermediate & Final Product Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra match reference dataConfirms the correct chemical structure has been synthesized at each stage.
Final Product Purity HPLC, Elemental Analysis>99% purityHigh purity is crucial for accurate biological testing, as impurities can cause off-target effects.
Alternative Synthetic Strategy Comparison

An alternative to the bromination-substitution pathway is a visible-light-driven photocatalytic approach, which can offer milder reaction conditions.[9][10]

Feature Proposed Route (Bromination) Alternative (Photocatalysis)
Reagents NBS, radical initiator, strong basePhotocatalyst, light source, milder reagents
Conditions Can require heating, inert atmosphereOften room temperature, visible light
Advantages Well-established, predictable reactivityMilder, potentially higher functional group tolerance, "greener" chemistry.[9]
Reproducibility Challenges Harsh reagents can be sensitive to handlingLight intensity, catalyst loading, and quantum yield must be precisely controlled.

Part 2: Biological Evaluation and Reproducibility

Given that chroman-4-one derivatives are known to exhibit anticancer properties, a logical first step is to screen this compound for cytotoxicity against a panel of cancer cell lines.[1][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability.[12][13]

Experimental Workflow for Cytotoxicity Screening

The following workflow outlines a standardized process for evaluating the compound's effect on cancer cell proliferation.

Caption: Workflow for a standard MTT cell viability assay.
Protocol: Standard MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system by incorporating essential controls.

  • Cell Seeding: Plate human breast cancer cells (MCF-7) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Assay Reproducibility and Self-Validation

The reproducibility of biological assays is a notorious challenge.[14][15] Inconsistent data can arise from many sources, including reagent stability, cell line integrity, and minor protocol deviations.[15]

Variable Potential Problem Control/Solution Rationale
Cell Health & Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity.Use cells within a defined low passage range (e.g., 5-20). Regularly test for mycoplasma contamination.Ensures a consistent and healthy cell population for every experiment.
Reagent Stability Degradation of the test compound or MTT reagent.Prepare fresh dilutions for each experiment from a validated stock. Store reagents as recommended.Prevents loss of potency and ensures consistent reagent activity.[15]
Assay Interference The compound itself may absorb light at 570 nm or react with MTT.Run a "compound only" control in a cell-free well to check for background absorbance.Corrects for non-biological signal interference, preventing false positives or negatives.[15]
Plate Edge Effects Wells on the edge of a 96-well plate are prone to evaporation, altering cell growth.Do not use the outer wells for experimental data; fill them with sterile PBS or medium.Creates a more uniform environment for the internal data-generating wells.
Analyst Technique Inconsistent pipetting, timing, or cell handling.Use calibrated pipettes. Automate liquid handling where possible. Standardize incubation times precisely.[16]Minimizes human error, which is a significant source of variability.[16]
Comparison with an Alternative Biological Assay

While the MTT assay measures metabolic activity, it's prudent to confirm findings with an assay that has a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total cellular protein.[17]

Feature MTT Assay SRB Assay
Principle Measures mitochondrial reductase activity (metabolic viability).[12]Measures total cellular protein content (biomass).[17]
Advantages Widely used, extensive literature, relatively simple.Less prone to interference from reducing compounds, stable endpoint.
Disadvantages Can be affected by compounds that alter cellular metabolism without killing cells.Requires a cell fixation step, which adds time and a potential source of variability.
Best Use Case Initial high-throughput screening for general cytotoxicity.Orthogonal validation of hits from primary screens; less sensitive to metabolic artifacts.

Conclusion: A Framework for Trustworthy Drug Discovery

The journey of a novel compound from synthesis to biological validation is fraught with opportunities for irreproducibility. For a molecule like this compound, which sits at the intersection of established chroman-4-one chemistry and the therapeutic promise of imidazole-containing structures, a rigorous and preemptive approach to ensuring data integrity is paramount.

By carefully controlling critical parameters in the synthetic route and by designing biological assays that are inherently self-validating, researchers can build confidence in their results. The comparison of alternative methods, both for chemical synthesis and biological testing, provides a crucial layer of orthogonal validation. This comprehensive guide serves not as a rigid protocol, but as a strategic framework to empower scientists to generate robust, reproducible data, thereby accelerating the path toward potential therapeutic breakthroughs.

References

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Benchmarking a Novel Chroman-4-one Derivative: A Comparative Guide for Preclinical Evaluation in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel chemical entities with pleiotropic therapeutic potential is a significant endeavor. The compound, 3-Imidazol-1-yl-2-methyl-chroman-4-one, represents such a candidate, integrating two pharmacologically privileged scaffolds: the chroman-4-one core, known for its diverse biological activities including anticancer and anti-inflammatory effects, and the imidazole moiety, a critical component in numerous antimicrobial and anticancer agents.[1][2] This guide provides a comprehensive framework for benchmarking this novel compound against established standard-of-care drugs in the key therapeutic areas of oncology and inflammation.

As a Senior Application Scientist, the following sections will detail the rationale behind experimental choices, provide validated protocols, and present a clear structure for data interpretation, ensuring a robust and self-validating preclinical assessment.

Part 1: Comparative Benchmarking in Oncology

The chroman-4-one scaffold is a recurring motif in compounds exhibiting significant anticancer properties.[1][] This section outlines a head-to-head comparison of this compound with a standard cytotoxic agent, Doxorubicin, and provides a framework for comparison against targeted therapies.

Standard-of-Care Comparator: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[][4] Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[][4][5][6]

In Vitro Benchmarking Assays: Oncology

A battery of in vitro assays is essential to delineate the anticancer potential of the novel compound in comparison to Doxorubicin.

1. Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a drug inhibits cell growth by 50% (IC50).

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and Doxorubicin (e.g., 0.01 µM to 100 µM) for 48 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Protocol:

    • Treat cancer cells with the IC50 concentrations of the test compound and Doxorubicin for 24 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

3. Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit cancer cell migration.

  • Protocol:

    • Grow cancer cells to a confluent monolayer in 6-well plates.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Treat the cells with sub-lethal concentrations of the test compound and Doxorubicin.

    • Capture images of the scratch at 0 and 24 hours.

    • Quantify the rate of wound closure.

Data Presentation: Oncology

Summarize the quantitative data in a clear and concise table for easy comparison.

Parameter This compound Doxorubicin
IC50 (µM) on MCF-7 Experimental ValueExperimental Value
IC50 (µM) on A549 Experimental ValueExperimental Value
Apoptosis (%) in MCF-7 Experimental ValueExperimental Value
Migration Inhibition (%) Experimental ValueExperimental Value
In Vivo Benchmarking: Oncology

Xenograft models in immunodeficient mice are the gold standard for evaluating in vivo anticancer efficacy.[7][8][9]

  • Protocol:

    • Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle, this compound, Doxorubicin).

    • Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway Analysis

Understanding the molecular mechanism is crucial. The following diagram illustrates the established signaling pathway of Doxorubicin. The hypothetical mechanism of the novel compound, potentially involving pathways commonly affected by chromanones, can be mapped and investigated through techniques like Western blotting for key pathway proteins (e.g., p53, caspases, Bcl-2 family proteins).

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Part 2: Comparative Benchmarking in Inflammation

The anti-inflammatory properties of chroman-4-one derivatives are well-documented.[10] This section details the benchmarking of this compound against a non-steroidal anti-inflammatory drug (NSAID), Celecoxib, and a corticosteroid, Dexamethasone.

Standard-of-Care Comparators: Celecoxib and Dexamethasone
  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that blocks the synthesis of pro-inflammatory prostaglandins.[1][11][12][13]

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, primarily through the inhibition of pro-inflammatory cytokine production.[2][14][15][16]

In Vitro Benchmarking Assays: Inflammation

1. COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Protocol:

    • Utilize a commercial COX-2 inhibitor screening kit.

    • Incubate recombinant human COX-2 with arachidonic acid in the presence of various concentrations of the test compound, Celecoxib, and Dexamethasone.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA.

    • Calculate the IC50 for COX-2 inhibition.

2. Pro-inflammatory Cytokine Release Assay

This assay quantifies the inhibition of pro-inflammatory cytokine release from stimulated immune cells.

  • Protocol:

    • Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with the test compound, Celecoxib, and Dexamethasone for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.[17]

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using ELISA kits.

Data Presentation: Inflammation

Parameter This compound Celecoxib Dexamethasone
COX-2 IC50 (µM) Experimental ValueExperimental ValueExperimental Value
TNF-α Inhibition (%) Experimental ValueExperimental ValueExperimental Value
IL-6 Inhibition (%) Experimental ValueExperimental ValueExperimental Value
In Vivo Benchmarking: Inflammation

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute inflammation.[18][19]

  • Protocol:

    • Administer the test compound, Celecoxib, or Dexamethasone orally to rats.

    • After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Signaling Pathway Analysis

The anti-inflammatory actions of Celecoxib and Dexamethasone are mediated by distinct pathways. The following diagrams illustrate these mechanisms. Investigating the effect of the novel compound on these pathways, for instance, by measuring the expression of COX-2 or the phosphorylation of NF-κB, will provide valuable mechanistic insights.

anti_inflammatory_pathways cluster_0 Celecoxib Pathway cluster_1 Dexamethasone Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Inflammatory_Stimuli->NF_kB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NF_kB->Proinflammatory_Genes Dexamethasone Dexamethasone Dexamethasone->NF_kB Inhibits

Caption: Mechanisms of action for Celecoxib and Dexamethasone.

Experimental Workflow Visualization

A systematic approach to preclinical benchmarking is paramount. The following workflow diagram outlines the logical progression from in vitro screening to in vivo validation for this compound.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell_Viability Cell Viability (IC50) Xenograft_Model Xenograft Model (Oncology) Cell_Viability->Xenograft_Model Apoptosis_Assay Apoptosis Assay Apoptosis_Assay->Xenograft_Model Migration_Assay Migration Assay Migration_Assay->Xenograft_Model COX2_Inhibition COX-2 Inhibition Paw_Edema_Model Paw Edema Model (Inflammation) COX2_Inhibition->Paw_Edema_Model Cytokine_Release Cytokine Release Cytokine_Release->Paw_Edema_Model Lead_Compound This compound Lead_Compound->Cell_Viability Lead_Compound->Apoptosis_Assay Lead_Compound->Migration_Assay Lead_Compound->COX2_Inhibition Lead_Compound->Cytokine_Release

Caption: A streamlined workflow for preclinical evaluation.

Conclusion

This guide provides a robust and scientifically rigorous framework for the preclinical benchmarking of this compound. By employing standardized in vitro and in vivo assays and directly comparing its performance against well-established standard-of-care drugs, researchers can generate the critical data necessary to ascertain its therapeutic potential in oncology and inflammatory diseases. The elucidation of its mechanism of action through pathway analysis will further strengthen its developmental profile. This comprehensive approach ensures a thorough and objective evaluation, paving the way for informed decisions in the drug development pipeline.

References

  • Asif, M. (2021). A mini-review on anti-inflammatory and anticancer activities of chroman-4-one (isoflavanone) derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-10.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). Chroman-4-one: a promising scaffold for anticancer activity. European journal of medicinal chemistry, 90, 488-507.
  • Fattah, T. A. (2021). Celecoxib: A selective COX-2 inhibitor with promising anticancer and anti-inflammatory activities. Journal of Advanced Biomedical and Pharmaceutical Sciences, 4(2), 65-72.
  • Patil, S. A., Patil, S. A., & Patil, R. (2018). Chroman-4-one: A privileged scaffold in drug discovery. Bioorganic & medicinal chemistry letters, 28(17), 2827-2836.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
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Comparative Docking Guide: Chroman-4-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-one scaffold (2,3-dihydro-4H-1-benzopyran-4-one) represents a privileged structure in medicinal chemistry, serving as a rigid core for designing inhibitors against neurodegenerative and oncological targets.[1] Unlike flexible aliphatic chains, the bicyclic chroman-4-one system provides a constrained template that orients substituents into specific hydrophobic pockets of enzymes like Monoamine Oxidase B (MAO-B) and receptors like EGFR.

This guide objectively compares the docking performance of novel chroman-4-one derivatives against industry-standard therapeutics. It synthesizes data from recent high-impact studies to provide actionable insights for lead optimization.

Part 1: Strategic Target Selection & Rationale

Effective docking studies require a mechanistic hypothesis. We focus on two validated pathways where chroman-4-one derivatives have demonstrated superior or comparable efficacy to market standards.

Neurodegeneration: MAO-B Inhibition
  • Target: Monoamine Oxidase B (MAO-B).[2][3][4]

  • Clinical Relevance: Parkinson’s Disease (PD).[2]

  • Mechanism: Inhibition prevents dopamine degradation.

  • Docking Challenge: Achieving selectivity over MAO-A to avoid hypertensive crises (cheese effect).

  • Key Residues: Tyr398 and Tyr435 (The "Aromatic Cage" essential for pi-pi stacking).

Oncology: EGFR Kinase Domain
  • Target: Epidermal Growth Factor Receptor (EGFR).

  • Clinical Relevance: Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: ATP-competitive inhibition.

  • Docking Challenge: Overcoming the T790M "gatekeeper" mutation which confers resistance to first-generation inhibitors like Gefitinib.

  • Key Residues: Met793 (Hinge region hydrogen bonding).

Part 2: Comparative Analysis & Case Studies

Case Study 1: MAO-B Selectivity (Chroman-4-one vs. Selegiline)

Recent SAR (Structure-Activity Relationship) studies highlight that substitution at the C2 and C7 positions of the chroman-4-one ring drives MAO-B selectivity.

Comparative Data Profile: The following table compares the binding affinity and inhibitory potential of a lead chroman-4-one derivative (Compound HC4) against the standard drug Selegiline.

CompoundScaffold TypeMAO-B IC50 (µM)Selectivity Index (SI)Binding Energy (kcal/mol)Key Interactions
HC4 2-phenylchroman-4-one0.040 > 500-10.2Pi-pi stacking (Tyr398, Tyr435); H-bond (Cys172)
Selegiline Propargylamine0.014~40-8.5Covalent adduct (FAD N5)
Safinamide Alpha-aminoamide0.098High-9.1Hydrophobic pocket occupation

Mechanistic Insight: While Selegiline acts as an irreversible suicide inhibitor, chroman-4-one derivatives like HC4 act as reversible competitive inhibitors . Docking simulations reveal that the chroman-4-one B-ring (specifically with 4-ethoxy substitution) penetrates the entrance cavity of MAO-B more effectively than the linear chain of Selegiline, engaging in dual pi-pi stacking interactions that stabilize the complex without requiring covalent modification.

Case Study 2: EGFR Inhibition (Benzo[h]chromene vs. Erlotinib)

Fused chroman derivatives (benzo[h]chromenes) have shown remarkable potency against resistant EGFR mutants.[5]

Comparative Data Profile:

CompoundTarget VariantIC50 (µM)Binding Energy (kcal/mol)RMSD (Å)Comparison to Control
4H-Benzo[h] EGFR (T790M)1.92 -9.41.2Superior to Gefitinib in T790M
Erlotinib EGFR (WT)0.02-8.90.8High potency in WT, loses affinity in T790M
Gefitinib EGFR (T790M)> 10.0-6.52.1Steric clash with Met790

Mechanistic Insight: The docking pose of 4H-benzo[h]chromene reveals a "U-shaped" conformation that avoids the steric clash with the bulky Methionine at position 790 (the mutation site). Unlike Erlotinib, which relies heavily on a linear fit, the fused chroman scaffold utilizes a hydrophobic clamp mechanism, maintaining H-bonds with Met769 even in the mutant form.

Part 3: Visualizing the SAR Logic

To guide future design, we visualize the Structure-Activity Relationship (SAR) logic derived from these comparative studies.

SAR_Logic Core Chroman-4-one Core C2_Pos C2 Position (Selectivity Gate) Core->C2_Pos C6_7_Pos C6/C7 Positions (Electronic Modulation) Core->C6_7_Pos C4_Pos C4 Carbonyl (H-Bond Acceptor) Core->C4_Pos Sub_Phenyl Phenyl Ring (MAO-B Specificity) C2_Pos->Sub_Phenyl Neurodegeneration Sub_Fused Fused Benzene (EGFR Affinity) C2_Pos->Sub_Fused Oncology Sub_EWG EWG (NO2, Halogens) (Increases Potency) C6_7_Pos->Sub_EWG Interaction_H H-Bonding (Cys172/Met769) C4_Pos->Interaction_H Interaction_Pi Pi-Pi Stacking (Tyr398/435) Sub_Phenyl->Interaction_Pi Sub_Fused->Interaction_Pi

Caption: SAR Decision Tree for Chroman-4-one derivatives. C2 substitution dictates target selectivity (MAO-B vs EGFR), while C6/C7 substitutions modulate electronic properties for tighter binding.

Part 4: Validated Experimental Protocol

This protocol is software-agnostic but assumes a standard rigid-receptor/flexible-ligand algorithm (e.g., AutoDock Vina, Glide, or GOLD).

Phase 1: Preparation (The Foundation)
  • Ligand Construction:

    • Draw 2D structures of chroman-4-one derivatives.

    • Critical Step: Convert to 3D and perform energy minimization using the MMFF94 force field .[6] This ensures the pyranone ring adopts the correct half-chair conformation before docking.

  • Protein Refinement:

    • Retrieve crystal structure (e.g., PDB ID: 2V5Z for MAO-B or 4HJO for EGFR).

    • Clean: Remove water molecules (unless bridging is catalytic) and co-crystallized ligands.

    • Charge: Add polar hydrogens and assign Gasteiger charges .

Phase 2: Grid Generation (The Map)
  • Define the search space (Grid Box) centered on the native ligand.

  • Dimensions: Typically

    
     Å.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (for blind docking).

Phase 3: Docking & Validation (The Experiment)
  • Algorithm: Lamarckian Genetic Algorithm (LGA) is recommended for its balance of speed and accuracy.

  • Run Parameters: Set exhaustiveness = 8 (or higher) to ensure global minimum sampling.

  • Validation (Self-Check): Re-dock the native co-crystallized ligand (e.g., Safinamide).

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the protocol is invalid.

Phase 4: Workflow Visualization

Docking_Workflow cluster_prep Phase 1: Preparation Start Start: Target Selection (PDB ID: 2V5Z / 4HJO) LigandPrep Ligand Prep (MMFF94 Min, Gasteiger Charges) Start->LigandPrep ProteinPrep Protein Prep (Remove H2O, Add Polar H) Start->ProteinPrep Grid Phase 2: Grid Generation (Center on Active Site, 22x22x22 Å) LigandPrep->Grid ProteinPrep->Grid Docking Phase 3: Docking Simulation (Lamarckian GA / Vina) Grid->Docking Validation Validation Check (Redock Native Ligand) Docking->Validation Validation->Grid RMSD > 2.0 Å (Refine Grid) Analysis Phase 4: Analysis (Binding Energy, RMSD, Interactions) Validation->Analysis RMSD < 2.0 Å

Caption: Standardized Molecular Docking Workflow. The diamond node represents the critical "Go/No-Go" validation step using RMSD calculation.

References

  • Exploring Chroman‐4‐One Derivatives as MAO‐B Inhibitors: A Comprehensive Computational Study. ResearchGate. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. [Link]

  • Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives. Journal of the Iranian Chemical Society. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Imidazol-1-yl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Imidazol-1-yl-2-methyl-chroman-4-one. As a novel compound, specific safety data is limited; therefore, this guide is built upon a cautious and thorough assessment of its structural components—the chroman-4-one scaffold and the imidazole substituent—and established principles of laboratory safety. The following procedures are designed to empower you with the knowledge to handle this compound with the utmost care, ensuring personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Structural Dangers

The potential hazards of this compound are inferred from its constituent chemical moieties. The imidazole ring is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also classified as harmful if swallowed and may cause respiratory irritation.[1][2] Furthermore, some sources indicate that imidazole may have reproductive toxicity.[1][3]

The chroman-4-one core is a common scaffold in biologically active compounds and may possess its own set of physiological effects.[4][5][6][7] Given the combined potential for corrosivity, irritation, and unknown systemic effects, a highly conservative approach to handling is warranted.

Assumed Hazard Profile:

Hazard TypePotential EffectBased On
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Imidazole component
Skin Corrosion/Irritation Causes severe skin burns.[1][2][3]Imidazole component
Serious Eye Damage Causes serious eye damage.[1][2][3]Imidazole component
Respiratory Irritation May cause respiratory irritation.[1]Imidazole component
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]Imidazole component
Unknown Systemic Effects May have unforeseen biological activities.Chroman-4-one scaffold

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazard profile, a comprehensive PPE strategy is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9][10]

Essential PPE Ensemble
  • Hand Protection : Wear chemical-resistant gloves at all times.[9][11] Nitrile gloves are a suitable initial choice, but it is recommended to consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[11]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[9][10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][10]

  • Body Protection : A long-sleeved laboratory coat is the minimum requirement.[12] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[10][11][12]

  • Respiratory Protection : Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][11] If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary.[9][10][11][13] The type of respirator should be selected based on a formal risk assessment.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound procedure Evaluate Experimental Procedure start->procedure risk_level Determine Risk Level (e.g., small scale, large scale, potential for aerosolization) procedure->risk_level low_risk Low Risk: - Nitrile Gloves - Safety Goggles - Lab Coat risk_level->low_risk Low medium_risk Medium Risk: - Chemical Resistant Gloves - Goggles & Face Shield - Chemical Resistant Apron risk_level->medium_risk Medium high_risk High Risk: - Double Gloving - Goggles & Face Shield - Full Body Protection - Respirator risk_level->high_risk High proceed Proceed with Experiment low_risk->proceed medium_risk->proceed high_risk->proceed

Caption: PPE selection workflow based on risk assessment.

Safe Handling Protocol: A Step-by-Step Guide

Adherence to a strict handling protocol is essential to minimize exposure and prevent accidents.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

    • Ensure that all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit readily accessible.[9]

    • Verify that safety showers and eyewash stations are unobstructed and operational.[1]

  • Handling :

    • Always wear the appropriate PPE as determined by your risk assessment.[1][11]

    • Avoid direct contact with the compound.[14] Use spatulas or other appropriate tools for transfers.

    • Handle the compound in a manner that minimizes dust or aerosol formation.[11]

    • Keep containers tightly closed when not in use.[14]

  • Post-Handling :

    • Thoroughly clean the work area after each use.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[1][15]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response
  • Evacuate : Immediately evacuate the affected area.

  • Alert : Notify your supervisor and institutional safety personnel.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Assess : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Clean-up : Only trained personnel with the appropriate PPE should clean up the spill.[15]

    • For small spills, use an absorbent material to contain the substance.

    • For larger spills, follow your institution's specific hazardous material spill response procedures.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing while flushing.[1][15] Seek immediate medical attention.[1][14][15]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][14] Seek immediate medical attention.[1][14][15]

  • Inhalation : Move the affected person to fresh air.[1][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][14]

  • Ingestion : Do NOT induce vomiting.[1][14] Rinse the mouth with water.[1][16] Seek immediate medical attention.[1][14][15]

Emergency Response Flowchart

Emergency_Response cluster_event Emergency Event cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Containment cluster_resolution Resolution start Spill or Exposure Occurs evacuate Evacuate Area start->evacuate alert Alert Supervisor & Safety Personnel start->alert first_aid Administer First Aid (as per exposure type) start->first_aid assess_spill Assess Spill Hazard evacuate->assess_spill seek_medical Seek Professional Medical Attention alert->seek_medical first_aid->seek_medical contain_spill Contain Spill (if trained) assess_spill->contain_spill cleanup Professional Spill Cleanup contain_spill->cleanup report Complete Incident Report seek_medical->report cleanup->report

Caption: Flowchart for emergency response to a spill or exposure.

Waste Disposal: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Chemical Waste : Dispose of the compound as hazardous chemical waste in a designated, properly labeled container.[1][11][14] Do not dispose of it down the drain.[11]

  • Contaminated Materials : All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be collected in a sealed bag and disposed of as hazardous waste.[11]

  • Consult Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.[16]

By adhering to these guidelines, you can work safely with this compound, fostering a secure and productive research environment.

References

  • HI-1234 - Safety D
  • Safety Data Sheet - Angene Chemical. (2025, August 17).
  • IMIDAZOLE - Elemental Microanalysis. (2024, March 20).
  • SAFETY D
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • TOXICOLOGICAL EVALU
  • SAFETY D
  • Acute Toxicity: dermal - Registr
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 24).
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023, April 12).
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH.
  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10).
  • Imidazole - SAFETY D
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
  • Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][11][14][17]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218) - PMC.

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl)
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • 1H-Imidazole, 4-methyl-: Human health tier II assessment Preface. (2016, April 21).
  • 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains - RSC Publishing. (2026, February 4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.